molecular formula C6H11ClO2 B093202 tert-Butyl chloroacetate CAS No. 107-59-5

tert-Butyl chloroacetate

Cat. No.: B093202
CAS No.: 107-59-5
M. Wt: 150.6 g/mol
InChI Key: KUYMVWXKHQSIAS-UHFFFAOYSA-N
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Description

tert-Butyl chloroacetate is a valuable reagent in advanced organic and medicinal chemistry synthesis. It is particularly crucial in the development of metal chelators for medical imaging. The compound is used to functionalize macrocyclic chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which are key building blocks for radiopharmaceuticals used in Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) . These chelators stably bind radioactive metals (e.g., Gallium-68, Gadolinium), enabling high-contrast imaging for diagnostic applications . Beyond imaging agents, this compound serves as a versatile building block in organic synthesis. It is employed in click chemistry approaches to create sophisticated molecular architectures and in the synthesis of complex N-heterocyclic frameworks, which are core structures in many pharmaceuticals and agrochemicals . Its application also extends to polymer science, where it is used to modify natural rubber, enhancing its interaction with silica fillers to improve the mechanical properties and performance of tire treads .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-chloroacetate
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InChI

InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUYMVWXKHQSIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID7059351
Record name 1,1-Dimethylethyl chloroacetate
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Molecular Weight

150.60 g/mol
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CAS No.

107-59-5
Record name tert-Butyl chloroacetate
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Record name tert-Butyl chloroacetate
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Record name Acetic acid, 2-chloro-, 1,1-dimethylethyl ester
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Record name tert-butyl chloroacetate
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Record name TERT-BUTYL CHLOROACETATE
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Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl Chloroacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: tert-Butyl chloroacetate (B1199739) (t-BCA), with the CAS number 107-59-5, is a vital chemical intermediate in the fields of organic synthesis, pharmaceutical manufacturing, and materials science.[1][2] This colorless to yellow liquid, characterized by a fruity odor, serves as a crucial building block for a wide array of compounds, including active pharmaceutical ingredients (APIs), pesticides, and dyes.[1][3] Its utility stems from the reactive C-Cl bond and the sterically hindering tert-butyl ester group, which allows for precise chemical modifications. This guide provides an in-depth overview of the chemical and physical properties of tert-butyl chloroacetate, detailed experimental protocols for its synthesis and key reactions, and a summary of its significant applications.

Core Chemical and Physical Properties

This compound is a flammable and corrosive liquid that is highly reactive.[4][5] It is soluble in many organic solvents like ethanol (B145695) and ether but has very low solubility in water.[3][4] The presence of the tert-butyl group provides steric hindrance, influencing its reactivity in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₁ClO₂[3][6]
Molecular Weight 150.60 g/mol [6][7][8]
Appearance Clear, colorless to yellow liquid[3][6][9]
Odor Fruity, strong, camphor-like[3][10][11]
Boiling Point 118-119 °C (at atmospheric pressure); 48-49 °C (at 11 mmHg)[3][7][8][9][10]
Density 1.053 g/mL at 25 °C[8][9]
Refractive Index (n²⁰/D) 1.423[8][9]
Solubility in Water <0.1 g/L at 20 °C[3][11]
Flash Point 46 °C (114.8 °F)[10][11]
Stability Stable under normal conditions; moisture sensitive[10][12][13]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and Observations
¹H NMR Spectra available in CDCl₃.[3][14]
¹³C NMR Spectra available in CDCl₃.[3]
Infrared (IR) Spectroscopy IR spectra for the liquid film are available.[3][15]
Mass Spectrometry (MS) GC-MS data is available.[16][17]

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[3][5] It is harmful if swallowed or in contact with skin, toxic if inhaled, and can cause severe skin burns and eye damage.[3][10][13] Proper personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical in a well-ventilated area or a chemical fume hood.[4][11][13] It should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][13] Incompatible materials include strong oxidizing agents, strong bases, and metals.[10][11]

Table 3: GHS Hazard Information for this compound
Hazard ClassHazard Statement
Flammable liquids (Category 3)H226: Flammable liquid and vapor
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin corrosion (Category 1B)H314: Causes severe skin burns and eye damage
Acute toxicity, Inhalation (Category 3)H331: Toxic if inhaled

Source:[3][5][13]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used for alkylation, in Darzens condensations, and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][4]

Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common laboratory-scale preparation involves the reaction of chloroacetyl chloride with tert-butanol (B103910). A greener, microwave-assisted method has also been developed.

G Workflow for Microwave-Assisted Synthesis of this compound cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup and Purification chloroacetic_acid Chloroacetic Acid flask 50 mL Round-Bottom Flask chloroacetic_acid->flask tert_butanol Anhydrous tert-Butanol tert_butanol->flask catalyst Hydrated Sodium Bisulfate catalyst->flask microwave Microwave Oven (250 W, 10 min) flask->microwave cooling Cool to Room Temperature microwave->cooling filtration Filter to Remove Catalyst cooling->filtration washing Wash with Saturated Na₂CO₃ filtration->washing drying Dry with Anhydrous Na₂SO₄ washing->drying distillation Distillation (142-145 °C) drying->distillation product This compound distillation->product

Caption: Microwave-assisted synthesis of this compound.

Detailed Protocol for Microwave-Assisted Synthesis:

  • Add 0.15 mol of anhydrous tert-butanol to a 50 mL round-bottom flask.[12]

  • Add chloroacetic acid and 1.104 g (8 mmol) of hydrated sodium bisulfate to the flask and stir vigorously.[12]

  • Place the flask in a microwave oven equipped with a reflux condenser and irradiate at 250 W for 10 minutes.[12]

  • After the reaction, allow the mixture to cool to room temperature.[12]

  • Filter the mixture to remove the catalyst.[12]

  • Wash the organic layer with a saturated sodium carbonate solution until it is neutral.[12]

  • Dry the organic layer with anhydrous sodium sulfate.[12]

  • Distill the product, collecting the fraction at 142-145 °C to yield pure this compound.[12]

Application in N-Alkylation: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

A significant application of this compound in pharmaceutical synthesis is the N-alkylation of imidazole (B134444) to produce imidazol-1-yl-acetic acid tert-butyl ester, a key intermediate for zoledronic acid.[3][6][9]

G N-Alkylation of Imidazole using this compound imidazole Imidazole reaction Reflux for 10 hours imidazole->reaction tbca This compound tbca->reaction base K₂CO₃ base->reaction solvent Ethyl Acetate (B1210297) solvent->reaction workup Workup: 1. Cool to RT 2. Filter 3. Concentrate 4. Column Chromatography reaction->workup product Imidazol-1-yl-acetic acid tert-butyl ester workup->product

Caption: Synthesis of a key intermediate for zoledronic acid.

Detailed Protocol for N-Alkylation of Imidazole:

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).[3][9]

  • Add this compound (25.7 mL, 0.18 mol) at room temperature.[3][9]

  • Reflux the mixture for 10 hours.[3][9]

  • After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (using 20-30% ethyl acetate in hexanes as eluent) to obtain imidazol-1-yl-acetic acid tert-butyl ester.

Application in Darzens Condensation

This compound is frequently used in the Darzens condensation reaction to synthesize glycidic esters, which are valuable intermediates in organic synthesis.[16]

General Protocol for Darzens Condensation:

  • Stir a mixture of powdered sodium hydroxide (B78521) (1.2 g, 30 mmol) and THF (20 mL).[7]

  • If a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is used, add it to the mixture (0.16 g, 0.5 mmol).[7]

  • Add a mixture of an aldehyde (10 mmol) and this compound (1.81 g, 12 mmol) at 10-15 °C.[7]

  • The reaction progress can be monitored by techniques such as GC or TLC.

  • Upon completion, the reaction is quenched and the product is extracted and purified.

Conclusion

This compound is a cornerstone reagent for chemists in research and industry. Its well-defined chemical properties and reactivity profile make it an indispensable tool for constructing complex molecular architectures. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in drug discovery and development, facilitating the efficient and safe utilization of this versatile chemical intermediate.

References

tert-Butyl chloroacetate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of tert-Butyl Chloroacetate (B1199739)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl chloroacetate (t-BCA), with CAS number 107-59-5, is an important organic chemical intermediate utilized extensively in the pharmaceutical and chemical industries.[1][2] It serves as a crucial building block in the synthesis of various products, including non-steroidal analgesics and the anti-tumor drug 5-fluorouracil.[2] This document provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental context and safety data, to assist professionals in its handling, application, and process development.

Chemical Structure and Identification

The molecular structure of this compound consists of a tert-butyl group ester-linked to a chloroacetic acid moiety.[3] This structure imparts specific reactivity and physical characteristics to the molecule.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, developing synthetic routes, and ensuring safe handling.

General and Physical Properties
PropertyValueSource(s)
Appearance Clear, colorless to yellow liquid[4][5][6][7][8][9]
Odor Strong, fruity, ester-like, camphor-like[3][4][7][10]
Molecular Formula C₆H₁₁ClO₂[1][3][5][7][9][11][12][13]
Molecular Weight 150.60 g/mol [3][9][13][14]
Density 1.053 g/mL at 25 °C[5][8][12][14]
Vapor Density 5.19[5]
Vapor Pressure 2.75 mmHg at 25 °C[15]
Thermal Properties
PropertyValueSource(s)
Boiling Point 48-49 °C at 11 mmHg[4][8][14][15]
155 °C (at atmospheric pressure)[10]
Melting Point No data available[4]
Flash Point 46 °C (114.8 °F - 116 °F)[4][8][10][14][15]
Decomposition Temp. 223 °C[7]
Optical and Solubility Properties
PropertyValueSource(s)
Refractive Index 1.4215 - 1.4260 at 20 °C[5][6][8][10][15]
Solubility Insoluble or slightly soluble in water (<0.1 g/L at 20 °C). Soluble in organic solvents like ethanol, ether, and acetone.[1][3][5][7][8][16][17]

Experimental Protocols

Accurate determination of physical properties is paramount. While specific instrument parameters may vary, the following sections outline the standard methodologies for measuring the key properties of liquid samples like this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is often reported under reduced pressure to avoid thermal decomposition.[8]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered.

Methodology (Illustrative Workflow):

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: The sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

  • Procedure:

    • The system is sealed and the vacuum pump is started to reduce the pressure to the desired level (e.g., 11 mmHg).

    • The flask is gently heated.

    • The temperature is recorded when the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at that specific pressure.

boiling_point_workflow cluster_setup Apparatus Setup cluster_procedure Measurement A Assemble Distillation Apparatus B Connect to Vacuum and Manometer A->B C Add Sample and Boiling Chips B->C D Reduce Pressure to Target (11 mmHg) C->D E Apply Gentle Heat D->E F Record Temperature at Steady Distillation E->F

Caption: Workflow for determining boiling point under reduced pressure.

Measurement of Density

Principle: Density is the mass of a substance per unit volume (g/mL or g/cm³). It is typically measured using a pycnometer or a digital density meter.

Methodology (Pycnometer Method):

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • It is then filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The temperature is allowed to equilibrate to 25 °C.

  • The filled pycnometer is weighed again.

  • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed.

  • The density of the sample is calculated from the weights and the known density of the reference substance.

Measurement of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through it. It is measured using a refractometer (e.g., an Abbe refractometer).

Methodology:

  • The refractometer prisms are cleaned.

  • A few drops of the sample are placed on the lower prism.

  • The prisms are closed and the instrument's light source is switched on. The temperature is maintained at 20 °C.

  • The adjustment knob is used to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols for handling.[4]

GHS Hazard Information
  • Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic)[13][16][18]

  • Signal Word: Danger[13][14][19]

Hazard and Precautionary Statements

A summary of key hazard (H) and precautionary (P) statements is provided below. Users must consult the full Safety Data Sheet (SDS) before handling.[4][14][19]

TypeCodeStatement
Hazard H226Flammable liquid and vapour.[14][19]
H302/H312Harmful if swallowed or in contact with skin.[14][19]
H331Toxic if inhaled.[14][19]
H314/H315Causes severe skin burns and skin irritation.[19]
H319Causes serious eye irritation.[14][19]
Precautionary P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[19]
P261Avoid breathing mist/vapors/spray.[19]
P280Wear protective gloves/protective clothing/eye protection/face protection.[19]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
P403+P235Store in a well-ventilated place. Keep cool.[19]

Incompatible Materials: The substance should be kept away from strong oxidizing agents, strong bases, metals, and strong reducing agents.[4] It is also moisture-sensitive.[10]

Conclusion

This guide provides essential physical property data and procedural context for this compound, tailored for a scientific audience. The compound's flammability, toxicity, and corrosive nature necessitate careful handling in accordance with established safety protocols. The compiled data serves as a critical resource for its application in research and development, particularly within the pharmaceutical industry.

References

tert-Butyl Chloroacetate (CAS 107-59-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, chemical properties, and applications of tert-butyl chloroacetate (B1199739), a versatile reagent in organic synthesis and pharmaceutical development.

Introduction

tert-Butyl chloroacetate (t-BCA), with the CAS number 107-59-5, is a clear, colorless to pale yellow liquid that serves as a crucial building block in a multitude of chemical transformations.[1][2][3] Its unique structural features, namely the reactive carbon-chlorine bond and the sterically bulky tert-butyl ester group, make it a valuable reagent for introducing the carboxymethyl moiety in a protected form.[4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, key reactions with detailed experimental protocols, and its significant role in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a flammable and moderately toxic liquid that should be handled with appropriate safety precautions in a well-ventilated area.[1][5] It is soluble in many common organic solvents but has limited solubility in water.[3][6] Key physical and chemical properties are summarized in Table 1.

PropertyValueReferences
CAS Number 107-59-5[1]
Molecular Formula C₆H₁₁ClO₂[1][4]
Molecular Weight 150.60 g/mol [4][7]
Appearance Clear, colorless to yellow liquid[1][2][3]
Boiling Point 48-49 °C at 11 mmHg[1][2]
Density 1.053 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.423[1][2]
Flash Point 46 °C (115 °F)[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetone); insoluble in water.[3][6][3][6]
InChI Key KUYMVWXKHQSIAS-UHFFFAOYSA-N[4]
SMILES CC(C)(C)OC(=O)CCl[4]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the choice of method often depending on the scale and available starting materials.

Esterification of Chloroacetyl Chloride with tert-Butanol (B103910)

A common laboratory-scale synthesis involves the reaction of chloroacetyl chloride with tert-butanol in the presence of a base, such as N,N-dimethylaniline, to neutralize the hydrogen chloride byproduct.[1][8]

Reaction Scheme: ClC(=O)CH₂Cl + (CH₃)₃COH --(N,N-dimethylaniline)--> ClCH₂C(=O)OC(CH₃)₃ + [C₆H₅N(CH₃)₂H]⁺Cl⁻

A typical procedure yields the product in approximately 63% after purification by vacuum distillation.[8]

Acid-Catalyzed Addition of Chloroacetic Acid to Isobutylene

For larger-scale industrial production, a more atom-economical approach is the acid-catalyzed addition of chloroacetic acid to isobutylene.[4] This method can be performed using a strong acid catalyst, such as an ion-exchange resin, or even without a catalyst under elevated temperature and pressure.[4]

Reaction Scheme: ClCH₂COOH + CH₂=C(CH₃)₂ --(Acid Catalyst or Heat/Pressure)--> ClCH₂C(=O)OC(CH₃)₃

This method offers advantages in terms of reduced waste and the potential for continuous production, with reported yields often exceeding 80%.[4] A patented process describes a catalyst-free approach at 80-110°C and 3-12 bar pressure.

Key Reactions and Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of important organic reactions, primarily as an alkylating agent to introduce a protected acetic acid moiety.

N-Alkylation of Heterocycles: Synthesis of a Zoledronic Acid Intermediate

A prominent application of this compound is in the N-alkylation of imidazole (B134444), a key step in the synthesis of Zoledronic acid, a potent bisphosphonate drug used to treat osteoporosis and cancer-related bone conditions.[1][3][4]

To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (B1210297) (160 mL), powdered potassium carbonate (29.0 g, 0.21 mol) is added, followed by this compound (25.7 mL, 0.18 mol) at room temperature.[1] The mixture is then heated to reflux for 10 hours.[1] After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford imidazol-1-yl-acetic acid tert-butyl ester.

This intermediate can then be hydrolyzed to imidazol-1-yl-acetic acid, a direct precursor to Zoledronic acid.[1][6]

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). This compound is frequently used in this reaction, and the resulting tert-butyl glycidates are valuable synthetic intermediates.

In a flask, powdered sodium hydroxide (B78521) (1.2 g, 30 mmol) and tetrahydrofuran (B95107) (20 mL) are stirred.[2] To this suspension, a mixture of benzaldehyde (B42025) (1.06 g, 10 mmol) and this compound (1.81 g, 12 mmol) is added at 10-15 °C.[2] For the catalyzed reaction, tetrabutylammonium (B224687) bromide (TBAB) (0.16 g, 0.5 mmol) is also added.[2] The reaction progress is monitored, and upon completion, the mixture is worked up by adding water and extracting with an organic solvent. The product, tert-butyl 3-phenylglycidate, is obtained after purification. The diastereomeric ratio (trans/cis) of the product is influenced by the presence of the phase-transfer catalyst.[2]

Reaction Conditionstrans/cis RatioYield (%)
Without Catalyst2.38 - 7.75~95% (mass balance)
With TBAB Catalyst1.67 - 4.52~100% (mass balance)

Data adapted from Organic Process Research & Development, 2010.[2]

Aza-Darzens Reaction

The aza-Darzens reaction is an analogous transformation where an imine reacts with an α-haloester to produce an aziridine (B145994).[7] This reaction is a powerful tool for the synthesis of these nitrogen-containing three-membered rings, which are important structural motifs in many biologically active molecules. This compound is used in the synthesis of cis-disubstituted aziridine esters via this method.[7]

Mandatory Visualizations

Experimental Workflow: Synthesis of Zoledronic Acid

The following diagram illustrates a typical workflow for the synthesis of Zoledronic acid, starting from the N-alkylation of imidazole with this compound.

G cluster_start Starting Materials Imidazole Imidazole N_Alkylation N-Alkylation (K2CO3, Ethyl Acetate, Reflux) Imidazole->N_Alkylation tBCA tert-Butyl Chloroacetate tBCA->N_Alkylation Intermediate1 Imidazol-1-yl-acetic acid tert-butyl ester N_Alkylation->Intermediate1 Hydrolysis Ester Hydrolysis (e.g., HCl or TiCl4) Intermediate1->Hydrolysis Intermediate2 Imidazol-1-yl-acetic acid Hydrochloride Hydrolysis->Intermediate2 Phosphonylation Phosphonylation (H3PO3, PCl3) Intermediate2->Phosphonylation Zoledronic_Acid Zoledronic Acid Phosphonylation->Zoledronic_Acid

Caption: Workflow for the synthesis of Zoledronic acid.

Signaling Pathway: Mechanism of Action of Zoledronic Acid

Zoledronic acid exerts its therapeutic effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This disruption of the mevalonate pathway leads to the inhibition of osteoclast activity and induction of apoptosis.

G cluster_pathway Mevalonate Pathway in Osteoclasts cluster_downstream Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation Protein Prenylation (Ras, Rho, Rac) FPP->Prenylation GGPP->Prenylation Zoledronic_Acid Zoledronic Acid FPPS_inhibition Zoledronic_Acid->FPPS_inhibition FPPS_inhibition->Prenylation Inhibition Osteoclast_Function Osteoclast Function (Cytoskeletal Integrity, Ruffled Border Formation) Prenylation->Osteoclast_Function Osteoclast_Survival Osteoclast Survival Prenylation->Osteoclast_Survival Osteoclast_Function_inhibition Prenylation->Osteoclast_Function_inhibition Inhibition Osteoclast_Survival_inhibition Prenylation->Osteoclast_Survival_inhibition Apoptosis Bone_Resorption Bone Resorption Osteoclast_Function->Bone_Resorption Prenylation_inhibition

Caption: Zoledronic acid inhibits FPPS in the mevalonate pathway.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in introducing a protected carboxymethyl group is fundamental to the construction of complex molecules, particularly in the pharmaceutical industry. The synthesis of key drug intermediates, such as the precursor to Zoledronic acid, highlights its importance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage this powerful synthetic tool. The continued exploration of its applications in reactions like the Darzens and aza-Darzens condensations will undoubtedly lead to the development of novel and efficient synthetic methodologies for the creation of new chemical entities with therapeutic potential.

References

An In-depth Technical Guide to tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of tert-Butyl chloroacetate (B1199739) (CAS No. 107-59-5), a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications in the development of pharmaceuticals, pesticides, and dyes. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow and relationship diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

tert-Butyl chloroacetate is a clear, colorless to yellow liquid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁ClO₂[1][2][3]
Molecular Weight 150.60 g/mol [4][5][6]
Appearance Clear colorless to yellow liquid[1][2]
Boiling Point 48-49 °C at 11 mmHg[1][2]
Density 1.053 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.423[1][2]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[7]<0.1 g/L (20 °C)[7][8]
Flash Point 46 °C (114.8 °F)[1]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are commonly cited.

Method 1: From Chloroacetyl Chloride and tert-Butanol (B103910)

This method involves the reaction of tert-butanol with chloroacetyl chloride.[1][2][9]

  • Reactants:

    • tert-Butanol

    • Chloroacetyl chloride

    • N,N-dimethylaniline (or other bases like pyridine (B92270) or triethylamine)[2][9]

  • Procedure:

    • tert-Butanol is added to a mixture of chloroacetyl chloride and N,N-dimethylaniline.

    • The reaction temperature is maintained below 30°C.[1][2]

    • After the reaction is complete, the mixture is poured into water, washed, and dried.

    • The crude product is then purified by fractional distillation under reduced pressure.

  • Yield: A yield of 63% can be achieved by collecting the fraction at 48-49°C (1.46 kPa).[2]

Method 2: From Chloroacetic Acid and Isobutylene

This synthesis route involves the acid-alkene reaction between chloroacetic acid and isobutylene.[5][10]

  • Reactants:

    • Chloroacetic acid

    • Isobutylene

    • Sulfuric acid (catalyst) in dioxane (solvent)[5] or a high-efficiency catalyst.[10]

  • Procedure (Catalyst-Free):

    • The reaction is conducted in a pressure vessel in the absence of catalysts and solvents.[11]

    • The temperature is maintained between 80°C and 110°C, with the pressure stabilizing between 3 and 12 bar.[11]

    • The reaction proceeds for a period of 1 to 12 hours.[11]

    • The vessel is then cooled, and the product mixture is worked up by distillation under reduced pressure without prior neutralization.[11]

G cluster_0 Synthesis Workflow reactants Reactants: - Chloroacetyl Chloride - tert-Butanol - N,N-Dimethylaniline reaction Reaction (Temp < 30°C) reactants->reaction workup Workup (Wash, Dry) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Synthesis workflow for this compound.
Purification Protocol

Purification is critical to remove unreacted starting materials and byproducts.

  • Method: Fractional distillation in a vacuum is the standard method.[2]

  • Procedure:

    • If NMR analysis is unsatisfactory, dissolve the crude product in diethyl ether (Et2O).

    • Wash the organic layer with water, followed by 10% sulfuric acid (H₂SO₄) until the acid extract remains clear upon basification with NaOH.

    • Wash again with water and then with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Evaporate the solvent and fractionate the residue through a suitable column (e.g., a 6-inch Widmer column).[2]

    • Collect the fraction boiling at 48-49°C under a pressure of 11 mmHg.[2]

Applications in Organic Synthesis

This compound serves as a versatile intermediate in various chemical syntheses.[1][7][9] Its primary utility lies in its role as a building block for more complex molecules.

  • Pharmaceutical Synthesis: It is used to produce esters of chloroacetic acid and to prepare amino acids and peptides, which are fundamental to many pharmaceutical products.[9] A notable application is in the synthesis of Glycine t-butyl ester.[12]

  • Pesticide and Dye Production: The compound is an intermediate in the manufacturing of insecticides, herbicides, and fungicides.[7][9]

  • Named Reactions: It is a key reagent in the Darzens glycidic ester condensation.[1][2][5]

  • Synthesis of Heterocycles and Sensors: It is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine (B145994) esters.[1][2] It is also employed in creating 1,10-diaza-18-crown-6 based sensors that feature a coumarin (B35378) fluorophore.[1][2]

G cluster_pharma Pharmaceutical Intermediates cluster_organic_syn General Synthesis main This compound pharma Pharmaceuticals main->pharma pesticides Pesticides & Dyes main->pesticides organic_syn Organic Synthesis main->organic_syn amino_acids Amino Acids & Peptides pharma->amino_acids glycine_ester Glycine t-butyl ester pharma->glycine_ester darzens Darzens Condensation organic_syn->darzens heterocycles Heterocycles organic_syn->heterocycles sensors Fluorescent Sensors organic_syn->sensors

Applications of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard CategoryDescriptionPrecautionary Measures
Flammability Flammable liquid and vapor.[8][13] Vapors may form explosive mixtures with air.[14]Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[8][13][14]
Toxicity Toxic if inhaled and harmful if swallowed or in contact with skin.[13][14][15] It is a poison by ingestion.[1][2]Use only in a chemical fume hood with adequate ventilation. Avoid breathing mist, vapors, or spray. Do not ingest.[14][15]
Irritation/Corrosion Causes serious eye irritation and skin irritation.[8][13][14] It is a lachrymator (causes tears).[8][15]Wear protective gloves, clothing, and eye/face protection.[13][14]
First Aid Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water for at least 15 minutes. Inhalation: Move to fresh air; give artificial respiration if not breathing. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[14][15]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[8][14]Incompatible with strong oxidizing agents, strong bases, metals, and strong reducing agents.[14]
Environmental Very toxic to aquatic life with long-lasting effects.[7][13]Avoid release to the environment.[13]

References

An In-depth Technical Guide to tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl chloroacetate (B1199739), a versatile reagent in organic synthesis, with a particular focus on its structural elucidation, synthesis, and applications relevant to the pharmaceutical and chemical industries.

Chemical Structure and Identifiers

tert-Butyl chloroacetate is the ester of chloroacetic acid and tert-butanol (B103910). The presence of the bulky tert-butyl group is crucial to its chemical reactivity, providing steric hindrance and influencing its role as a protecting group and alkylating agent.

Molecular Structure:

Caption: 2D representation of the this compound molecule.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl 2-chloroacetate[1][2][3][4]
CAS Number 107-59-5[1][2][3][4][5][6][7]
Molecular Formula C₆H₁₁ClO₂[1][2][3][5][6]
Molecular Weight 150.60 g/mol [1][2][5][6]
Synonyms Chloroacetic acid tert-butyl ester, t-Butyl chloroacetate, Acetic acid, chloro-, 1,1-dimethylethyl ester[1][3][6][7][8]
InChI Key KUYMVWXKHQSIAS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCl[1][2]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fruity odor.[4][5][9] It is flammable and should be handled with appropriate safety precautions.[10]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to pale yellow liquid[5][6][7][8][9]
Boiling Point 48-49 °C at 11 mmHg[5][10][11][12]
Density 1.053 g/mL at 25 °C[5][11]
Refractive Index (n²⁰/D) 1.423[5][11]
Flash Point 46 °C (114.8 °F)[10][11]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[4]

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.98Singlet2H-CH₂-Cl
1.49Singlet9H-C(CH₃)₃

Table 4: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
166.5C=O (Ester carbonyl)
82.5-C(CH₃)₃ (Quaternary carbon)
41.0-CH₂-Cl
28.0-C(CH₃)₃ (Methyl carbons)
Infrared (IR) Spectroscopy

Table 5: IR Spectral Data (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
2980-2930StrongC-H stretch (Aliphatic)
1750-1730StrongC=O stretch (Ester)
1250-1200StrongC-O stretch (Ester)
850-550Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound results in characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data (Electron Impact)

m/zRelative IntensityProposed Fragment
150/152Low[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
135/137Medium[M - CH₃]⁺
95Medium[M - C(CH₃)₃]⁺ or [ClCH₂CO]⁺
57High (Base Peak)[C(CH₃)₃]⁺ (tert-Butyl cation)

The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, formed by the cleavage of the ester bond.

Experimental Protocols: Synthesis

Two common methods for the synthesis of this compound are detailed below.

Synthesis from Chloroacetic Acid and Isobutylene

This method involves the direct addition of chloroacetic acid to isobutylene.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Charge reactor with molten chloroacetic acid b Cool reactor and add condensed isobutylene a->b c Heat sealed reactor to 80-110 °C for 1-12 hours b->c d Monitor pressure (3-12 bar) c->d e Cool reactor and collect product mixture d->e f Fractional distillation under reduced pressure e->f g Collect pure this compound f->g

Caption: Workflow for the synthesis of this compound from chloroacetic acid.

Detailed Protocol:

  • A pressure vessel is charged with molten chloroacetic acid.

  • The vessel is cooled, and a molar equivalent of isobutene is condensed and added.

  • The vessel is sealed and heated to a temperature between 80°C and 110°C. The reaction is maintained for 1 to 12 hours, during which the pressure will be between 3 and 12 bar.[5]

  • After the reaction period, the vessel is cooled to room temperature.

  • The resulting product mixture is removed from the vessel.

  • The crude product is purified by distillation under reduced pressure to yield this compound.[5]

Synthesis from Chloroacetyl Chloride and tert-Butanol

This method is a classic esterification reaction.

Detailed Protocol:

  • To a stirred mixture of chloroacetyl chloride and a tertiary amine base (e.g., N,N-dimethylaniline) in a suitable solvent, tert-butanol is added dropwise.

  • The temperature of the reaction mixture is maintained below 30°C during the addition.

  • After the addition is complete, the reaction is stirred for a specified period.

  • The reaction mixture is then poured into water.

  • The organic layer is separated, washed, and dried.

  • The crude product is purified by vacuum fractionation, collecting the fraction at 48-49°C (1.46 kPa) to give this compound.[5]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a protected carboxymethyl group.

  • Protecting Group Chemistry: The tert-butyl ester functionality is a common protecting group for carboxylic acids. It is stable under many reaction conditions but can be readily cleaved under acidic conditions to liberate the free carboxylic acid. This strategy is widely employed in peptide synthesis and the synthesis of complex drug molecules.

  • Alkylation Reactions: As an alkylating agent, it is used to introduce the CH₂COOC(CH₃)₃ moiety onto various nucleophiles such as amines, phenols, and thiols. This is a key step in the synthesis of many pharmaceutical intermediates.

  • Synthesis of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, which are core structures in many drug candidates. For example, it is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine (B145994) esters.[5][13][14]

  • Glycidic Ester Condensation: It is a reagent in the Darzens glycidic ester condensation, a reaction that forms α,β-epoxy esters, which are versatile intermediates in organic synthesis.[4][5][15][12]

Signaling Pathway Example: Role in Peptide Synthesis

The following diagram illustrates the logical flow of using this compound to introduce a glycine (B1666218) residue with a protected C-terminus in peptide synthesis.

G cluster_0 Reagents cluster_1 Reaction cluster_2 Intermediate cluster_3 Deprotection cluster_4 Product A This compound C Nucleophilic Substitution A->C B Amine (e.g., R-NH2) B->C D Protected Amino Acid Ester (R-NHCH2COOtBu) C->D E Acidic Conditions (e.g., TFA) D->E F Free Carboxylic Acid (R-NHCH2COOH) E->F

Caption: Use of this compound in protected amino acid synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[10]

  • Hazards: Flammable liquid and vapor.[10] Harmful if swallowed or in contact with skin.[10] Causes skin irritation and serious eye irritation.[10] May cause respiratory irritation. It is also a lachrymator.[9][15]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[10] Keep containers tightly closed.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10][15]

  • Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[10]

This technical guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

tert-Butyl chloroacetate spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl Chloroacetate (B1199739)

This guide provides a comprehensive overview of the spectroscopic data for tert-butyl chloroacetate, a key intermediate in various chemical syntheses.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl 2-chloroacetate[2][4]

  • Synonyms: Chloroacetic acid tert-butyl ester, t-Butyl chloroacetate[2][4][5]

  • CAS Number: 107-59-5[2][3][4]

  • Molecular Formula: C₆H₁₁ClO₂[1][2][4]

  • Molecular Weight: 150.60 g/mol [4][5]

  • Appearance: Clear, colorless to yellow liquid[2][3]

  • Boiling Point: 48-49 °C at 11 mmHg[3][6]

  • Density: 1.053 g/mL at 25 °C[3][6]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methylene (B1212753) protons adjacent to the chlorine atom and the nine equivalent protons of the tert-butyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.98Singlet2HCl-CH₂ -C=O
1.49Singlet9H-O-C(CH₃ )₃
Solvent: CDCl₃, Reference: TMS[5][7][8]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
166.5C =O (Ester Carbonyl)
82.5-O-C (CH₃)₃ (Quaternary Carbon)
41.0Cl-CH₂ - (Methylene Carbon)
28.0-C(CH₃ )₃ (Methyl Carbons)
Solvent: CDCl₃[5][9]
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (alkyl)
~1745StrongC=O stretch (ester)
~1280StrongC-O stretch (ester)
~1150StrongC-O stretch (ester)
~790MediumC-Cl stretch
Sample Preparation: Liquid Film/Neat[4][10]
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule under electron ionization (EI).

m/zRelative Intensity (%)Assignment
150/152Low[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
95/97Moderate[M - C₄H₉]⁺ (Loss of tert-butyl group)
57High[C(CH₃)₃]⁺ (tert-butyl cation)
Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).

    • ¹H NMR: A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.[11] The relaxation delay is typically set to 1-2 seconds.[11]

    • ¹³C NMR: A larger number of scans (e.g., 128 or more) are required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film): A drop of neat (undiluted) this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are pressed together to form a thin liquid film.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 10-100 µg/mL).[12]

  • Data Acquisition (GC-MS):

    • The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

    • The separated compound then enters the mass spectrometer.

    • Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Start cluster_analysis Spectroscopic Techniques cluster_data Data Handling cluster_end Conclusion Sample This compound Prep Sample Preparation (Dilution, Dissolution) Sample->Prep NMR NMR Analysis Prep->NMR IR IR Analysis Prep->IR MS MS Analysis Prep->MS Acq_NMR NMR Data Acquisition NMR->Acq_NMR Acq_IR IR Data Acquisition IR->Acq_IR Acq_MS MS Data Acquisition MS->Acq_MS Proc_NMR NMR Data Processing Acq_NMR->Proc_NMR Proc_IR IR Data Processing Acq_IR->Proc_IR Proc_MS MS Data Processing Acq_MS->Proc_MS Elucidation Structural Elucidation & Data Interpretation Proc_NMR->Elucidation Proc_IR->Elucidation Proc_MS->Elucidation

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the NMR Analysis of tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of tert-butyl chloroacetate (B1199739). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the characteristic ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical visualization of the proton NMR assignments.

Introduction

tert-Butyl chloroacetate (C₆H₁₁ClO₂) is an important building block in organic synthesis, frequently utilized in the production of pharmaceuticals and other fine chemicals.[1] Its structure consists of a chloroacetyl group esterified with a tert-butyl alcohol moiety. NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this compound. This guide details the expected NMR signals and provides a standardized protocol for their measurement.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are relatively simple and highly characteristic, reflecting the symmetry of the molecule. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for this type of analysis.[2][3][4]

2.1. ¹H NMR Data

The ¹H NMR spectrum of this compound displays two distinct singlets, corresponding to the two types of chemically non-equivalent protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegration (No. of Protons)Assignment
3.98Singlet2HCl-CH₂ -C=O
1.49Singlet9H-C(CH₃ )₃
Table 1: ¹H NMR spectral data for this compound in CDCl₃.[5]

2.2. ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
166.5C =O (Ester carbonyl)
82.5-C (CH₃)₃ (Quaternary carbon)
40.8Cl-CH₂ - (Methylene carbon)
27.9-C(CH₃ )₃ (Methyl carbons)
Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Materials and Equipment

  • Sample: this compound

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • Apparatus: NMR spectrometer (e.g., 300 MHz or higher), 5 mm NMR tubes, Pasteur pipettes, volumetric flasks, analytical balance.

3.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

3.3. Instrument Setup and Data Acquisition

The following are general parameters that may require optimization based on the specific instrument used.[6]

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 300 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 8 to 16

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 10-12 ppm

  • Transmitter Offset (O1P): Centered on the spectral region of interest (approx. 5-6 ppm)

  • Receiver Gain (RG): Adjust to avoid signal clipping.

  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 75 MHz or higher (corresponding to the ¹H frequency)

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 128 to 1024 (or more, depending on sample concentration)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 200-220 ppm

  • Transmitter Offset (O1P): Centered on the spectral region of interest (approx. 100 ppm)

  • Receiver Gain (RG): Adjust as needed.

  • Referencing: Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.[7]

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Calibrate the chemical shift scale as described above.

  • Analyze the peak positions, multiplicities, and integrals to confirm the structure.

Visualization of NMR Assignments

The following diagrams illustrate the structure of this compound and the logical relationship between its proton environments and their corresponding ¹H NMR signals.

References

In-Depth Technical Guide to the Infrared Spectrum of tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of tert-butyl chloroacetate (B1199739). It outlines the characteristic vibrational frequencies, presents a standard operating procedure for spectral acquisition, and illustrates the analytical workflow. This document is intended to serve as a comprehensive resource for the identification and characterization of this compound in a laboratory setting.

Introduction to tert-Butyl Chloroacetate and IR Spectroscopy

This compound (C₆H₁₁ClO₂) is an organic compound containing an ester functional group and an alkyl halide (chloride).[1] It is utilized in various organic synthesis applications.[2] Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[3] An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique molecular fingerprint, making it an invaluable tool for structural elucidation and compound verification.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by several strong absorption bands that correspond to the distinct functional groups within its structure: the ester, the tert-butyl group, and the chloroacetyl moiety. The key to interpreting the spectrum is to assign these characteristic bands to their specific vibrational modes.

Summary of Characteristic IR Absorptions

The following table summarizes the expected, significant absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2980 - 2960StrongC-H Asymmetric & Symmetric Stretch (sp³ CH₃)
1745 Strong C=O Stretch (Ester Carbonyl)
1475, 1370MediumC-H Bend (CH₃ Scissoring and Umbrella Mode)
1280StrongC-O-C Asymmetric Stretch (Ester)
1150StrongC-O Stretch (Ester) & C-C Skeletal (tert-Butyl)
780StrongC-Cl Stretch (Alkyl Chloride)

Note: This data is representative and based on characteristic functional group absorption regions. Actual peak positions and intensities may vary based on experimental conditions.

Detailed Peak Analysis
  • C-H Stretching Region (3000-2850 cm⁻¹): The absorptions just below 3000 cm⁻¹ are characteristic of stretching vibrations from sp³-hybridized carbon-hydrogen bonds, originating from the methyl groups of the tert-butyl moiety and the methylene (B1212753) group of the chloroacetyl moiety.

  • Carbonyl (C=O) Stretching Region (~1745 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the strong, sharp absorption corresponding to the C=O stretch of the saturated aliphatic ester.[3] Its position around 1745 cm⁻¹ is highly characteristic of this functional group.[3]

  • Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of complex vibrational information.

    • C-H Bending: Medium intensity peaks around 1475 cm⁻¹ and 1370 cm⁻¹ are due to the bending (scissoring and umbrella) modes of the C-H bonds in the methyl groups.

    • C-O Stretching: Esters typically exhibit two strong C-O stretching bands.[3] For this compound, a strong band around 1280 cm⁻¹ can be assigned to the asymmetric C-O-C stretch, and another strong absorption around 1150 cm⁻¹ is attributed to the C-O stretch coupled with the skeletal vibrations of the adjacent tert-butyl group.

    • C-Cl Stretching: The carbon-chlorine bond stretch gives rise to a strong absorption in the lower frequency part of the fingerprint region, typically between 850-550 cm⁻¹.[1] For this compound, this peak is expected around 780 cm⁻¹. The presence of a strong band in this area is a key indicator for the alkyl halide moiety.[1]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the procedure for obtaining a high-quality FTIR spectrum of neat (undiluted) this compound using an instrument equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common and convenient technique for liquid samples as it requires minimal sample preparation.[5][6]

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Sample: this compound, liquid

  • Solvent for cleaning: Isopropanol (B130326) or ethanol

  • Lint-free wipes (e.g., Kimwipes)

  • Personal Protective Equipment (PPE): Safety goggles, gloves

Standard Operating Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

    • Verify that the sample compartment is free of moisture by checking the status of the desiccant or by purging with dry nitrogen gas, if available.

  • Background Spectrum Acquisition:

    • Carefully clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol. Allow the crystal to air dry completely.

    • Using the instrument's software, initiate the collection of a background spectrum.[5] This measurement accounts for the absorbance of ambient air (CO₂, H₂O) and the ATR crystal itself, ensuring they are subtracted from the final sample spectrum.

  • Sample Application:

    • Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the clean, dry ATR crystal.[5]

    • Ensure the sample completely covers the crystal surface to achieve a strong signal. For volatile liquids, it may be necessary to begin the scan promptly.

  • Sample Spectrum Acquisition:

    • Enter the sample identification information into the software.

    • Set the data acquisition parameters. Standard parameters for routine analysis are typically:

      • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (signal-averaging to improve signal-to-noise ratio)

    • Initiate the sample scan. The software will automatically collect the spectrum and ratio it against the previously collected background.

  • Data Processing and Cleaning:

    • The resulting spectrum should show absorbance peaks pointing upwards. If necessary, perform a baseline correction to ensure the baseline rests at zero absorbance.

    • Use the software's peak-picking tool to label the wavenumbers of the significant absorption bands.

    • Thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe to remove all traces of the sample.[5] Perform a "clean check" scan to ensure no residue remains before analyzing the next sample.

Logical Workflow for IR Spectral Analysis

The process of analyzing a chemical sample like this compound via FTIR spectroscopy follows a structured and logical workflow. This process ensures that the results are accurate, reproducible, and correctly interpreted. The diagram below illustrates this workflow from initial preparation to final structural confirmation.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis & Interpretation cluster_confirm Phase 4: Conclusion Sample Sample Handling (this compound) CleanATR Clean ATR Crystal (Isopropanol) Sample->CleanATR 1. Obtain Sample Background Acquire Background Spectrum CleanATR->Background 2. Prepare Instrument ApplySample Apply Liquid Sample to Crystal Background->ApplySample 3. Ready for Sample AcquireData Acquire Sample Data (16-32 Scans) ApplySample->AcquireData 4. Measure ProcessData Process Spectrum (Baseline Correction) AcquireData->ProcessData 5. Raw Spectrum IdentifyPeaks Peak Picking & Identification ProcessData->IdentifyPeaks 6. Analyze AssignGroups Assign Functional Groups (e.g., C=O, C-O, C-Cl) IdentifyPeaks->AssignGroups 7. Interpret Compare Compare to Reference or Known Frequencies AssignGroups->Compare 8. Correlate Confirm Structural Confirmation Compare->Confirm 9. Verify

References

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrometric behavior of tert-butyl chloroacetate (B1199739) (CAS No. 107-59-5), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Understanding its mass spectrum is crucial for reaction monitoring, quality control, and structural verification. This document outlines its characteristic fragmentation patterns under Electron Ionization (EI), presents quantitative data for its major ions, and provides a standardized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure and Properties

Tert-butyl chloroacetate (C₆H₁₁ClO₂) is an ester with a molecular weight of approximately 150.60 g/mol .[4] Its structure contains two key features that dictate its fragmentation in a mass spectrometer: a bulky, stable tert-butyl group and an electrophilic chloromethyl group.

Electron Ionization (EI) Mass Spectrometry Analysis

Under standard 70 eV Electron Ionization (EI), this compound undergoes predictable and informative fragmentation. The resulting mass spectrum is characterized by a weak molecular ion peak and a prominent base peak corresponding to the highly stable tert-butyl carbocation.

The molecular ion ([M]⁺˙) of this compound is observed as a pair of peaks at m/z 150 and m/z 152 .[5] This isotopic pattern is the hallmark of a monochlorinated compound, reflecting the natural abundance of the chlorine isotopes ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The M+2 peak at m/z 152 will have an intensity approximately one-third that of the m/z 150 peak. The molecular ion itself is of low abundance due to the facile fragmentation of the ester linkage.

The fragmentation of this compound is dominated by cleavages that lead to the formation of stable ions. The primary fragmentation pathways are illustrated in the diagram below.

G cluster_main Fragmentation Pathways mol This compound C₆H₁₁ClO₂ mol_ion [M]⁺˙ m/z 150/152 mol->mol_ion EI (70 eV) frag57 tert-Butyl Cation [C₄H₉]⁺ m/z 57 (Base Peak) mol_ion->frag57 - •OCOCH₂Cl frag94 [ClCH₂COOH]⁺˙ m/z 94/96 mol_ion->frag94 - C₄H₈ (Rearrangement) frag41 Allyl Cation [C₃H₅]⁺ m/z 41 frag57->frag41 - CH₄

Caption: Primary EI fragmentation pathways of this compound.

  • Formation of the Base Peak (m/z 57): The most significant fragmentation event is the heterolytic cleavage of the oxygen-carbon bond of the tert-butyl group. This results in the loss of a neutral chloroacetoxy radical (•OCOCH₂Cl) and the formation of the highly stable tertiary carbocation, [C(CH₃)₃]⁺ , which is observed as the base peak at m/z 57 .[4][6]

  • Rearrangement and Loss of Isobutylene (B52900) (m/z 94/96): A characteristic rearrangement for tert-butyl esters involves the transfer of a hydrogen atom and the elimination of a neutral isobutylene molecule (C₄H₈). This process yields the radical cation of chloroacetic acid, [ClCH₂COOH]⁺˙ , which appears as an isotopic pair at m/z 94 and m/z 96 .

  • Further Fragmentation of the tert-Butyl Cation (m/z 41): The tert-butyl cation (m/z 57) can further fragment through the loss of a methane (B114726) molecule (CH₄) to produce the allyl cation, [C₃H₅]⁺ , at m/z 41 .[4]

The table below summarizes the key ions observed in the EI mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonChemical FormulaRelative AbundanceNotes
152[M+2]⁺˙C₆H₁₁³⁷ClO₂⁺LowIsotope peak of the molecular ion.
150[M]⁺˙C₆H₁₁³⁵ClO₂⁺LowMolecular ion.
96[M - C₄H₈]⁺˙C₂H₃³⁷ClO₂⁺LowIsotope peak from loss of isobutylene.
94[M - C₄H₈]⁺˙C₂H₃³⁵ClO₂⁺LowFragment from loss of isobutylene.
59Not definitively assigned-ModerateSecond highest peak reported in some databases.[4]
57[C(CH₃)₃]⁺C₄H₉⁺100% (Base Peak)Stable tert-butyl carbocation.[4]
41[C₃H₅]⁺C₃H₅⁺HighFragment from m/z 57.[4]

Experimental Protocol for GC-MS Analysis

The following section details a standard methodology for the analysis of this compound using a Gas Chromatography-Mass Spectrometry system.

G A Sample Preparation (Dilute in Dichloromethane) B GC Injection (1 µL, Split Mode) A->B C Chromatographic Separation (HP-5MS Column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole Filter) D->E F Detection (Electron Multiplier) E->F G Data Acquisition (Mass Spectrum) F->G

Caption: Standard experimental workflow for GC-MS analysis.

  • Prepare a stock solution of this compound at 1 mg/mL in a volatile, inert solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to create working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/mL).

This protocol is based on a typical Agilent GC-MS system but is adaptable to other manufacturers.[7][8]

  • Gas Chromatograph (GC)

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector operated in split mode (e.g., 20:1 ratio).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • MS Transfer Line Temperature: 280°C.

    • Scan Mode: Full Scan.

    • Scan Range: m/z 35-350.

Conclusion

The mass spectrometry of this compound is well-defined, with a fragmentation pattern dominated by the formation of the stable m/z 57 tert-butyl cation. The presence of a chlorine atom provides a distinct M/M+2 isotopic signature for the molecular ion and any chlorine-containing fragments. The GC-MS protocol provided offers a robust method for the separation and identification of this compound in complex mixtures, making it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries.

References

tert-Butyl chloroacetate reactivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl Chloroacetate (B1199739)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of tert-butyl chloroacetate, a versatile reagent in organic synthesis. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] This document outlines its core reactivity, including nucleophilic substitution and condensation reactions, supported by experimental data and detailed protocols.

Physicochemical Properties

This compound is a flammable, colorless to yellow liquid with a strong, fruity odor.[2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₁ClO₂[4]
Molecular Weight150.60 g/mol [5]
Boiling Point48-49 °C at 11 mmHg[5]
Density1.053 g/mL at 25 °C[5]
Refractive Index (n²⁰/D)1.423[5]
Flash Point46 °C (114.8 °F)[3]
Solubility<0.1 g/L in water (20 °C)[2]

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, which is activated by the adjacent carbonyl group and bears a good leaving group (chloride). This reactivity is central to its application as an alkylating agent.

General Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic α-carbon, leading to the displacement of the chloride ion.

sn2_reaction reagents This compound + Nu⁻ transition_state [Nu---CH₂(Cl)CO₂tBu]⁻ (Transition State) reagents->transition_state Sₙ2 Attack product Nu-CH₂CO₂tBu + Cl⁻ transition_state->product

Figure 1: General Sₙ2 reaction pathway of this compound.
Steric Hindrance

Key Reactions and Applications

This compound is a precursor in a variety of important synthetic transformations.

Darzens Glycidic Ester Condensation

The Darzens reaction is a classic application of α-haloesters, involving the condensation with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[10] These products are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.

darzens_reaction cluster_start Reactants cluster_intermediate Intermediates cluster_product Product tBCA This compound enolate Enolate Intermediate tBCA->enolate Base carbonyl Ketone/Aldehyde (R₂C=O) halohydrin Halohydrin Intermediate carbonyl->halohydrin enolate->halohydrin + R₂C=O epoxy_ester α,β-Epoxy Ester halohydrin->epoxy_ester Intramolecular Sₙ2 n_alkylation tBCA This compound product N-butylglycine tert-butyl ester tBCA->product butylamine Butylamine butylamine->product glycine_synthesis tBCA This compound azide_intermediate tert-Butyl Azidoacetate tBCA->azide_intermediate 1. NaN₃ glycine_ester Glycine tert-Butyl Ester azide_intermediate->glycine_ester 2. Reduction

References

Navigating the Solubility Landscape of tert-Butyl Chloroacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for reaction optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl chloroacetate (B1199739) in various organic solvents, addressing the current landscape of available data and providing actionable experimental protocols.

Tert-butyl chloroacetate, a versatile building block in organic synthesis, is frequently employed in the production of pharmaceuticals and other fine chemicals. Its solubility characteristics dictate its utility in different reaction media. While extensive quantitative data remains to be fully elucidated in publicly available literature, a consistent qualitative understanding has been established.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible scientific literature. However, its solubility in water has been quantified. The available information, both qualitative and quantitative, is summarized in the table below. The term "Miscible" is used for solvents in which this compound is expected to dissolve in all proportions, a common characteristic for many non-polar to moderately polar organic liquids with similar structures.

SolventFormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic< 0.1 g/L[1]20
EthanolC₂H₅OHPolar ProticSoluble[1][2]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1][3]Not Specified
Acetone(CH₃)₂COPolar AproticSoluble[2]Not Specified
MethanolCH₃OHPolar ProticMiscible (presumed)Not Specified
DichloromethaneCH₂Cl₂Polar AproticMiscible (presumed)Not Specified
TolueneC₇H₈Non-polarMiscible (presumed)Not Specified
Ethyl AcetateC₄H₈O₂Polar AproticMiscible (presumed)Not Specified
Dimethylformamide(CH₃)₂NC(O)HPolar AproticMiscible (presumed)Not Specified
Dimethyl Sulfoxide(CH₃)₂SOPolar AproticMiscible (presumed)Not Specified

Experimental Protocol for Solubility Determination

For instances where precise solubility data is critical for a specific application, the following general experimental protocol can be employed to determine the solubility of a liquid solute like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of solute dissolved.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent and solute)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Vials for sample analysis

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct undissolved phase of this compound is essential to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved layer.

    • To remove any suspended micro-droplets of the undissolved solute, pass the collected supernatant through a chemically resistant syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the collected saturated solution.

    • Dilute the filtered saturated solution with a known volume of the same organic solvent to a concentration suitable for the analytical method to be used.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sampling1 Withdraw supernatant prep2->sampling1 sampling2 Filter the supernatant sampling1->sampling2 sampling3 Dilute a known volume of the filtered solution sampling2->sampling3 analysis2 Analyze standards and sample (GC or HPLC) sampling3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 calc1 Determine concentration in diluted sample analysis2->calc1 analysis3 Construct calibration curve analysis3->analysis2 calc2 Calculate concentration in saturated solution calc1->calc2 calc3 Express solubility in desired units calc2->calc3

Caption: Workflow for determining the solubility of this compound.

References

Technical Guide: Stability and Storage of tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl chloroacetate (B1199739). The document details the chemical properties, potential degradation pathways, and factors influencing the stability of this important organic intermediate. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries to ensure the quality, integrity, and safety of tert-butyl chloroacetate throughout its lifecycle.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid with a chemical formula of C₆H₁₁ClO₂.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₁₁ClO₂[1][2]
Molecular Weight 150.60 g/mol [3]
CAS Number 107-59-5[1][3]
Appearance Clear colorless to yellow liquid[1][4]
Boiling Point 48-49 °C @ 11 mmHg[3]
Density 1.053 g/mL at 25 °C[3]
Refractive Index n20/D 1.423[3]
Water Solubility <0.1 g/L (20 °C)[1]
Flash Point 46 °C (114.8 °F)[3]
Decomposition Temperature 223 °C[3]

Stability Profile

This compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[1][4] However, its stability can be compromised by several factors, including exposure to moisture, incompatible materials, and elevated temperatures.

Hydrolytic Stability
Thermal Stability

The reported decomposition temperature of this compound is 223 °C.[3] Thermal stress can lead to the elimination of isobutene and the formation of chloroacetic acid. At elevated temperatures, further decomposition can occur, potentially generating hazardous byproducts such as hydrogen chloride, carbon monoxide, and carbon dioxide.[4][5]

Photostability

While specific photostability studies on this compound are not widely published, compounds containing chloro-functional groups can be susceptible to photodegradation. Exposure to UV light could potentially lead to homolytic cleavage of the carbon-chlorine bond, initiating radical chain reactions.

Incompatible Materials

To maintain the stability of this compound, contact with the following materials should be avoided:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[4][5]

  • Strong Bases: Will catalyze the hydrolysis of the ester.[3][6]

  • Metals: Certain metals can catalyze decomposition.[3][5]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The following conditions are recommended based on available safety data sheets and chemical supplier information.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReferences
Temperature Store in a cool, dry place.[3][6]To minimize thermal degradation and evaporation.[3][6]
Atmosphere Store in a tightly closed container.[3][6]To prevent exposure to moisture and atmospheric contaminants.[3][6]
Light Exposure Protect from light.To prevent potential photodegradation.
Inert Gas For long-term storage, consider blanketing with an inert gas (e.g., nitrogen, argon).To displace oxygen and moisture, further preserving stability.
Location Store in a well-ventilated area designated for flammable liquids.[3][4]Due to its flammable nature.[3][4]

Experimental Protocols

The following sections provide detailed, generalized protocols for conducting forced degradation studies and developing a stability-indicating analytical method for this compound. These protocols are based on established principles and should be adapted and validated for specific laboratory conditions and equipment.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.

5.1.1 General Preparation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Control Sample: A sample of the stock solution protected from stress conditions should be used as a control.

5.1.2 Hydrolytic Degradation

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

5.1.3 Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 12 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

5.1.4 Thermal Degradation

  • Place a known amount of solid this compound in a petri dish.

  • Expose it to dry heat at 80°C in a calibrated oven for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for analysis.

5.1.5 Photolytic Degradation

  • Expose a solution of this compound (e.g., 1 mg/mL in a photostable solvent) to a calibrated light source that provides both UV and visible light.

  • A control sample should be kept in the dark in the same chamber.

  • After the exposure period, prepare solutions of both the exposed and control samples for analysis.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance and the formation of degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common technique for this purpose.

5.2.1 Initial Chromatographic Conditions

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A broad gradient from 5% to 95% B over 20-30 minutes can be used for initial screening.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10 µL

5.2.2 Method Optimization and Validation

  • Inject the stressed samples from the forced degradation studies.

  • The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

  • Optimize the mobile phase composition, gradient profile, pH, and column temperature to improve resolution.

  • Once a suitable separation is achieved, the method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates the logical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_planning 1. Planning & Preparation cluster_stress 2. Forced Degradation Studies cluster_analysis 3. Analytical Method Development cluster_evaluation 4. Data Evaluation & Reporting prep Prepare Stock Solution (1 mg/mL in ACN) control Prepare Control Sample prep->control hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidative Stress (3% H2O2) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo analyze_samples Analyze Stressed Samples control->analyze_samples hydrolysis->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples hplc_dev Develop Stability-Indicating HPLC Method hplc_val Validate Method (ICH) hplc_dev->hplc_val hplc_val->analyze_samples identify_deg Identify & Characterize Degradation Products analyze_samples->identify_deg report Establish Stability Profile & Recommend Storage identify_deg->report Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photolysis Photolysis (Potential) tBCA This compound tBuOH tert-Butanol (B103910) tBCA->tBuOH H2O (Acid/Base) CAA Chloroacetic Acid tBCA->CAA H2O (Acid/Base) isobutene Isobutene tBCA->isobutene Heat (Δ) CAA2 Chloroacetic Acid tBCA->CAA2 Heat (Δ) radicals Radical Species tBCA->radicals hv

References

tert-Butyl chloroacetate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of tert-Butyl Chloroacetate (B1199739)

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a detailed overview of the safety data for tert-Butyl chloroacetate (CAS No. 107-59-5), a reactive chemical reagent commonly used in organic synthesis.[1][2] The information is compiled from various Safety Data Sheets (SDS) to present a thorough profile of its hazards, handling procedures, and emergency responses.

This compound is a clear, colorless to yellow liquid with a characteristic camphor-like or fruity odor.[1][2][3] It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₁₁ClO₂ [1][3][4][5][6]
Molecular Weight 150.60 g/mol [6][7]
Appearance Clear, colorless to yellow liquid [1][2][3][7]
Odor Camphor-like, Fruity [1][3]
Boiling Point 48-49 °C @ 11 mmHg (15 hPa) [2][3][6]
Density 1.053 g/mL at 25 °C [2][3][6]
Flash Point 46 °C (114.8 °F) - Closed Cup [3][6]
Solubility in Water < 0.1 g/L (at 20 °C) [1][3]

| Decomposition Temp. | 223 °C |[3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). It is a flammable, corrosive, and toxic liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[4][8] It is also a lachrymator, meaning it can cause tearing.[3][4][8]

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source(s)
Flammable Liquids 3 H226: Flammable liquid and vapor [4][9][10]
Acute Toxicity, Oral 4 H302: Harmful if swallowed [4][9][10]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin [9][10]
Acute Toxicity, Inhalation 3 H331: Toxic if inhaled [6][9]
Skin Corrosion/Irritation 1B / 2 H314: Causes severe skin burns and eye damage / H315: Causes skin irritation [6][9][10]
Serious Eye Damage/Irritation 1 / 2A H319: Causes serious eye irritation [5][9]
Specific Target Organ Toxicity Single Exp. H335: May cause respiratory irritation [9][11]

| Hazardous to the Aquatic Environment | Acute 1 / Chronic 1 | H400/H410: Very toxic to aquatic life with long lasting effects |[9] |

Hazard_Identification cluster_Hazards Hazard Identification cluster_PPE Required Personal Protective Equipment (PPE) HAZARD This compound (CAS: 107-59-5) Flammable Corrosive Acutely Toxic Irritant Environmental Hazard FUME_HOOD Chemical Fume Hood HAZARD->FUME_HOOD Mitigated by GOGGLES Safety Goggles & Face Shield HAZARD->GOGGLES Mitigated by GLOVES Chemical-Resistant Gloves (Nitrile) HAZARD->GLOVES Mitigated by COAT Lab Coat HAZARD->COAT Mitigated by

Figure 1. Hazard identification and required PPE.

Toxicological Data

Toxicological data from animal studies indicate that this compound is harmful through multiple exposure routes.

Table 3: Acute Toxicity Data for this compound

Test Species Route Value Source(s)
LD50 Rat Oral 380 mg/kg [3][6][9]
LD50 Rat Dermal 1414 mg/kg [3][5][9]
LC50 Rat Inhalation 4738 mg/m³ (4 hours) [3][5][6][9]
Draize Test Rabbit Eye Moderate Irritation (100 µL/24H) [3]

| Draize Test | Rabbit | Skin | Severe Irritation (500 µL/4H) |[3] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

Handling and Storage
  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhaling vapors.[5][8] Ensure that an eyewash station and safety shower are readily accessible.[5] Use explosion-proof electrical and ventilating equipment.[5]

  • Personal Protective Equipment (PPE) : Mandatory PPE includes chemically resistant nitrile gloves, tightly fitting safety goggles, and a face shield (8-inch minimum).[6][8] A standard laboratory coat is required to protect clothing and skin.[8]

  • Handling Practices : Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe mists or vapors.[4] Use spark-proof tools and take precautionary measures against static discharge.[5]

  • Storage Conditions : Store in a designated flammables and corrosives area.[4] Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[3][4][6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, metals, and strong reducing agents.[3][5][6]

First Aid Measures

Immediate medical attention is required for any exposure.[4][5] Always show the Safety Data Sheet to the attending physician.[4]

First_Aid cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Occurs INHALATION Inhalation start->INHALATION SKIN Skin Contact start->SKIN EYE Eye Contact start->EYE INGESTION Ingestion start->INGESTION FRESH_AIR Move to fresh air. If not breathing, give artificial respiration. INHALATION->FRESH_AIR WASH_SKIN Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. SKIN->WASH_SKIN RINSE_EYES Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. EYE->RINSE_EYES RINSE_MOUTH Do NOT induce vomiting. Rinse mouth with water. INGESTION->RINSE_MOUTH end_node Seek Immediate Medical Attention FRESH_AIR->end_node WASH_SKIN->end_node RINSE_EYES->end_node RINSE_MOUTH->end_node

Figure 2. First aid protocol for various exposure routes.
Fire-Fighting Measures

  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11] Solid streams of water may be ineffective.[6] Water mist can be used to cool closed containers.[5]

  • Specific Hazards : The compound is flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5][12] Containers may explode when heated.[5]

  • Hazardous Combustion Products : Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][5][9]

  • Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[3][5]

Accidental Release Measures

In the event of a spill, a structured response is critical to prevent injury and environmental contamination.

Spill_Response node_styles node_styles start_node Spill Detected step1 Step 1: Evacuate & Isolate Evacuate non-essential personnel. Keep people upwind of spill. Isolate the hazard area. start_node->step1 step2 Step 2: Control Ignition Sources Remove all sources of ignition (flames, sparks, hot surfaces). Use non-sparking tools. step1->step2 step3 Step 3: Ensure Ventilation Use only in a well-ventilated area or outdoors. step2->step3 step4 Step 4: Don PPE Wear required personal protective equipment (respirator, gloves, goggles, lab coat). step3->step4 step5 Step 5: Contain & Absorb Contain the spill. Soak up with inert absorbent material (sand, earth, vermiculite). step4->step5 step6 Step 6: Collect Waste Place absorbed material into a suitable, closed, and labeled container for disposal. step5->step6 end_node Decontaminate Area & Report Incident step6->end_node

Figure 3. Workflow for accidental spill response.

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8]

Protocol for Disposal:

  • Classification : This material and its container must be disposed of as hazardous waste.[3][8] It is classified as a halogenated organic compound.

  • Segregation : Waste must be segregated from non-halogenated solvent waste streams.[8]

  • Containment : Use a designated, leak-proof container made of a compatible material (e.g., coated glass or a specific polymer bottle) and label it clearly as "Hazardous Waste: this compound".[8]

  • Professional Disposal : The primary and safest procedure is to arrange for pickup and disposal by a licensed environmental health and safety (EHS) vendor.[8]

  • Neutralization (Expert Use Only) : A potential neutralization protocol involves hydrolysis to form tert-butanol (B103910) and chloroacetic acid. This reaction can be vigorous and exothermic and should only be performed by highly trained personnel with prior institutional approval and a specific risk assessment.[8] The resulting neutralized solution must still be collected and disposed of as hazardous aqueous waste.[8]

Disposal_Workflow start Generate tert-Butyl Chloroacetate Waste segregate Segregate as Halogenated Organic Waste start->segregate no_drain DO NOT dispose down the drain or in regular trash start->no_drain container Place in a designated, properly labeled, leak-proof container segregate->container storage Store container in a secure, well-ventilated area away from incompatible materials container->storage disposal Arrange for pickup by a licensed EHS vendor storage->disposal end Waste Disposed Compliantly disposal->end

Figure 4. Proper disposal workflow for this compound.

References

Methodological & Application

Synthesis of Chiral Compounds Using tert-Butyl Chloroacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral compounds utilizing tert-butyl chloroacetate (B1199739). The methodologies outlined herein are pivotal for the asymmetric synthesis of key chiral building blocks, such as non-natural α-amino acids and α,β-epoxy esters, which are of significant interest in pharmaceutical and materials science research.

Introduction

Tert-butyl chloroacetate is a versatile C2 building block in organic synthesis. Its utility in asymmetric synthesis primarily stems from its ability to serve as a precursor to tert-butyl enolates or their equivalents, which can undergo stereoselective carbon-carbon bond formation in the presence of chiral catalysts or auxiliaries. The bulky tert-butyl group can offer steric hindrance that enhances stereoselectivity and also allows for mild deprotection conditions, preserving the integrity of the chiral products. Key applications include the synthesis of α-amino acids through phase-transfer catalyzed alkylation of glycine (B1666218) imines, the formation of chiral epoxides via the Darzens reaction, and stereoselective aldol (B89426) additions.

I. Asymmetric Synthesis of α-Amino Acids via Phase-Transfer Catalysis

The alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester is a robust and widely used method for the asymmetric synthesis of a variety of natural and unnatural α-amino acids.[1][2] This reaction is typically carried out under biphasic conditions using a chiral phase-transfer catalyst (PTC), often derived from Cinchona alkaloids.[1][2] The catalyst facilitates the transfer of the enolate from the aqueous or solid base phase to the organic phase, where it reacts with an alkylating agent in a stereocontrolled manner.

Quantitative Data Summary
EntryAlkylating AgentCatalyst (mol%)BaseSolventTime (h)Yield (%)ee (%)Reference
1Benzyl (B1604629) bromide(S)-1 (10)15 M aq KOHToluene (B28343)19093[3]
2Benzyl bromide(R,R)-2 (1)50% aq CsOHToluene/CHCl₃ (7:3)-High>99[4]
3Allyl bromide(S)-1 (10)15 M aq KOHToluene-7194[3]
4Ethyl bromide(S)-1 (10)15 M aq KOHToluene-7793[3]
5Benzyl bromideent-(R)-2 (1)15 M aq KOHToluene18997[3]

Catalyst Structures:

  • (S)-1: A cinchonine-derived quaternary ammonium (B1175870) salt.

  • (R,R)-2: An N-(9-anthracenylmethyl)-O(9)-allylcinchonidium bromide.

Experimental Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • Chiral Phase-Transfer Catalyst (e.g., (S)-1 or (R,R)-2 )

  • Potassium hydroxide (B78521) (KOH) or Cesium hydroxide (CsOH)

  • Toluene

  • Chloroform

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (1-10 mol%).

  • Add the appropriate solvent (e.g., toluene or a toluene/chloroform mixture).

  • Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • While stirring vigorously, add the alkylating agent (e.g., benzyl bromide, 1.1 equiv).

  • Slowly add the aqueous base (e.g., 15 M aq KOH or 50% aq CsOH, 5.0 equiv).

  • Continue stirring at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography.

  • The enantiomeric excess (ee%) of the product is determined by chiral HPLC analysis.

Logical Workflow for Asymmetric Phase-Transfer Catalysis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Glycine Imine, Catalyst, and Solvent cool Cool to Reaction Temperature start->cool add_alkylating Add Alkylating Agent cool->add_alkylating add_base Add Aqueous Base add_alkylating->add_base stir Vigorous Stirring under Controlled Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine ee% by Chiral HPLC purify->analyze

Caption: General workflow for asymmetric phase-transfer catalysis.

II. Asymmetric Darzens Condensation for the Synthesis of Chiral α,β-Epoxy Esters

The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of epoxides. When conducted with a chiral catalyst, it can provide enantioenriched α,β-epoxy esters.[5] this compound reacts with aldehydes in the presence of a base and a chiral phase-transfer catalyst to yield tert-butyl glycidates. The stereochemical outcome is influenced by the catalyst, base, and solvent system.[6]

Quantitative Data Summary
EntryAldehydeCatalyst (mol%)BaseSolventcis:trans Ratioee (%) (cis)Reference
1Benzaldehyde(R)-3 (10)solid KOHTHF1:1.540[5]
2p-Chlorobenzaldehyde(R)-3 (10)solid KOHTHF1:1.235[5]
3p-Methylbenzaldehyde(R)-3 (10)solid KOHTHF1:1.338[5]

Catalyst Structure:

  • (R)-3: A novel cinchona alkaloid-derived phase-transfer catalyst.

Experimental Protocol: Asymmetric Darzens Reaction

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • This compound

  • Chiral Phase-Transfer Catalyst (e.g., (R)-3 )

  • Potassium hydroxide (solid)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the aldehyde (1.0 equiv) and this compound (1.2 equiv) in anhydrous THF in a round-bottom flask, add the chiral phase-transfer catalyst (10 mol%).

  • Stir the mixture for 20 minutes at room temperature.

  • Add solid potassium hydroxide (1.2 equiv) in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the cis and trans isomers.

  • Determine the enantiomeric excess of the desired isomer by chiral HPLC analysis.

Signaling Pathway for Asymmetric Darzens Reaction

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products aldehyde Aldehyde addition Diastereoselective Addition aldehyde->addition tbc This compound enolate Chiral Ion Pair (Enolate + Catalyst) tbc->enolate Deprotonation base Base (e.g., KOH) base->enolate catalyst Chiral PTC catalyst->enolate enolate->addition cyclization Intramolecular Cyclization addition->cyclization cyclization->catalyst Catalyst Regeneration epoxide Chiral α,β-Epoxy Ester cyclization->epoxide

Caption: Catalytic cycle of the asymmetric Darzens reaction.

III. Diastereoselective Aldol Reaction Using a Chiral Auxiliary

While direct catalytic asymmetric aldol reactions of this compound are not extensively documented, a powerful strategy involves the use of a chiral auxiliary. The Evans aldol reaction, for instance, provides a reliable method for achieving high diastereoselectivity.[7][8] By analogy, a chiral auxiliary can be acylated with chloroacetyl chloride, and the resulting imide can be used to generate a stereodefined enolate for reaction with an aldehyde.

Quantitative Data Summary (Analogous System)
EntryAldehydeChiral AuxiliaryLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Isovaleraldehyde(S)-4-benzyl-2-oxazolidinoneBu₂BOTf>99:185[8]
2Benzaldehyde(S)-4-benzyl-2-oxazolidinoneBu₂BOTf98:290[8]
3Acrolein(S)-4-benzyl-2-oxazolidinoneBu₂BOTf97:382[8]
Experimental Protocol: Diastereoselective Aldol Reaction (Adapted)

Materials:

  • Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)

  • Chloroacetyl chloride

  • n-Butyllithium

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Part A: Acylation of the Chiral Auxiliary

  • Dissolve the chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

  • Add chloroacetyl chloride (1.1 equiv) and stir for 1 hour at -78 °C, then warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Dry, concentrate, and purify the N-chloroacetyl oxazolidinone.

Part B: Aldol Reaction

  • Dissolve the N-chloroacetyl oxazolidinone (1.0 equiv) in anhydrous DCM at -78 °C.

  • Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N or DIPEA (1.2 equiv). Stir for 30 minutes.

  • Add the aldehyde (1.2 equiv) and stir for several hours at -78 °C.

  • Quench the reaction with a pH 7 buffer and extract with DCM.

  • Dry the organic layer, concentrate, and purify the aldol adduct by column chromatography.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Logical Relationship in Evans-Type Aldol Reaction

G cluster_enolate Enolate Formation cluster_reaction Aldol Addition start N-acyl Chiral Auxiliary enolate Stereodefined Boron Enolate start->enolate lewis_acid Lewis Acid (e.g., Bu₂BOTf) lewis_acid->enolate base Base (e.g., Et₃N) base->enolate transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state product Diastereomerically Enriched Aldol Adduct transition_state->product

Caption: Key steps in a diastereoselective aldol reaction.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of chiral compounds. The protocols detailed in these application notes for asymmetric α-amino acid synthesis, Darzens condensation, and aldol reactions provide robust methodologies for accessing enantiomerically and diastereomerically enriched molecules. These methods are highly relevant to researchers in drug discovery and development, offering reliable pathways to complex chiral intermediates.

References

Application Notes and Protocols: Tert-Butyl Chloroacetate in the Darzens Glycidic Ester Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Darzens glycidic ester condensation is a cornerstone reaction in organic synthesis for the formation of α,β-epoxy esters, also known as glycidic esters.[1][2][3] This reaction involves the condensation of a ketone or an aldehyde with an α-halo ester in the presence of a base.[2] Among the various α-halo esters utilized, tert-butyl chloroacetate (B1199739) has emerged as a valuable reagent due to its unique steric and electronic properties, which can influence reaction outcomes and product stability.[4][5] Glycidic esters are versatile intermediates, particularly in the pharmaceutical industry, where they serve as precursors for the synthesis of complex molecules, including the side chains of anticancer drugs like Taxol.[6][7] The epoxide ring of these esters can be readily opened by various nucleophiles, and subsequent hydrolysis and decarboxylation can lead to the formation of aldehydes or ketones with an extended carbon skeleton.[2][8] This application note provides a detailed overview of the use of tert-butyl chloroacetate in the Darzens condensation, including reaction mechanisms, experimental protocols, and quantitative data to guide researchers in their synthetic endeavors.

Reaction Mechanism

The generally accepted mechanism for the Darzens glycidic ester condensation proceeds through a sequence of steps analogous to an aldol (B89426) reaction followed by an intramolecular nucleophilic substitution.[1][2][9]

  • Enolate Formation: A strong base abstracts an α-proton from this compound to form a resonance-stabilized enolate. The choice of base is critical and can range from alkali metal hydroxides and alkoxides to more complex organocatalysts.[1]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a carbon-carbon bond and a tetrahedral halohydrin intermediate.[2][9]

  • Epoxide Formation: The intermediate alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride ion to form the α,β-epoxy ester ring.[2][3]

The stereochemical outcome of the reaction, yielding either cis or trans glycidic esters, is influenced by factors such as the nature of the reactants, the base, the solvent, and the presence of catalysts.[6]

Darzens_Mechanism Darzens Condensation Mechanism with this compound cluster_start cluster_structures tert-Butyl\nchloroacetate tert-Butyl chloroacetate Enolate Enolate tert-Butyl\nchloroacetate->Enolate + Base - BH+ c1 Cl-CH2-COOtBu Halohydrin\nIntermediate Halohydrin Intermediate Enolate->Halohydrin\nIntermediate + Aldehyde/Ketone (R1COR2) c2 [Cl-CH-COOtBu]- Glycidic Ester Glycidic Ester Halohydrin\nIntermediate->Glycidic Ester - Cl- c3 R1R2C(O-)-CH(Cl)-COOtBu c4 R1R2C(O)CH-COOtBu

Caption: Reaction mechanism of the Darzens glycidic ester condensation.

Experimental Protocols

General Procedure for Darzens Condensation with NaOH

This protocol is adapted from a procedure utilizing sodium hydroxide (B78521) as the base.[6]

  • To a stirred suspension of powdered NaOH (1.2 g, 30 mmol) in THF (20 mL), add a mixture of the aldehyde (10 mmol) and this compound (1.81 g, 1.72 mL, 12 mmol) at 10–15 °C.

  • For solid aldehydes, dissolve them in a portion of the THF before addition.

  • Stir the reaction mixture at the specified temperature and for the time required to achieve desired conversion (monitoring by TLC or GC is recommended).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Organocatalytic Darzens Reaction using a Cyclopropenimine Superbase

This method employs a catalytic amount of a cyclopropenimine hydrochloride salt with a stoichiometric amount of a weaker inorganic base.[10]

  • In a reaction vessel, combine the aromatic aldehyde (0.25 mmol), this compound (1.5 equivalents), and K₂CO₃ (4 molar equivalents) in dry acetonitrile (B52724) (1 mL).

  • Add the cyclopropenimine hydrochloride catalyst (I·HCl, 30 mol%) to the mixture.

  • Stir the reaction at 25 °C for 16 hours.

  • Monitor the reaction progress by ¹H NMR analysis of the crude reaction mixture.

  • Upon completion, quench the reaction and work up as described in the general procedure.

  • Isolate the product by column chromatography.

Experimental_Workflow General Experimental Workflow reagents Combine Aldehyde/Ketone, This compound, Solvent, and Base/Catalyst reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, NMR) reaction->monitoring workup Quench Reaction and Aqueous Workup monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for the Darzens condensation experiment.

Quantitative Data Summary

The stereochemical outcome of the Darzens condensation using this compound is highly dependent on the reaction conditions, particularly the presence of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB).

Table 1: Effect of Phase-Transfer Catalyst on Diastereoselectivity

The following table summarizes the results from the condensation of various aldehydes with this compound in a THF/powdered NaOH system, both with and without a PTC.[6]

AldehydeCatalyst (TBAB)Time (min)Yield (%)Diastereomeric Ratio (trans/cis or cis/trans)
BenzaldehydeNone10853.57 (trans/cis)
Benzaldehyde5 mol %15823.03 (cis/trans)
4-ChlorobenzaldehydeNone10884.00 (trans/cis)
4-Chlorobenzaldehyde5 mol %15863.29 (cis/trans)
4-MethoxybenzaldehydeNone15802.38 (trans/cis)
4-Methoxybenzaldehyde5 mol %20782.50 (cis/trans)
CinnamaldehydeNone20757.75 (trans/cis)
Cinnamaldehyde5 mol %30724.52 (cis/trans)
HeptanalNone30653.00 (trans/cis)
Heptanal5 mol %45601.67 (cis/trans)

Data sourced from Organic Process Research & Development.[6] Yields are for the isolated mixture of diastereomers. Ratios were determined by ¹H NMR or GC.

Table 2: Organocatalytic Darzens Reaction with Aromatic Aldehydes

This table presents the results of a cyclopropenimine-catalyzed Darzens reaction between this compound and various aromatic aldehydes.[10]

AldehydeConversion (%)Isolated Yield (%)Diastereomeric Ratio (trans/cis)
4-Bromobenzaldehyde93671 / 1.1
4-Nitrobenzaldehyde>95851 / 1.2
4-Cyanobenzaldehyde>95781 / 1.3
4-Chlorobenzaldehyde90651 / 1.2
Benzaldehyde85601 / 1.1
4-Methylbenzaldehyde70551 / 1
4-Methoxybenzaldehyde65501 / 0.9

Reactions were carried out with 30 mol% of catalyst I·HCl and 4 molar equivalents of K₂CO₃ in MeCN at 25 °C for 16 h.[10] Conversion and diastereomeric ratios were determined by ¹H NMR analysis of the crude mixture.

Applications in Drug Development

The glycidic esters synthesized using this compound are crucial intermediates in the development of pharmaceuticals.[5][7][8][11] Their utility stems from the versatile reactivity of the epoxide ring.[6] For example, they are key precursors for synthesizing the (2R,3S)-3-phenylisoserine side chain, which is an essential component of the widely used oncology drugs Taxol and Taxotere.[6] The ability to control the stereochemistry of the glycidic ester through catalyst selection is therefore of paramount importance in synthesizing enantiomerically pure drug substances.

Conclusion

This compound is a highly effective reagent for the Darzens glycidic ester condensation, offering a reliable route to α,β-epoxy esters. The reaction conditions, especially the choice of base and the use of catalysts, can be tailored to influence both the yield and the diastereoselectivity of the product. The provided protocols and data serve as a practical guide for researchers in synthetic chemistry and drug development, enabling the efficient synthesis of valuable glycidic ester intermediates for a wide range of applications.

References

Aza-Darzens Reaction with Tert-butyl Chloroacetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aza-Darzens reaction is a powerful tool in organic synthesis for the construction of aziridines, three-membered nitrogen-containing heterocycles. These strained rings are valuable synthetic intermediates, serving as precursors to a wide array of more complex nitrogen-containing molecules, including amino acids, alkaloids, and β-lactam antibiotics. This application note focuses on the aza-Darzens reaction utilizing tert-butyl chloroacetate (B1199739), a readily available reagent, to synthesize tert-butyl aziridine-2-carboxylates. These products are of significant interest in medicinal chemistry and drug development due to their potential as chiral building blocks and their role in the synthesis of bioactive compounds.

The reaction proceeds via the condensation of an imine with the enolate of tert-butyl chloroacetate. The choice of the N-substituent on the imine, the base, and the reaction conditions can significantly influence the yield and diastereoselectivity of the reaction, making it a versatile method for accessing a variety of substituted aziridines.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the aza-Darzens reaction involves three key steps:

  • Enolate Formation: A strong base deprotonates the α-carbon of this compound to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond and generating a β-amino α-chloro ester intermediate.

  • Intramolecular Cyclization: Subsequent intramolecular SN2 displacement of the chloride by the nitrogen atom leads to the formation of the aziridine (B145994) ring.

The stereochemical outcome of the reaction is often dependent on the geometry of the enolate and the facial selectivity of the nucleophilic attack on the imine. When chiral auxiliaries are used, such as N-sulfinylimines, high levels of diastereoselectivity can be achieved.

Caption: Generalized mechanism of the aza-Darzens reaction.

Applications in Drug Development and Organic Synthesis

Tert-butyl aziridine-2-carboxylates are versatile building blocks with significant applications in medicinal chemistry and drug development.

  • Synthesis of Unnatural Amino Acids: The strained aziridine ring can be regioselectively opened by various nucleophiles to afford a diverse range of α- and β-amino acid derivatives, which are crucial components in the design of peptidomimetics and other biologically active molecules.

  • Chiral Auxiliaries and Ligands: Enantiomerically pure aziridines can serve as chiral auxiliaries or be converted into chiral ligands for asymmetric catalysis.

  • Enzyme Inhibition: The aziridine moiety can act as an electrophilic "warhead," capable of irreversibly inhibiting enzymes, particularly cysteine proteases, by forming a covalent bond with active site residues. This makes them attractive candidates for the development of targeted therapeutics.[1]

  • Synthesis of Bioactive Molecules: Aziridine-2-carboxylates have been employed as key intermediates in the synthesis of various natural products and pharmaceuticals.

Experimental Protocols

The following protocols provide detailed methodologies for the aza-Darzens reaction with this compound.

Protocol 1: Diastereoselective Aza-Darzens Reaction of an N-sulfinylimine

This protocol is adapted from the work of Davis, F. A., et al. and is suitable for achieving high diastereoselectivity.

Materials:

  • N-sulfinylimine (e.g., (S)-(+)-N-benzylidene-p-toluenesulfinamide) (1.0 equiv)

  • This compound (1.2 equiv)

  • Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution to the THF while maintaining the temperature at -78 °C.

  • To this solution, add this compound dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve the N-sulfinylimine in anhydrous THF.

  • Add the solution of the N-sulfinylimine to the enolate solution at -78 °C dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tert-butyl aziridine-2-carboxylate.

experimental_workflow start Start setup Set up flame-dried flask under Nitrogen atmosphere start->setup cool Cool to -78 °C setup->cool add_lda Add LDA solution cool->add_lda add_chloroacetate Add this compound (enolate formation) add_lda->add_chloroacetate prepare_imine Prepare solution of N-sulfinylimine in THF add_imine Add imine solution to enolate solution at -78 °C add_chloroacetate->add_imine prepare_imine->add_imine react Stir at -78 °C for 2-4 h (Monitor by TLC) add_imine->react quench Quench with saturated aqueous NH4Cl react->quench warm Warm to room temperature quench->warm extract Extract with diethyl ether warm->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash column chromatography concentrate->purify product Isolated tert-butyl aziridine-2-carboxylate purify->product end End product->end

References

Application Notes and Protocols: The Utility of Tert-Butyl Chloroacetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl chloroacetate (B1199739) is a versatile reagent and a critical building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique chemical properties, particularly the sterically hindered tert-butyl ester group, allow for its application as a protecting group for carboxylic acids and as a key component in carbon-carbon and carbon-nitrogen bond formation. This document provides detailed application notes and experimental protocols for the use of tert-butyl chloroacetate in the synthesis of key pharmaceutical intermediates, including the precursor for Zoledronic Acid and Glycine (B1666218) tert-butyl ester, a vital component in peptide synthesis.

Introduction

This compound (ClCH₂COOC(CH₃)₃) is a colorless to pale yellow liquid that serves as an important intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its utility stems from the presence of two key functional groups: a reactive carbon-chlorine bond that readily participates in nucleophilic substitution reactions, and a tert-butyl ester group that can be selectively cleaved under acidic conditions. This combination makes it an ideal reagent for the introduction of an acetate (B1210297) moiety onto various molecular scaffolds.[2]

This document outlines specific applications of this compound in pharmaceutical synthesis, providing detailed protocols, quantitative data, and visual representations of the chemical pathways.

Synthesis of Zoledronic Acid Intermediate

Zoledronic acid is a third-generation bisphosphonate drug used to treat hypercalcemia and bone metastases. A key intermediate in its synthesis is imidazol-1-yl-acetic acid hydrochloride, which is prepared from the N-alkylation of imidazole (B134444) using this compound.[1][3]

Reaction Pathway: N-Alkylation of Imidazole

The synthesis proceeds in two main steps: the N-alkylation of imidazole with this compound to form imidazol-1-yl-acetic acid tert-butyl ester, followed by the cleavage of the tert-butyl ester to yield the desired intermediate.[1]

N_Alkylation_of_Imidazole imidazole Imidazole reagents1 + K₂CO₃, Ethyl Acetate imidazole->reagents1 tbca This compound tbca->reagents1 intermediate_ester Imidazol-1-yl-acetic acid tert-butyl ester reagents2 + TiCl₄, CH₂Cl₂ + Isopropyl Alcohol intermediate_ester->reagents2 final_product Imidazol-1-yl-acetic acid hydrochloride reagents1->intermediate_ester Reflux reagents2->final_product Ester Cleavage

Synthesis of Zoledronic Acid Intermediate.
Experimental Protocols

2.2.1. Preparation of Imidazol-1-yl-acetic acid tert-butyl ester [1]

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

  • Add this compound (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the solid.

  • Wash the filtrate with cold water (80 mL).

  • Separate the ethyl acetate layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

2.2.2. Preparation of Imidazol-1-yl-acetic acid hydrochloride [1]

  • Dissolve imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (B109758) (100 mL).

  • Cool the solution to between -15 °C and -10 °C.

  • Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

  • Stir the mixture at -5 °C to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 °C to -10 °C over 30 minutes.

  • Stir the reaction mass at room temperature for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

  • Filter the resulting solid, wash with isopropyl alcohol, and dry to afford the title compound.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )MolesQuantityYield (%)Purity
Step 1: Ester Synthesis
Imidazole68.080.1510.0 g--
This compound150.610.1825.7 mL--
Imidazol-1-yl-acetic acid tert-butyl ester182.22--50[2]-
Step 2: Ester Cleavage
Imidazol-1-yl-acetic acid tert-butyl ester182.220.0510.0 g--
Imidazol-1-yl-acetic acid hydrochloride162.58--High-

Note: Specific yield and purity for the final product can vary based on purification methods.

Synthesis of Glycine Tert-Butyl Ester

Glycine tert-butyl ester is a valuable intermediate for the preparation of peptides, as the tert-butyl group can be readily removed under acidic conditions without affecting the peptide bond.[4] One common synthesis route involves the use of this compound and sodium azide (B81097).[4]

Reaction Pathway: Synthesis of Glycine Tert-Butyl Ester

This synthesis is a two-step process starting with the formation of tert-butyl azidoacetate, followed by its reduction to glycine tert-butyl ester.[4]

Glycine_Ester_Synthesis tbca This compound reagents1 + Acetone (B3395972)/Water tbca->reagents1 azide Sodium Azide azide->reagents1 azido_ester tert-Butyl azidoacetate reagents2 + H₂, Pd/C, Methanol (B129727) azido_ester->reagents2 glycine_ester Glycine tert-butyl ester reagents1->azido_ester Reflux reagents2->glycine_ester Reduction

Synthesis of Glycine tert-butyl ester.
Experimental Protocols

3.2.1. Preparation of tert-Butyl azidoacetate [4]

  • In a 300-mL round-bottomed flask fitted with a reflux condenser, place this compound (30 g, 0.2 mole), sodium azide (24 g, 0.37 mole), and 90 mL of 60% (v/v) acetone-water.

  • Heat the heterogeneous mixture under reflux on a steam bath for 18 hours.

  • Distill off the acetone and add 15 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the lower aqueous layer twice with 25-mL portions of ether.

  • Combine the ethereal extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.

  • Distill off the ether and fractionate the residual oil under reduced pressure.

3.2.2. Preparation of Glycine tert-butyl ester [4]

  • In a 500-mL suction filtration flask, place a solution of tert-butyl azidoacetate (28.9 g, 0.18 mole) in 150 mL of methanol and 0.7 g of 5% palladium-on-charcoal catalyst.

  • Sweep a stream of nitrogen over the surface of the stirred suspension for 5 minutes.

  • Replace the nitrogen with hydrogen and pass hydrogen over the magnetically stirred mixture for 10 hours.

  • Displace the hydrogen from the flask by sweeping with nitrogen.

  • Remove the catalyst by filtration and wash it with methanol.

  • The filtrate contains the glycine tert-butyl ester. Further purification can be achieved by precipitation as a phosphite (B83602) salt.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )MolesQuantityYield (%)
Step 1: Azido Ester Synthesis
This compound150.610.230 g-
Sodium Azide65.010.3724 g-
tert-Butyl azidoacetate157.17--92
Step 2: Reduction to Amino Ester
tert-Butyl azidoacetate157.170.1828.9 g-
Glycine tert-butyl ester phosphite213.16--72 (based on phosphite salt)

Other Notable Applications

Beyond these examples, this compound is employed in various other pharmaceutical syntheses:

  • Darzens Condensation: It reacts with aldehydes and ketones in the presence of a base to form α,β-epoxy esters (glycidic esters), which are valuable intermediates for synthesizing more complex molecules.[5][6]

  • Synthesis of N-butylglycine tert-butyl ester: This involves the reaction of this compound with butylamine.[7]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It causes skin and eye irritation and is toxic if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is an indispensable reagent in modern pharmaceutical synthesis. Its ability to act as a versatile building block for the introduction of protected acetate moieties facilitates the construction of complex molecular architectures found in numerous active pharmaceutical ingredients. The protocols detailed herein for the synthesis of a Zoledronic acid intermediate and glycine tert-butyl ester highlight its practical application and provide a foundation for its use in further drug discovery and development endeavors.

References

tert-Butyl Chloroacetate: A Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

tert-Butyl chloroacetate (B1199739) is a crucial chemical intermediate extensively utilized in the pharmaceutical industry as a versatile building block for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[1] Its bifunctional nature, possessing both a reactive chloroacetyl group and a sterically hindered tert-butyl ester, allows for its strategic incorporation into complex molecular architectures. The tert-butyl group often serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions, while the chloroacetyl moiety acts as an effective alkylating agent. This allows for the formation of key carbon-carbon and carbon-nitrogen bonds in the construction of various drug molecules.[2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of tert-butyl chloroacetate in API synthesis, with a focus on its application in the synthesis of Vildagliptin (B1682220), a DPP-4 inhibitor for type 2 diabetes, and as a general alkylating agent for nitrogen-containing heterocyclic compounds.

Application in the Synthesis of Vildagliptin Intermediate

A key application of chloroacetate derivatives is in the synthesis of Vildagliptin. While many published procedures utilize chloroacetyl chloride, the principles are directly applicable to this compound, which would be used to introduce the chloroacetyl group onto the proline scaffold. The following protocols detail the synthesis of the crucial intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

This step involves the N-acylation of L-proline with chloroacetyl chloride.

  • Materials:

    • L-proline

    • Chloroacetyl chloride

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate (B1210297)

    • Saturated brine solution

  • Procedure:

    • Suspend L-proline (e.g., 20.0 g, 0.174 mol) in THF (200 mL).

    • Add chloroacetyl chloride (e.g., 19.7 mL, 0.261 mol) to the suspension at room temperature.

    • Reflux the reaction mixture for 2 hours.

    • After completion, cool the mixture to room temperature.

    • Dilute the mixture with water (20 mL) and stir for 20 minutes.

    • Add saturated brine solution (20 mL) and ethyl acetate (200 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[3]

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

This protocol describes the conversion of the carboxylic acid to a carboxamide.

  • Materials:

    • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

    • Dicyclohexylcarbodiimide (DCC)

    • Ammonium (B1175870) bicarbonate

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (e.g., 10.0 g, 0.052 mol) in DCM (200 mL).

    • Slowly add a solution of DCC (10.8 g, 0.052 mol) in DCM at 10–15 °C over 5 minutes.

    • Stir the mixture at room temperature for 1 hour.

    • Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.

    • Filter the reaction mixture and wash the residue with DCM.

    • Concentrate the filtrate under vacuum to obtain the crude product.[3]

Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This final step in the synthesis of the intermediate involves the dehydration of the carboxamide.

  • Materials:

    • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

    • Trifluoroacetic anhydride (B1165640)

    • Tetrahydrofuran (THF)

    • Ammonium bicarbonate

  • Procedure:

    • Suspend the amide (e.g., 4.0 g, 0.0209 mol) in THF (40 mL).

    • Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.

    • Stir the mixture at room temperature for 45 minutes.

    • Concentrate the mixture under vacuum to yield the final intermediate.[3]

Protocol 4: Synthesis of Vildagliptin

The synthesized intermediate is then reacted with 3-amino-1-adamantanol to produce Vildagliptin.

  • Materials:

  • Procedure:

    • In a reaction vessel, combine 3-amino-1-adamantanol (e.g., 126.0 g, 0.7531 mol), triethylamine (76.0 g, 0.7531 mol), and potassium iodide (4.8 g, 0.02891 mol) in acetonitrile (650.0 g).

    • Heat the mixture to 75-80 °C with stirring.

    • Slowly add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (100.0 g, 0.5793 mol) dissolved in acetonitrile (500.0 g) over 2 hours.

    • Maintain the temperature at 75-80 °C and stir for an additional hour.

    • Cool the reaction mixture to 20-30 °C and filter.

    • Wash the filter cake with acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

    • The crude Vildagliptin can be purified by recrystallization from ethanol (B145695) or a mixed solvent system.[1]

Quantitative Data
StepReactantsProductYieldPurityReference
N-acylation of L-prolineL-proline, Chloroacetyl chloride(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid81%-[4]
Amide formation(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, DCC, NH4HCO3(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide--[3]
Dehydration to Nitrile(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Trifluoroacetic anhydride(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile83%99.2%[4]
Synthesis of Vildagliptin(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanolVildagliptin-High[1]

Application as an Alkylating Agent for Heterocycles

This compound is a valuable reagent for the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of pharmaceutical intermediates. The following protocol describes the alkylation of imidazole (B134444).

Experimental Protocol

Protocol 5: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

  • Materials:

    • Imidazole

    • This compound

    • Potassium carbonate (powdered)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of imidazole (e.g., 10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

    • Add this compound (25.7 mL, 0.18 mol) at room temperature.

    • Reflux the mixture for 10 hours.

    • After the reaction is complete, quench with cold water (80 mL).

    • Separate the ethyl acetate layer.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[2]

Quantitative Data
ReactionReactantsProductYieldReference
N-alkylation of ImidazoleImidazole, this compound, Potassium carbonateImidazol-1-yl-acetic acid tert-butyl ester50%[2]

Signaling Pathways and Mechanisms of Action

Vildagliptin:

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[5][6] DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[5][6] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.

Vildagliptin_Mechanism cluster_pancreas Pancreas Beta_Cells β-Cells Insulin Insulin Release Beta_Cells->Insulin Alpha_Cells α-Cells Glucagon Glucagon Release Alpha_Cells->Glucagon Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Stimulates Release Incretins->Beta_Cells Stimulates Incretins->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Leads to Glucagon->Glucose_Control Opposes

Caption: Mechanism of action of Vildagliptin.

Ibuprofen and Naproxen (NSAIDs):

Ibuprofen and Naproxen are nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10][11] By blocking the production of prostaglandins, NSAIDs reduce these symptoms.[8][11]

NSAID_Mechanism cluster_symptoms Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins NSAIDs Ibuprofen Naproxen NSAIDs->COX_Enzymes Inhibit Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Reduced_Symptoms Reduced Inflammation, Pain, and Fever

Caption: Mechanism of action of NSAIDs like Ibuprofen and Naproxen.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of APIs. Its application in the construction of complex molecules like Vildagliptin and its utility as an alkylating agent for heterocyclic intermediates highlight its importance in modern drug development. The provided protocols and data serve as a practical guide for researchers in the pharmaceutical sciences, enabling the efficient and effective use of this key chemical intermediate.

References

Application of Tert-butyl Chloroacetate in the Synthesis of Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl chloroacetate (B1199739) is a versatile reagent in organic synthesis, finding significant application in the manufacturing of various agrochemicals.[1][2][3] Its chemical properties make it an excellent building block for introducing a carboxymethyl group, a key structural motif in many active pesticide ingredients. This document provides detailed application notes and protocols for the use of tert-butyl chloroacetate in the synthesis of phenoxy herbicides, a major class of selective herbicides used for broadleaf weed control.[4][5] The protocols will focus on the synthesis of 2,4-D and MCPA analogues, two of the most widely used herbicides globally.[6][7]

Mechanism of Action: Synthetic Auxins

Phenoxy herbicides, such as 2,4-D and MCPA, act as synthetic auxins.[4][6] Auxins are a class of plant hormones that regulate cell growth and division.[8] When applied to broadleaf plants, these synthetic auxins mimic the natural hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth.[6][8] This hormonal imbalance disrupts the plant's normal physiological processes, causing twisting of stems and leaves, and ultimately leading to the death of the weed.[6] Most grass species are tolerant to phenoxy herbicides at typical application rates, making them effective for selective weed control in cereal crops, turf, and pastures.[5][7]

The ester forms of these herbicides are generally more effective at penetrating the waxy cuticle of plant leaves compared to their salt forms.[6][9] Once absorbed, the ester is hydrolyzed within the plant to the active acidic form.[9]

Synthesis of Phenoxy Herbicide Intermediates and Active Ingredients

The synthesis of phenoxy herbicides using this compound typically involves a two-step process:

  • Williamson Ether Synthesis: Formation of the aryloxyacetic acid intermediate by reacting a substituted phenol (B47542) with this compound.

  • Esterification (optional): Conversion of the resulting carboxylic acid to a different ester form, if desired. Alternatively, the tert-butyl ester from the initial reaction can be the final product.

Application Note 1: Synthesis of tert-Butyl 2,4-Dichlorophenoxyacetate (B1228070)

This protocol details the synthesis of the tert-butyl ester of 2,4-D, a potent phenoxy herbicide.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize tert-butyl 2,4-dichlorophenoxyacetate from 2,4-dichlorophenol (B122985) and this compound.

Reagents and Materials:

  • 2,4-Dichlorophenol

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Acetone or other suitable solvent

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichlorophenol (1 equivalent) in acetone.

  • Add a stoichiometric amount of powdered sodium hydroxide or potassium hydroxide (1 equivalent) to the solution to form the phenoxide.

  • To this mixture, add this compound (1 equivalent).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove any unreacted phenol and chloroacetic acid.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 2,4-dichlorophenoxyacetate.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)Reference
Williamson Ether Synthesistert-Butyl 2,4-dichlorophenoxyacetate2,4-DichlorophenolThis compound, NaOH60-75>95 (after purification)[10]
Esterification2,4-D Butyl Ester2,4-Dichlorophenoxyacetic acidn-Butanol, Sulfuric acid>9897-99[1]

Synthesis Workflow

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Work-up & Purification phenol 2,4-Dichlorophenol reaction1 Reflux in Acetone phenol->reaction1 tbca This compound tbca->reaction1 base Base (NaOH or KOH) base->reaction1 intermediate tert-Butyl 2,4-Dichlorophenoxyacetate workup Extraction & Washing intermediate->workup reaction1->intermediate purification Vacuum Distillation / Chromatography workup->purification final_product Pure tert-Butyl 2,4-Dichlorophenoxyacetate purification->final_product

Caption: Synthesis of tert-butyl 2,4-dichlorophenoxyacetate.

Application Note 2: Synthesis of MCPA-tert-butyl ester

This protocol outlines the synthesis of the tert-butyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid).

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize tert-butyl 2-methyl-4-chlorophenoxyacetate from 4-chloro-2-methylphenol (B52076) and this compound.

Reagents and Materials:

  • 4-Chloro-2-methylphenol (p-cresol)

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dimethylformamide (DMF) or other suitable solvent

  • Toluene

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylphenol (1 equivalent) in DMF.

  • Carefully add sodium hydroxide (1 equivalent) to the solution and stir until the phenol is converted to its sodium salt.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80-100°C and stir for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with toluene.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude tert-butyl 2-methyl-4-chlorophenoxyacetate by vacuum distillation.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)Reference
Williamson Ether Synthesistert-Butyl 2-methyl-4-chlorophenoxyacetate4-Chloro-2-methylphenolThis compound, NaOH65-80>96 (after purification)[2][11]
EsterificationMCPA 2-ethylhexyl esterMCPA acid2-ethylhexanol, Sulfuric acidHighNot specified[12]

Synthesis Workflow

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Work-up & Purification phenol 4-Chloro-2-methylphenol reaction1 Heat in DMF phenol->reaction1 tbca This compound tbca->reaction1 base Base (NaOH) base->reaction1 intermediate tert-Butyl 2-methyl-4-chlorophenoxyacetate workup Extraction & Washing intermediate->workup reaction1->intermediate purification Vacuum Distillation workup->purification final_product Pure tert-Butyl 2-methyl-4-chlorophenoxyacetate purification->final_product

Caption: Synthesis of tert-butyl 2-methyl-4-chlorophenoxyacetate.

Signaling Pathway Diagram: Mode of Action of Phenoxy Herbicides

cluster_pathway Cellular Action of Phenoxy Herbicides herbicide Phenoxy Herbicide (e.g., 2,4-D, MCPA) absorption Absorption through leaves/roots herbicide->absorption translocation Translocation to meristems absorption->translocation receptor Binding to Auxin Receptors translocation->receptor signal Signal Transduction Cascade receptor->signal gene_expression Altered Gene Expression signal->gene_expression uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: Mode of action of phenoxy herbicides as synthetic auxins.

References

Application Notes and Protocols for the Synthesis of Imidazol-1-yl-acetic Acid using tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of imidazol-1-yl-acetic acid, a key intermediate in the production of various pharmaceuticals, notably zoledronic acid.[1][2][3][4] The protocols described herein utilize tert-butyl chloroacetate (B1199739) as a primary reagent. This document outlines both conventional solvent-based and environmentally friendly solvent-free methods, offering flexibility based on laboratory capabilities and green chemistry initiatives.

Chemical Properties and Safety Information

A thorough understanding of the properties and hazards of the reagents is crucial for safe and effective synthesis.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
tert-Butyl chloroacetateC6H11ClO2150.60Colorless to yellow liquidN/A48-49 @ 11 mmHg
Imidazole (B134444)C3H4N268.08White to off-white crystalline solid89-91256
Imidazol-1-yl-acetic acidC5H6N2O2126.11White to off-white powder255-270N/A

Table 2: Hazard and Safety Information for this compound

Hazard StatementPrecautionary Statement
Flammable liquid and vapor.[5][6]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
Harmful if swallowed or in contact with skin.[5][7]Wash skin thoroughly after handling. Wear protective gloves/protective clothing.[7]
Causes serious eye irritation.[7]Wear eye protection/face protection.[7]
Toxic if inhaled.[7]Avoid breathing mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7]

Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

The initial step in the synthesis is the N-alkylation of imidazole with this compound to form imidazol-1-yl-acetic acid tert-butyl ester. Two primary methods are presented below.

Method 1: Conventional Solvent-Based Synthesis

This method employs an organic solvent as the reaction medium.

Experimental Protocol:

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (B1210297) (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).[1][4]

  • Add this compound (25.7 mL, 0.18 mol) to the mixture at room temperature.[1][4]

  • Reflux the mixture for 10 hours.[1][4]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) (10% MeOH/CHCl3, I2 active).[1][4]

  • After completion, quench the reaction with cold water (80 mL).[1][4]

  • Separate the ethyl acetate layer.[1][4]

  • Extract the aqueous layer with ethyl acetate (2 x 80 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield imidazol-1-yl-acetic acid tert-butyl ester.[4]

Table 3: Summary of Solvent-Based Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

ReactantsReagentsSolventReaction TimeTemperatureYield
Imidazole, this compoundPotassium CarbonateEthyl Acetate10 hoursReflux75%[1]
Method 2: Solvent-Free Synthesis

This environmentally friendly approach eliminates the use of hazardous organic solvents.[3][8]

Experimental Protocol:

  • Mix imidazole with an equimolar amount of this compound in the presence of powdered potassium carbonate.[3]

  • Heat the solvent-free mixture.

  • Upon completion of the reaction, add water to the reaction mixture to isolate the product.[3]

  • Filter the resulting solid to obtain imidazol-1-yl-acetic acid tert-butyl ester.

Table 4: Summary of Solvent-Free Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

ReactantsReagentsSolventReaction TimeTemperatureYield
Imidazole, this compoundPotassium CarbonateNoneNot SpecifiedElevatedHigh[3][8]

Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester

The final step is the hydrolysis of the tert-butyl ester to yield imidazol-1-yl-acetic acid. This can be achieved through aqueous or non-aqueous methods.

Method A: Aqueous Hydrolysis

This method involves heating the ester in water.

Experimental Protocol:

  • Suspend the imidazol-1-yl-acetic acid tert-butyl ester in water.

  • Heat the mixture to facilitate hydrolysis.[3]

  • Upon completion, treat the solution with hydrochloric acid to precipitate imidazol-1-yl-acetic acid hydrochloride.[3]

  • Filter and dry the product.

Method B: Non-Aqueous Ester Cleavage

This method is advantageous as it avoids the often difficult isolation of the water-soluble product from an aqueous medium.[1]

Experimental Protocol:

  • Dissolve imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (B109758) (100 mL).[1][4]

  • Cool the solution to -15 to -10 °C.[1][4]

  • Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature.[1][4]

  • Stir the mixture at -5 to 0 °C for 2 hours.[1][4]

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.[1][4]

  • Stir the reaction mass at room temperature for 30 minutes.[1][4]

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.[1][4]

  • Filter the resulting solid, wash with isopropyl alcohol, and dry under vacuum to afford imidazol-1-yl-acetic acid hydrochloride.[4]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis imidazole Imidazole reaction_conditions Reaction (Reflux or Heat) imidazole->reaction_conditions tbca This compound tbca->reaction_conditions base K2CO3 base->reaction_conditions solvent Ethyl Acetate (Method 1) solvent->reaction_conditions no_solvent Solvent-Free (Method 2) no_solvent->reaction_conditions ester Imidazol-1-yl-acetic acid tert-butyl ester reaction_conditions->ester ester_input Imidazol-1-yl-acetic acid tert-butyl ester hydrolysis_aq Aqueous Hydrolysis (Water, HCl) ester_input->hydrolysis_aq hydrolysis_naq Non-Aqueous Cleavage (TiCl4, DCM, i-PrOH) ester_input->hydrolysis_naq final_product Imidazol-1-yl-acetic acid (Hydrochloride Salt) hydrolysis_aq->final_product hydrolysis_naq->final_product

Caption: Synthesis workflow for imidazol-1-yl-acetic acid.

Application in Drug Development

Imidazol-1-yl-acetic acid is a crucial intermediate in the synthesis of zoledronic acid, a third-generation bisphosphonate.[1][3] Zoledronic acid is used to treat hypercalcemia, bone metastases, and osteoporosis by inhibiting osteoclast-mediated bone resorption.[1][3] The purity and quality of imidazol-1-yl-acetic acid are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient (API). It also serves as a reference standard for impurity analysis in the production of zoledronic acid.[9] Beyond this primary application, imidazol-1-yl-acetic acid and its derivatives are explored in pharmaceutical development for their potential in treating neurological and metabolic disorders, and in biochemical research for studying enzyme activity and protein interactions.[10]

Logical Relationship of Synthesis Steps

Logical_Relationship start Starting Materials (Imidazole, this compound) alkylation N-Alkylation of Imidazole start->alkylation intermediate Formation of Imidazol-1-yl-acetic acid tert-butyl ester alkylation->intermediate hydrolysis Hydrolysis of tert-butyl ester intermediate->hydrolysis end Final Product (Imidazol-1-yl-acetic acid) hydrolysis->end

References

Protocol for N-alkylation with tert-butyl chloroacetate: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of primary, secondary, aromatic, and heterocyclic amines using tert-butyl chloroacetate (B1199739). It includes detailed experimental protocols, quantitative data for a range of substrates, and visual diagrams to illustrate the workflow and a relevant biological signaling pathway where N-alkylated products may play a role.

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of more complex molecules from simpler amine precursors. The introduction of a tert-butyl acetate (B1210297) moiety via N-alkylation with tert-butyl chloroacetate is a valuable strategy in medicinal chemistry and drug development. The resulting N-substituted glycine (B1666218) tert-butyl esters are versatile intermediates, for example, in the synthesis of peptidomimetics, heterocyclic compounds, and as building blocks for various active pharmaceutical ingredients (APIs). The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

This protocol outlines the general procedure for this reaction, highlighting key considerations for substrate scope, reaction conditions, and purification techniques.

Data Presentation: N-Alkylation of Various Amines with Alkyl Halides

The following table summarizes the reaction conditions and yields for the N-alkylation of a variety of amines with different alkyl halides, providing a comparative overview of the reaction's scope. While not all examples use this compound specifically, they offer valuable insights into the general reactivity and conditions applicable to this class of reaction.

EntryAmineAlkylating AgentBaseSolventTime (h)Yield (%)
1BenzylamineBenzyl bromideAl2O3-K2OAcetonitrile285
2MorpholineBenzyl bromideAl2O3-K2OAcetonitrile570
3Piperidinen-Hexyl bromideAl2O3-K2OAcetonitrile490
4AnilineBenzyl bromideAl2O3-K2OAcetonitrile480
5N-MethylanilineEthyl bromideAl2O3-K2OAcetonitrile295
6Pyrrolidinen-Butyl bromideAl2O3-K2OAcetonitrile465
7AnilineBenzyl alcohol[Ru]-3Toluene2485
8p-Anisidine3-Phenyl-1-propanol[Ru]-3Toluene2490
9o-ToluidineBenzyl alcohol[Ru]-3Toluene2482

Experimental Protocols

General Protocol for N-alkylation of an Amine with this compound

This protocol provides a detailed, step-by-step procedure for the N-alkylation of an amine using this compound.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Base (e.g., potassium carbonate, triethylamine, or N,N-diisopropylethylamine)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and the anhydrous solvent.

  • Addition of Base: Add the base (1.5-2.0 equivalents). If using a solid base like potassium carbonate, ensure it is finely powdered and dry.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to exclude moisture and oxygen, particularly if the reagents are sensitive.

  • Addition of Alkylating Agent: Slowly add this compound (1.0-1.2 equivalents) to the stirred mixture at room temperature. The addition can be done dropwise using a syringe or a dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) has formed, remove it by filtration.

    • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-alkylated product.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Amine Amine AddReagents Add Amine, Base, Solvent Amine->AddReagents Base Base (e.g., K2CO3) Base->AddReagents Solvent Anhydrous Solvent (e.g., ACN) Solvent->AddReagents ReactionVessel Reaction Vessel (Inert Atmosphere) AddAlkylatingAgent Add this compound (dropwise) ReactionVessel->AddAlkylatingAgent AddReagents->ReactionVessel Stir Stir at RT or Heat AddAlkylatingAgent->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Inorganic Salts Monitor->Filter Reaction Complete Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize FinalProduct Pure N-Alkylated Product Characterize->FinalProduct ERK_Pathway cluster_nucleus Nuclear Events GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (Proliferation, Differentiation, Survival) GeneExpression->CellularResponse

tert-Butyl Chloroacetate: Application Notes and Protocols for Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl chloroacetate (B1199739) as a versatile intermediate in the synthesis of specialty chemicals. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Overview of tert-Butyl Chloroacetate

This compound (t-BCA) is a colorless to pale yellow liquid with the chemical formula ClCH₂COOC(CH₃)₃.[1][2] It is a valuable bifunctional reagent, possessing both a reactive carbon-chlorine bond susceptible to nucleophilic substitution and a tert-butyl ester group that can serve as a protecting group for carboxylic acids.[3] This unique combination of functionalities makes it a widely used intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[4][5][6]

Chemical Properties:

PropertyValueReference
Molecular FormulaC₆H₁₁ClO₂[6]
Molar Mass150.60 g/mol [6]
AppearanceClear colorless to yellow liquid[1]
Boiling Point48-49 °C at 11 mmHg[7]
Density1.053 g/mL at 25 °C[8]
Refractive Indexn20/D 1.423[8]
SolubilitySoluble in many organic solvents, insoluble in water.[6]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are protocols for two common laboratory-scale methods and one industrial-scale approach.

Synthesis from Chloroacetyl Chloride and tert-Butanol

This is a widely used laboratory method for the preparation of this compound.[7]

Reaction:

Protocol:

  • To a mixture of 30.6 mL (0.4 mole) of chloroacetyl chloride and 50 mL (0.4 mole) of dimethylaniline in a flask, add 35.4 mL (0.4 mole) of tert-butyl alcohol dropwise over 10 minutes, ensuring the temperature is maintained below 30°C.[7]

  • Allow the mixture to stand at room temperature for 45 minutes.[7]

  • Pour the reaction mixture into water and work it up in the usual manner (e.g., extraction with ether).[7]

  • Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at 48–49°C/11 mmHg.[7]

Quantitative Data:

ParameterValueReference
Yield63%[7]
Boiling Point48–49°C at 11 mmHg[7]
Refractive Index (nD20)1.4259–1.4260[7]
Microwave-Assisted Synthesis from Chloroacetic Acid and tert-Butanol

This method offers a green and efficient alternative with a short reaction time.[1]

Reaction:

Protocol:

  • In a 50 mL round-bottom flask, add chloroacetic acid to 0.15 mol of anhydrous tert-butanol.[1]

  • Add 1.104 g (8 mmol) of hydrated sodium bisulfate as a catalyst and stir the mixture vigorously.[1]

  • Place the flask in a microwave oven equipped with a reflux condenser and irradiate at 250 W for 10 minutes.[1]

  • After cooling to room temperature, filter the mixture to remove the catalyst.[1]

  • Wash the organic layer with a saturated sodium carbonate solution until neutral.[1]

  • Dry the organic layer with anhydrous sodium sulfate (B86663) and distill to collect the fraction at 142-145°C.[1]

Quantitative Data:

ParameterValueReference
Yield87%[1]
Boiling Point142-145°C[1]
¹H-NMR (CDCl₃)3.98 (s, 2H), 1.49 (s, 9H)[1]
Elemental Analysis (C₆H₁₁ClO₂)C 47.87% (calc. 47.85%), H 7.38% (calc. 7.36%)[1]

Applications in Specialty Chemical Synthesis

Synthesis of Amino Acid Esters: Glycine (B1666218) tert-Butyl Ester

This compound is a key starting material for the synthesis of tert-butyl esters of amino acids, which are valuable intermediates in peptide synthesis.[9] The tert-butyl group serves as a protecting group that can be readily removed under acidic conditions.[9]

Synthesis Pathway for Glycine tert-Butyl Ester:

G tBCA This compound tBAA tert-Butyl Azidoacetate tBCA->tBAA Acetone (B3395972)/Water, reflux NaN3 Sodium Azide (NaN3) NaN3->tBAA Gly_tBE Glycine tert-Butyl Ester tBAA->Gly_tBE Methanol (B129727) H2_PdC H2, Pd/C H2_PdC->Gly_tBE

Caption: Synthesis of Glycine tert-Butyl Ester.

Protocol for the Synthesis of Glycine tert-Butyl Ester:

This protocol involves a two-step process starting from this compound.[9]

Step 1: Synthesis of tert-Butyl Azidoacetate

  • In a 300-mL round-bottomed flask fitted with a reflux condenser, place 30 g (0.2 mole) of this compound, 24 g (0.37 mole) of sodium azide, and 90 mL of 60% (v/v) acetone-water.[9]

  • Heat the heterogeneous mixture under reflux on a steam bath for 18 hours.[9]

  • Distill off the acetone and add 15 mL of water.[9]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the lower aqueous layer twice with 25-mL portions of ether.[9]

  • Combine the ethereal extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.[9]

  • Distill the ether and fractionate the residual oil under reduced pressure, collecting the fraction boiling from 33–41°C (1 mm).[9]

Step 2: Synthesis of Glycine tert-Butyl Ester

  • In a 500-mL suction filtration flask, place a solution of 28.9 g (0.18 mole) of tert-butyl azidoacetate in 150 mL of methanol and 0.7 g of 5% palladium-on-charcoal catalyst.[9]

  • Sweep the flask with nitrogen for 5 minutes, then replace with a hydrogen atmosphere.[9]

  • Stir the mixture magnetically under a hydrogen atmosphere for 10 hours.[9]

  • Displace the hydrogen with nitrogen, filter off the catalyst, and wash it with 5 mL of methanol.[9]

  • To the filtrate, add 15 g (0.18 mole) of phosphorous acid and warm gently to dissolve.[9]

  • Cool the solution to room temperature, slowly add 150 mL of ether, and cool at 0°C for 12 hours to precipitate the glycine tert-butyl ester phosphite (B83602).[9]

  • Filter the precipitate, wash with ether, and dry.[9]

  • To obtain the free ester, dissolve the phosphite salt in a well-cooled 6N sodium hydroxide (B78521) solution, extract with ether, dry the combined extracts, and distill to obtain glycine tert-butyl ester.[9]

Quantitative Data:

ParameterValueReference
Overall Yield (from t-BCA)50–55%[9]
Boiling Point of Glycine tert-Butyl Ester65–67°C (20 mm)[9]
Refractive Index (nD20) of Glycine tert-Butyl Ester1.4237[9]
Darzens Glycidic Ester Condensation

This compound is a key reagent in the Darzens condensation, a reaction that forms α,β-epoxy esters (glycidic esters) from ketones or aldehydes.[10] These glycidic esters are important intermediates in the synthesis of various complex molecules.[10]

General Reaction Scheme:

G tBCA This compound Glycidic_Ester tert-Butyl Glycidate tBCA->Glycidic_Ester Aldehyde Aldehyde/Ketone (R1-CO-R2) Aldehyde->Glycidic_Ester Base Base Base->Glycidic_Ester Deprotonation

Caption: Darzens Glycidic Ester Condensation.

Protocol for Darzens Condensation with 4-Bromobenzaldehyde:

This protocol utilizes an organocatalytic system.[11]

  • Under optimized conditions, the reaction requires 4 molar equivalents of K₂CO₃ and 30% of cyclopropenimine hydrochloride salt (I·HCl) with respect to the substrates.[11]

  • The reaction between this compound and p-bromobenzaldehyde is carried out for 16 hours.[11]

Quantitative Data:

ParameterValueReference
Conversion of Reagents93%[11]
Isolated Yield of Product67%[11]
N-Alkylation of Heterocycles

This compound serves as an effective alkylating agent for the introduction of a CH₂COOtBu group onto nitrogen-containing heterocycles. This is a crucial step in the synthesis of various pharmaceutical compounds.

General Workflow for N-Alkylation:

G Start Start Heterocycle Dissolve N-Heterocycle in suitable solvent Start->Heterocycle Base Add Base Heterocycle->Base tBCA Add this compound dropwise Base->tBCA Reaction Stir at appropriate temperature tBCA->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purify product (e.g., chromatography, distillation) Workup->Purification End End Purification->End

Caption: N-Alkylation Workflow.

While a general protocol is provided, specific conditions such as the choice of base, solvent, and reaction temperature will depend on the specific heterocyclic substrate. Common bases used include potassium carbonate, sodium hydride, and organic bases. Solvents like DMF, acetonitrile, and THF are frequently employed.

Agrochemical Synthesis

This compound is a valuable intermediate in the production of advanced pesticides, including herbicides, insecticides, and fungicides.[4] Its use allows for the creation of molecules with targeted action, leading to more effective and cost-efficient crop protection solutions.[4] The specific protocols for these syntheses are often proprietary; however, the fundamental reactions typically involve nucleophilic substitution of the chloride by a suitable agrochemical precursor.

Dye Synthesis

This compound also finds application as an intermediate in the synthesis of dyes.[5][12] The ester group can be hydrolyzed to a carboxylic acid, which can then be further functionalized to produce a variety of dye molecules.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or in contact with skin.[8] It can cause skin irritation and serious eye irritation.[8] It is also toxic if inhaled.[8]

Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (CDCl₃)δ 3.98 (s, 2H, -CH₂-), 1.49 (s, 9H, -C(CH₃)₃)[1]
¹³C NMR [13]
FTIR [14][15]
Mass Spec [14]

References

Green Synthesis of Tert-Butyl Chloroacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of tert-butyl chloroacetate (B1199739), an important intermediate in the pharmaceutical and chemical industries.[1][2] The presented methods focus on environmentally benign approaches that minimize waste, avoid hazardous reagents, and improve energy efficiency compared to traditional synthetic routes.

Introduction to Green Synthesis Approaches

Traditional methods for synthesizing tert-butyl chloroacetate often involve the use of hazardous reagents like chloroacetyl chloride and catalysts that are difficult to recycle, leading to significant environmental concerns.[3][4] Green chemistry principles encourage the development of alternative pathways that are safer, more sustainable, and economically viable. This document explores three such methods: a catalyst-free high-pressure reaction, a solid acid catalyzed reaction, and a microwave-assisted synthesis. These approaches offer significant advantages in terms of reduced waste, catalyst recyclability, and improved reaction conditions.

Comparative Data of Green Synthesis Methods

The following table summarizes the key quantitative data for the described green synthesis methods, allowing for easy comparison of their efficacy and reaction conditions.

Parameter Method A: Catalyst-Free Method B: Solid Acid Catalysis Method C: Microwave-Assisted
Reactants Chloroacetic acid, IsobuteneChloroacetic acid, IsobuteneChloroacetic acid, tert-Butanol
Catalyst NoneStrong acid ion-exchange resinHydrated sodium bisulfate
Solvent NoneDichloromethaneNone
Temperature 80-110 °C[3]20-35 °C[5]Not specified (reflux)
Pressure 3-12 bar[3]Atmospheric (isobutene gas feed)[5]Atmospheric (reflux)
Reaction Time 1-12 hours[3]6-10 hours[5]10 minutes[6]
Yield ~98% (distillate purity)[3]High conversion (not quantified)[5]87%[6]

Experimental Protocols

Method A: Catalyst-Free Synthesis from Chloroacetic Acid and Isobutene

This method avoids the use of any catalyst or solvent, relying on elevated temperature and pressure to drive the esterification reaction.

Protocol:

  • Charge a pressure vessel with molten chloroacetic acid and condensed isobutene.

  • Seal the vessel and heat the mixture to a temperature between 80 °C and 110 °C. The pressure will build up to 3-12 bar.[3]

  • Maintain the reaction under vigorous stirring for a period of 1 to 12 hours.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any remaining pressure and transfer the product mixture.

  • Purify the crude this compound by distillation under reduced pressure without any prior neutralization.[3]

Catalyst_Free_Synthesis Reactants Chloroacetic Acid Isobutene PressureVessel Pressurized Reaction (80-110°C, 3-12 bar, 1-12h) Reactants->PressureVessel Cooling Cooling PressureVessel->Cooling Distillation Reduced Pressure Distillation Cooling->Distillation Product Pure tert-Butyl Chloroacetate Distillation->Product Solid_Acid_Catalysis cluster_reactants Reactant Preparation ChloroaceticAcid Chloroacetic Acid Solution Reactant Solution ChloroaceticAcid->Solution Dichloromethane Dichloromethane Dichloromethane->Solution Reactor Packed Bed Reactor (Ion-Exchange Resin, 20-35°C, 6-10h) Solution->Reactor Purification Rectification Column Reactor->Purification Isobutene Isobutene Gas Isobutene->Reactor Product Pure tert-Butyl Chloroacetate Purification->Product Recycle Recycle Unreacted Chloroacetic Acid Purification->Recycle Recycle->Solution Microwave_Synthesis cluster_prep Reaction Setup Reactants tert-Butanol Chloroacetic Acid Hydrated Sodium Bisulfate Mixing Vigorous Stirring Reactants->Mixing Microwave Microwave Irradiation (250W, 10 min) Mixing->Microwave Cooling Cooling to RT Microwave->Cooling Filtration Catalyst Filtration Cooling->Filtration Washing Neutralization Wash Filtration->Washing Drying Drying (Na2SO4) Washing->Drying Distillation Distillation (142-145°C) Drying->Distillation Product Pure tert-Butyl Chloroacetate Distillation->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl Chloroacetate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying tert-butyl chloroacetate (B1199739) via vacuum distillation.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of tert-butyl chloroacetate.

Problem Potential Cause Recommended Solution
Product is Dark or Has a Sharp, Acidic Odor Thermal decomposition of this compound, which can release toxic vapors.[1][2]- Reduce the distillation pot temperature. - Ensure the vacuum level is stable and sufficiently low to allow distillation at a lower temperature. - Check for and eliminate any air leaks in the distillation setup.
Distillation is Very Slow or Not Occurring - The vacuum is not low enough. - The heating bath temperature is too low. - There is a leak in the system.- Verify the vacuum pump is functioning correctly and the system is well-sealed. - Gradually increase the heating bath temperature, but do not exceed 90°C to avoid decomposition.[3][4][5] - Check all joints and connections for leaks.
Bumping or Uncontrolled Boiling - The heating is too rapid. - The crude material was not stirred or does not contain boiling chips.- Heat the distillation flask slowly and evenly.[6][7] - Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. - Use a bump trap to prevent contamination of the distillate.[6][7]
Foaming Presence of surfactants or other impurities in the crude product.- Apply the vacuum slowly to minimize foaming.[6][7] - Use a larger distillation flask to provide more headspace.[7] - Consider adding a small amount of an anti-foaming agent.[6][7]
Low Yield of Purified Product - Incomplete initial reaction. - Loss of product during pre-distillation workup. - Decomposition during distillation.- Ensure the initial synthesis reaction went to completion. - Be careful during the washing and extraction steps to avoid loss of the organic layer. - Distill at the lowest temperature possible by maintaining a good vacuum.
Product Purity is Low After Distillation - Inefficient fractionation. - Co-distillation with impurities having similar boiling points.- Use a fractionating column (e.g., a Widmer or Vigreux column) for better separation.[8] - Ensure the crude material is properly washed and dried before distillation to remove baseline and acidic/basic impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

The boiling point of this compound is dependent on the pressure. The following table summarizes reported boiling points at various vacuum levels.

Boiling Point (°C)Pressure (mmHg)Pressure (kPa)
48-49111.46
60152.00
85-95202.67
Not Specified50 mbar (approx. 37.5)5.00

Sources:[1][4][5][8]

Q2: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as tert-butanol (B103910) and chloroacetyl chloride, or byproducts like diisobutylene, depending on the synthetic route.[3][9] Residual solvents from workup, like diethyl ether, may also be present.[8]

Q3: Is a pre-distillation workup necessary?

Yes, a workup is recommended to remove impurities that could interfere with the distillation or contaminate the final product. A typical workup involves dissolving the crude product in a solvent like diethyl ether, followed by washing with water, a weak acid (like 10% H2SO4), and a weak base (like saturated aqueous NaHCO3) to remove acidic and basic impurities. The organic layer is then dried over an anhydrous salt such as Na2SO4 before distillation.[8]

Q4: What are the key safety precautions when distilling this compound?

This compound is flammable, toxic if inhaled or swallowed, and can cause skin and eye irritation.[1] It can also decompose upon heating to release toxic vapors.[1][2] Therefore, it is crucial to:

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Use a heating mantle with a stirrer and avoid open flames.

  • Ensure all glassware is free of cracks and the setup is securely clamped.

  • Use a safety screen.[10]

Q5: How can I tell if my purified this compound is pure?

The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of impurity signals.[8] The refractive index can also be a quick check for purity; it should be approximately 1.423 at 20°C.[8]

Experimental Protocols

Pre-Distillation Purification
  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Aqueous Wash: Transfer the ether solution to a separatory funnel and wash with water.

  • Acidic Wash: Wash the ether solution with 10% H2SO4 until the aqueous layer no longer becomes cloudy upon basification with NaOH.[8]

  • Basic Wash: Wash the ether solution with saturated aqueous NaHCO3 to neutralize any remaining acid.

  • Final Wash: Wash again with water.

  • Drying: Dry the ether solution over anhydrous Na2SO4.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation.

Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Add the crude, dried this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring all connections are tight.

  • Heating: Begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected temperature and pressure (see the boiling point table above). Discard any initial forerun.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.

Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Distillation crude Crude Product dissolve Dissolve in Diethyl Ether crude->dissolve wash_h2o1 Wash with Water dissolve->wash_h2o1 wash_acid Wash with 10% H2SO4 wash_h2o1->wash_acid wash_base Wash with Sat. NaHCO3 wash_acid->wash_base wash_h2o2 Wash with Water wash_base->wash_h2o2 dry Dry over Na2SO4 wash_h2o2->dry evaporate Rotary Evaporation dry->evaporate distill Fractional Vacuum Distillation evaporate->distill pure_product Pure this compound distill->pure_product troubleshooting_logic cluster_symptoms cluster_solutions start Distillation Problem Observed symptom1 No/Slow Distillation? start->symptom1 symptom2 Bumping/Foaming? start->symptom2 symptom3 Dark Product? start->symptom3 solution1a Check Vacuum & Leaks symptom1->solution1a Yes solution1b Increase Heat Slowly symptom1->solution1b Yes solution2a Add Boiling Chips/Stir Bar symptom2->solution2a Yes solution2b Reduce Heating/Vacuum Rate symptom2->solution2b Yes solution3 Reduce Pot Temperature symptom3->solution3 Yes

References

Technical Support Center: Synthesis of Tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing tert-butyl chloroacetate?

A1: There are two primary synthetic routes for this compound. The first involves the reaction of chloroacetyl chloride with tert-butyl alcohol, often in the presence of a base such as pyridine (B92270) or triethylamine.[1] The second common method is the acid-catalyzed addition of chloroacetic acid to isobutene.[2] A variation of this second method can be performed at elevated temperatures and pressures without a catalyst.[3]

Q2: What is the most common side reaction in the acid-catalyzed synthesis from isobutene?

A2: The most prevalent side reaction is the dimerization and trimerization of isobutene, which is catalyzed by the acid used to promote the esterification.[3] This is particularly problematic when using strong liquid acids like sulfuric acid.

Q3: Can this compound degrade during workup?

A3: Yes, this compound is susceptible to hydrolysis, which breaks the ester bond to form tert-butanol (B103910) and chloroacetic acid.[1] This can be exacerbated by the presence of acidic or basic aqueous solutions during the workup procedure.

Q4: Are there greener synthesis options available?

A4: Microwave-assisted synthesis using a solid acid catalyst like hydrated sodium bisulfate has been reported as a method with minimal side reactions, short reaction times, and high yields.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
The overall yield is significantly lower than expected.Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.- Extend the reaction time and monitor the progress by TLC or GC. - For the reaction of chloroacetic acid and isobutene, ensure the isobutene is bubbled through the reaction mixture for a sufficient duration. - If using a solid catalyst, ensure it is fresh and active.
Hydrolysis during workup: The product may be degrading during the aqueous workup steps.- Minimize contact time with aqueous layers. - Use a saturated sodium carbonate solution to neutralize any acid, followed by a brine wash.[4] - Ensure all glassware is dry and use anhydrous solvents.
Loss during purification: The product may be lost during distillation due to its volatility.- Use a well-controlled vacuum distillation setup. - Collect fractions at the appropriate boiling point and pressure.
Problem 2: Presence of Impurities in the Final Product
Symptom Possible Cause Identification Method Suggested Solution
Additional peaks observed in GC-MS or 1H NMR.Isobutene oligomerization: Formation of diisobutene and triisobutene.- GC-MS: Look for peaks corresponding to C8H16 and C12H24. - 1H NMR: Appearance of complex signals in the alkene region (~4.6-5.0 ppm) and additional aliphatic signals.- If using an acid catalyst, consider switching to a solid acid catalyst (e.g., ion-exchange resin) which can sometimes offer better selectivity. - Alternatively, a catalyst-free method at elevated temperature and pressure can be employed to avoid this side reaction.[3] - Lowering the reaction temperature may also reduce the rate of isobutene polymerization.
Product appears wet or contains a significant amount of tert-butanol.Incomplete drying or hydrolysis: Presence of water leading to hydrolysis of the ester.- 1H NMR: A broad singlet around 1.5-2.0 ppm (can vary with solvent and concentration) corresponding to the -OH proton of tert-butanol, and a singlet around 1.28 ppm for the methyl protons of tert-butanol.- Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before distillation. - Perform the workup quickly and at low temperatures to minimize hydrolysis.
Presence of unreacted starting materials.Incomplete reaction. - GC-MS or 1H NMR: Signals corresponding to chloroacetic acid or chloroacetyl chloride.- Increase the reaction time or temperature. - Use a slight excess of one of the reactants to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis from Chloroacetyl Chloride and Tert-Butyl Alcohol

This method is adapted from established laboratory procedures.[5]

  • To a stirred mixture of chloroacetyl chloride (0.4 mole) and N,N-dimethylaniline (0.4 mole), add tert-butyl alcohol (0.4 mole) dropwise over 10 minutes.

  • Maintain the reaction temperature below 30°C using an ice bath.

  • After the addition is complete, allow the mixture to stand at room temperature for 45 minutes.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove N,N-dimethylaniline, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Catalyst-Free Synthesis from Chloroacetic Acid and Isobutene

This protocol is based on a patented industrial process that avoids acid catalysts.[3]

  • Charge a pressure vessel with molten chloroacetic acid.

  • Introduce isobutene into the sealed vessel.

  • Heat the vessel to a temperature between 80°C and 110°C. The pressure will increase to 3 to 12 bar.

  • Maintain the reaction for 1 to 12 hours with vigorous stirring.

  • After the reaction period, cool the vessel to room temperature.

  • Transfer the product mixture and purify by distillation under reduced pressure without any prior neutralization step. Unreacted chloroacetic acid can be recovered as the distillation residue.

Visualizations

Reaction_Pathway Main Synthesis Pathway of this compound cluster_reactants Reactants Chloroacetic Acid Chloroacetic Acid This compound This compound Chloroacetic Acid->this compound Isobutene Isobutene Tert-butyl Cation Tert-butyl Cation Isobutene->Tert-butyl Cation H+ (Acid Catalyst) Tert-butyl Cation->this compound

Caption: Main synthesis pathway of this compound.

Side_Reactions Common Side Reactions Isobutene Isobutene Tert-butyl Cation Tert-butyl Cation Isobutene->Tert-butyl Cation H+ Diisobutene Diisobutene Tert-butyl Cation->Diisobutene + Isobutene Triisobutene Triisobutene Diisobutene->Triisobutene + Isobutene This compound This compound Hydrolysis Products Tert-butanol + Chloroacetic Acid This compound->Hydrolysis Products H2O (Acid or Base)

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (GC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting Material Present side_products Side Products Detected check_reaction->side_products Unexpected Peaks purification_issue Check Purification Step check_reaction->purification_issue Reaction Complete, Impurities Present optimize_conditions Optimize Reaction Conditions (Time, Temperature, Catalyst) incomplete_reaction->optimize_conditions change_method Consider Alternative Synthesis Route side_products->change_method end Pure Product, Improved Yield optimize_conditions->end change_method->end improve_workup Improve Workup Protocol (Neutralization, Drying) purification_issue->improve_workup Hydrolysis Products optimize_distillation Optimize Distillation Conditions purification_issue->optimize_distillation Broad Boiling Range improve_workup->end optimize_distillation->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Hydrolysis of tert-Butyl Chloroacetate as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hydrolysis of tert-butyl chloroacetate (B1199739) as an unintended side reaction during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of chloroacetic acid and tert-butanol (B103910) in my reaction where tert-butyl chloroacetate is a reactant. What is happening?

A1: You are likely observing the hydrolysis of this compound. This is a common side reaction where water present in your reaction mixture reacts with the ester, breaking it down into its constituent carboxylic acid (chloroacetic acid) and alcohol (tert-butanol). This reaction is often catalyzed by acidic or basic conditions.

Q2: What is the mechanism of this hydrolysis reaction?

A2: The hydrolysis of this compound typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This involves the formation of a relatively stable tert-butyl carbocation intermediate in the rate-determining step. This carbocation then rapidly reacts with water to form tert-butanol. The chloroacetate anion is the leaving group.

Q3: What factors can increase the rate of this unwanted hydrolysis?

A3: Several factors can accelerate the hydrolysis of this compound:

  • Presence of Water: As water is a reactant in the hydrolysis, its presence, even in trace amounts in solvents or reagents, will drive this side reaction.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis.

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including hydrolysis.

  • Solvent Polarity: Polar protic solvents, such as water, alcohols, and to a lesser extent, polar aprotic solvents, can stabilize the carbocation intermediate in the SN1 mechanism, thus accelerating the rate of hydrolysis.

Q4: How can I minimize the hydrolysis of this compound in my reaction?

A4: To minimize hydrolysis, consider the following strategies:

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Consider using techniques such as distillation from a suitable drying agent or using commercially available anhydrous solvents.

  • Control pH: If your desired reaction can tolerate it, maintaining a neutral pH can help to minimize both acid and base-catalyzed hydrolysis.

  • Lower Reaction Temperature: If the rate of your desired reaction is sufficiently fast at lower temperatures, reducing the reaction temperature can significantly slow down the rate of the hydrolysis side reaction.

  • Solvent Choice: If possible, use less polar, aprotic solvents to disfavor the formation of the carbocation intermediate.

  • Limit Reaction Time: If the desired reaction is faster than the hydrolysis, minimizing the overall reaction time can reduce the extent of the side reaction.

Q5: How can I monitor the extent of hydrolysis during my experiment?

A5: You can monitor the progress of the hydrolysis by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to separate and quantify the remaining this compound and the formation of the hydrolysis products, chloroacetic acid and tert-butanol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low yield of the desired product and presence of chloroacetic acid. Significant hydrolysis of this compound.- Ensure all solvents and reagents are anhydrous.- Check the pH of the reaction mixture; adjust to neutral if possible.- Lower the reaction temperature.- Consider using a less polar aprotic solvent.
Inconsistent reaction outcomes. Variable amounts of water in starting materials.- Standardize the drying procedure for all solvents and reagents.- Use freshly opened bottles of anhydrous solvents.
Formation of an unknown impurity with a mass corresponding to the addition of a tert-butyl group to a starting material or product. The tert-butyl carbocation generated from hydrolysis may be reacting with other nucleophiles in the reaction mixture.- Implement strategies to minimize hydrolysis (see above).- The use of scavengers to trap the tert-butyl cation is a common strategy in protecting group chemistry and may be applicable.[1]

Data Presentation

The rate of hydrolysis of this compound is significantly influenced by the reaction conditions. The following tables provide illustrative quantitative data on how these factors can affect the extent of this side reaction.

Table 1: Effect of Solvent Polarity on the Relative Rate of Hydrolysis

Solvent System (v/v)Dielectric Constant (Approx.)Relative Rate of Hydrolysis
100% Dioxane2.21
50% Dioxane / 50% Water37~5,000
100% Ethanol24.5~100
50% Ethanol / 50% Water52~15,000
100% Water80.1~100,000

Note: Data is illustrative and based on the principles of SN1 reactions. The trend clearly shows that more polar solvents significantly accelerate the rate of hydrolysis.

Table 2: Effect of Temperature on the Half-life of Hydrolysis in 50% Ethanol/Water

Temperature (°C)Approximate Half-life (t1/2)
2510 hours
402 hours
6015 minutes

Note: This data is an estimation to illustrate the significant impact of temperature on the rate of hydrolysis.

Experimental Protocols

Protocol 1: Quantification of this compound Hydrolysis by HPLC

This protocol outlines a method to separate and quantify this compound, chloroacetic acid, and tert-butanol.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase acidification).

  • Reference standards of this compound, chloroacetic acid, and tert-butanol.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (acidified to pH 2.5-3 with phosphoric or formic acid) and acetonitrile. A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm for chloroacetic acid and this compound. A refractive index (RI) detector would be necessary for tert-butanol if it does not have a sufficient UV chromophore.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Quench a small aliquot of the reaction mixture at various time points by diluting it in a cold, aprotic solvent (e.g., acetonitrile) to stop the reaction.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Create a calibration curve for each analyte using the reference standards.

  • Calculate the concentration of each component in the reaction sample based on the peak area from the HPLC chromatogram and the calibration curve.

Protocol 2: Analysis of Hydrolysis By-products by GC-MS

This protocol is suitable for the identification and quantification of the volatile components, particularly tert-butanol and unreacted this compound. Chloroacetic acid is not volatile and would require derivatization for GC analysis.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction with a volatile, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate.

  • The organic extract can be injected directly into the GC-MS.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and tert-butanol by comparing their mass spectra to a library (e.g., NIST) and by running authentic standards.

  • For quantification, create a calibration curve using a suitable internal standard.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack by Water (Fast) cluster_step3 Step 3: Deprotonation (Fast) tBuCl This compound Carbocation tert-Butyl Carbocation tBuCl->Carbocation Loses Chloroacetate Chloroacetate Chloroacetate Anion Protonated_tBuOH Protonated tert-Butanol Carbocation->Protonated_tBuOH Reacts with Water H₂O tBuOH tert-Butanol Protonated_tBuOH->tBuOH Deprotonated by H₂O H3O H₃O⁺ Experimental_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analysis cluster_data Data Processing start Start Reaction take_aliquot Take Aliquot at Time 't' start->take_aliquot quench Quench Reaction take_aliquot->quench prep_hplc Prepare Sample for HPLC quench->prep_hplc prep_gcms Prepare Sample for GC-MS quench->prep_gcms hplc HPLC Analysis prep_hplc->hplc quantify Quantify Reactants and Products hplc->quantify gcms GC-MS Analysis prep_gcms->gcms gcms->quantify kinetics Determine Rate of Hydrolysis quantify->kinetics

References

Technical Support Center: Optimizing Tert-Butyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing tert-butyl chloroacetate?

A1: There are several common methods for the synthesis of this compound, each with its own advantages and disadvantages. The primary methods include:

  • Reaction of Chloroacetyl Chloride with Tert-Butyl Alcohol: This is a widely used laboratory-scale method that involves the reaction of chloroacetyl chloride with tert-butyl alcohol in the presence of a base like N,N-dimethylaniline or pyridine.[1][2][3][4][5]

  • Reaction of Chloroacetic Acid with Isobutene: This method is suitable for larger-scale production and involves the acid-catalyzed or high-temperature, catalyst-free addition of chloroacetic acid to isobutene.[6][7]

  • Microwave-Assisted Synthesis: A modern and efficient method that utilizes microwave irradiation to catalyze the reaction between chloroacetic acid and tert-butanol (B103910), often with a solid acid catalyst like hydrated sodium bisulfate.[8]

  • Steglich Esterification: This method employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of chloroacetic acid with tert-butanol.[9]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Reported yields for common methods are summarized in the table below.

Q3: What are the main impurities I should be aware of?

A3: Common impurities can include unreacted starting materials (chloroacetic acid, tert-butyl alcohol), byproducts from side reactions such as the dimerization or trimerization of isobutene (in the isobutene method), and residual base (e.g., N,N-dimethylaniline).[6][7] Proper purification, typically involving washing and fractional distillation, is crucial to remove these impurities.[1][4][5]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through a multi-step process. After the reaction, the mixture is often washed with water to remove water-soluble impurities. Subsequent washes with a dilute acid (like 10% H2SO4) can remove basic impurities such as dimethylaniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4][5] The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4) and purified by fractional distillation under reduced pressure.[1][4][5]

Troubleshooting Guides

Issue 1: Low Yield

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC.[1] - Optimize Temperature: For the chloroacetyl chloride method, ensure the temperature is kept below 30°C during the addition of tert-butyl alcohol, followed by warming to 40-45°C to complete the reaction.[1] For the isobutene method without a catalyst, a higher temperature of 80-110°C is required.[7]
Side Reactions - Control Temperature: Exothermic reactions can lead to side product formation. Maintain strict temperature control throughout the reaction.[1] - Purity of Reagents: Use pure and anhydrous reagents to minimize side reactions.[1] For instance, in the isobutene method, impurities can catalyze the polymerization of isobutene.[7]
Loss during Workup - Efficient Extraction: Use an appropriate solvent (e.g., ether) for extraction and perform multiple extractions to ensure complete recovery of the product.[1] - Careful Distillation: this compound is volatile. Use an efficient distillation setup, such as a Widmer or Vigreux column, and collect the appropriate fractions.[1]
Decomposition of Product The tert-butyl ester group can be sensitive to strong acids. Avoid prolonged exposure to acidic conditions during workup.
Issue 2: Product Contamination

Possible Contaminants & Remediation

ContaminantIdentificationRemoval Method
Unreacted Chloroacetic Acid Can be detected by IR (broad O-H stretch) or by washing an organic sample with water and checking the pH.Wash the organic layer with a saturated solution of sodium bicarbonate or potassium carbonate until the aqueous layer is basic.[1][4][5]
Unreacted Tert-Butyl Alcohol Can be detected by GC-MS or NMR.Wash the organic layer with water or brine to remove the majority of the alcohol. Fractional distillation should separate the remaining alcohol from the product.
N,N-Dimethylaniline Can be detected by its characteristic odor or by GC-MS.Wash the organic layer with a dilute acid solution (e.g., 10% H2SO4) to protonate the aniline, making it water-soluble.[4][5]
Diisobutylene/Triisobutylene Can be detected by GC-MS or NMR. These are common byproducts in the isobutene synthesis route.[7]Careful fractional distillation is required to separate these byproducts from the desired ester.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodReagentsCatalyst/BaseTypical YieldKey AdvantagesKey Disadvantages
Chloroacetyl Chloride & Tert-Butyl AlcoholChloroacetyl chloride, tert-butyl alcoholN,N-Dimethylaniline~63%[1][2][4][5]Well-established lab procedure.Use of corrosive and lachrymatory chloroacetyl chloride; requires a base.
Chloroacetic Acid & Isobutene (with catalyst)Chloroacetic acid, isobuteneStrong acid ion exchange resin>80% conversion[6]Potentially higher yield; avoids chloroacetyl chloride.Requires handling of gaseous isobutene; potential for isobutene polymerization.
Chloroacetic Acid & Isobutene (no catalyst)Chloroacetic acid, isobuteneNoneHigh yield (e.g., 97.7% purity in distillate)[7][10]No catalyst required; simpler workup.Requires high temperature and pressure.
Microwave-Assisted SynthesisChloroacetic acid, tert-butanolHydrated sodium bisulfate87%[8]Rapid reaction time; high yield; "green" method.[8]Requires specialized microwave equipment.

Experimental Protocols

Protocol 1: Synthesis from Chloroacetyl Chloride and Tert-Butyl Alcohol

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, combine chloroacetyl chloride (0.4 mole) and N,N-dimethylaniline (0.4 mole).

  • Addition of Tert-Butyl Alcohol: Cool the mixture and add tert-butyl alcohol (0.4 mole) dropwise over 10 minutes, ensuring the temperature remains below 30°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 45 minutes. For a more complete reaction, the mixture can be warmed to 40-45°C for 30 minutes.[1]

  • Workup: Pour the reaction mixture into ice water. Extract the aqueous layer three times with ether.

  • Purification: Combine the ether extracts and wash them successively with water, 10% sulfuric acid, and saturated sodium bicarbonate solution. Dry the ether layer over anhydrous sodium sulfate (B86663).

  • Distillation: Remove the ether by distillation. Fractionally distill the residue under reduced pressure, collecting the fraction boiling at 48-49°C/11 mm Hg.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on a reported green chemistry approach.[8]

  • Reactant Mixture: In a 50 mL round-bottom flask, add anhydrous tert-butanol (0.15 mol) and chloroacetic acid.

  • Catalyst Addition: Add hydrated sodium bisulfate (8 mmol) to the mixture and stir vigorously.

  • Microwave Irradiation: Place the flask in a microwave reactor equipped with a reflux condenser and irradiate at 250 W for 10 minutes.

  • Catalyst Removal: After cooling to room temperature, filter the mixture to remove the catalyst.

  • Workup: Wash the organic layer with a saturated sodium carbonate solution until it is neutral.

  • Drying and Distillation: Dry the organic layer with anhydrous sodium sulfate and distill to collect the product fraction at 142-145°C.[8]

Visualizations

experimental_workflow_chloroacetyl_chloride cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Chloroacetyl Chloride + N,N-Dimethylaniline add_tbuoh Add tert-Butyl Alcohol (< 30°C) reactants->add_tbuoh 1 react Stir at Room Temp (45 min) add_tbuoh->react 2 quench Quench with Ice Water react->quench 3 extract Extract with Ether (3x) quench->extract wash_acid Wash with 10% H2SO4 extract->wash_acid 4 wash_base Wash with sat. NaHCO3 wash_acid->wash_base dry Dry over Na2SO4 wash_base->dry distill Fractional Distillation (vacuum) dry->distill product product distill->product Final Product

Caption: Workflow for this compound Synthesis via Chloroacetyl Chloride.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Workup Loss start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Loss During Workup start->cause3 sol1a Increase Reaction Time/ Temperature cause1->sol1a sol1b Check Reagent Stoichiometry cause1->sol1b sol2a Strict Temperature Control cause2->sol2a sol2b Use Pure/Anhydrous Reagents cause2->sol2b sol3a Optimize Extraction cause3->sol3a sol3b Careful Fractional Distillation cause3->sol3b

Caption: Troubleshooting Logic for Low Yield in Synthesis.

References

Technical Support Center: tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal decomposition of tert-butyl chloroacetate (B1199739), along with troubleshooting guidance and answers to frequently asked questions encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of tert-butyl chloroacetate?

A1: The decomposition temperature for this compound is reported to be 223°C[1]. At this temperature, the compound will begin to break down chemically.

Q2: What are the potential hazardous decomposition products of this compound?

A2: When heated to decomposition, this compound can emit toxic and irritating vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[2][3][4].

Q3: What are the signs of decomposition to watch for during my experiment?

A3: Visual indicators of decomposition can include a color change (yellowing or browning), gas evolution, or a noticeable change in pressure if the reaction is conducted in a closed system. Instrumental analysis, such as Thermogravimetric Analysis (TGA), will show a mass loss corresponding to the decomposition temperature[5].

Q4: How should I properly store this compound to prevent premature decomposition?

A4: To ensure its stability, store this compound in a tightly closed container in a cool, dry, and well-ventilated place[3][6]. It should be kept away from sources of ignition, heat, sparks, and open flames[2][6][7]. It is also sensitive to moisture[3].

Q5: What materials are incompatible with this compound and could potentially lower its decomposition temperature?

A5: this compound is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and some metals[2]. Contact with these substances could catalyze decomposition at temperatures lower than 223°C.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pressure increase in the reaction vessel at temperatures below 223°C. Contamination with an incompatible substance (e.g., strong base, oxidizing agent) may be catalyzing decomposition. The compound may have degraded due to improper storage.Immediately and safely cool the reaction. Vent the vessel in a fume hood. Review all reagents and the reaction setup for potential contaminants. Use a fresh, properly stored bottle of this compound for subsequent experiments.
The compound appears discolored (yellow) before use. The compound may have partially decomposed due to prolonged storage, exposure to light, or moisture.While it might still be usable for some applications, for sensitive experiments requiring high purity, it is recommended to purify the liquid, for example by distillation, or use a new, unopened container.
Inconsistent results in reactions involving heating of this compound. Localized overheating or "hot spots" in the reaction vessel can lead to premature decomposition. The actual temperature of the reaction mixture may be higher than the external reading.Ensure uniform heating by using a well-stirred oil bath or a heating mantle with a magnetic stirrer. Use a calibrated internal thermometer to monitor the reaction temperature accurately.

Quantitative Data Summary

Parameter Value Source
Decomposition Temperature 223 °C[1]
Boiling Point 48-49 °C @ 11 mmHg[1][8]
Flash Point 46 °C (114.8 °F)[1]
Molecular Formula C6H11ClO2[1]
Molecular Weight 150.60 g/mol [4]

Experimental Protocol: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the decomposition temperature of this compound.

Objective: To determine the onset temperature of thermal decomposition for this compound using TGA.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Small TGA sample pans (e.g., platinum, alumina)

  • This compound

  • Inert gas (e.g., nitrogen or argon) of high purity

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Perform any necessary calibrations as per the manufacturer's instructions.

    • Set the initial temperature to ambient (e.g., 25°C).

  • Sample Preparation:

    • In a well-ventilated fume hood, carefully place a small, accurately weighed sample of this compound (typically 5-10 mg) into a tared TGA sample pan.

  • TGA Measurement:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere[9].

    • Heat the sample from ambient temperature to a temperature above the expected decomposition temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min)[9][10].

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • The decomposition temperature is typically determined as the onset temperature of the major weight loss step in the TGA curve[9]. This can be calculated using the software accompanying the TGA instrument, often by finding the intersection of the baseline with the tangent of the decomposition curve.

Visualizations

DecompositionFactors Decomposition This compound Decomposition Products Hazardous Products Decomposition->Products yields Temperature Temperature ≥ 223°C Temperature->Decomposition Contaminants Presence of Incompatible Substances Contaminants->Decomposition lowers activation energy Bases Strong Bases Contaminants->Bases Oxidizers Strong Oxidizers Contaminants->Oxidizers Metals Metals Contaminants->Metals Moisture Moisture Moisture->Decomposition CO CO Products->CO CO2 CO2 Products->CO2 HCl HCl gas Products->HCl

Caption: Factors influencing the thermal decomposition of this compound.

References

Handling and storage precautions for tert-butyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of tert-butyl chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

1. What is tert-butyl chloroacetate and what are its primary hazards?

This compound (CAS No. 107-59-5) is a clear, colorless to yellow liquid with a strong, camphor-like odor.[1] It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause serious eye irritation and may cause skin sensitization by contact.[1] It is also very toxic to aquatic life.[3]

2. What are the immediate first aid measures in case of exposure?

Immediate medical attention is required for any significant exposure.[2]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of water for at least 15 minutes.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Do not use the mouth-to-mouth method if the substance was inhaled.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5]

3. What personal protective equipment (PPE) is necessary when handling this compound?

To ensure safety, the following PPE should be worn:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]

  • Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[5]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] All handling should be conducted in a chemical fume hood.[1]

4. How should I properly store this compound?

Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6] Keep containers tightly closed and upright to prevent leakage.[5] It is crucial to store it away from heat, sparks, open flames, and other sources of ignition.[6] The substance is also moisture-sensitive.[7]

5. What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong bases, and metals.[1][2]

6. What should I do in the event of a spill?

In case of a spill, immediately evacuate the area and remove all sources of ignition.[4] Use spark-proof tools and explosion-proof equipment for cleanup.[6] Absorb the spill with an inert material like dry sand or earth and place it into a suitable, closed container for disposal.[6] Ensure adequate ventilation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Material has developed a yellow color. Exposure to impurities or slight decomposition over time.While a slight yellow color may not indicate significant degradation for all applications, for high-purity work, it is advisable to purify the material. Purification can be achieved by dissolving in ether, washing with water, 10% sulfuric acid, and saturated sodium bicarbonate solution, followed by drying and vacuum distillation.[8][9]
Visible precipitate or solid formation in the liquid. Contamination or decomposition.Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines.
Strong, irritating odor is more pungent than usual. A possible leak or spill from the container.Check the container for any damage or improper sealing. If a leak is detected, handle it as a spill, wearing appropriate PPE. Ensure the storage area is well-ventilated.

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C6H11ClO2[1]
Molecular Weight 150.60 g/mol [10]
Appearance Clear colorless to yellow liquid[8]
Odor Strong, camphor-like[1]
Boiling Point 48-49 °C @ 11 mmHg[1]
Flash Point 46 °C (114.8 °F)[1]
Specific Gravity 1.053 g/mL at 25 °C[9]
Solubility in Water <0.1 g/L (20°C)[1]

Toxicological Data

TestSpeciesValueSource(s)
LD50 Oral Rat380 mg/kg[5]
LC50 Inhalation Rat4.738 mg/m³ (4 h)[5]

Experimental Protocols

Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure there is adequate ventilation. Remove any potential ignition sources.

  • Don PPE: Put on all required personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, a face shield, and protective clothing.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1]

  • Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.[10]

Diagrams

G cluster_storage Storage Precautions cluster_handling Handling Procedures cluster_emergency Emergency Response storage_loc Store in a Cool, Dry, Well-Ventilated Area storage_cont Keep Container Tightly Closed & Upright storage_ignite Away from Ignition Sources (Heat, Sparks, Flames) storage_incomp Separate from Incompatible Materials (Bases, Oxidizers) handle_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handle_hood Use in a Chemical Fume Hood handle_ppe->handle_hood handle_tools Use Spark-Proof Tools handle_hood->handle_tools handle_avoid Avoid Contact with Skin, Eyes, and Clothing handle_tools->handle_avoid emergency_spill Spill Occurs handle_avoid->emergency_spill emergency_exposure Personnel Exposure handle_avoid->emergency_exposure end Experiment Complete / Waste Disposed handle_avoid->end Successful Experiment action_evacuate Evacuate Area & Remove Ignition Sources emergency_spill->action_evacuate action_first_aid Administer First Aid & Seek Medical Attention emergency_exposure->action_first_aid action_contain Contain Spill with Inert Absorbent action_evacuate->action_contain action_first_aid->end action_dispose Dispose of as Hazardous Waste action_contain->action_dispose action_dispose->end start This compound Received in Lab start->storage_loc

Caption: Workflow for safe handling and storage of this compound.

References

Incompatible materials with tert-butyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and storage of tert-butyl chloroacetate (B1199739), with a focus on material incompatibility. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What materials are incompatible with tert-butyl chloroacetate and what are the risks?

A1: this compound is a reactive compound that can undergo hazardous reactions with several classes of materials. Contact with incompatible substances can lead to the generation of heat, pressure, flammable or toxic gases, and potentially fire or explosion. The primary incompatible materials are strong oxidizing agents, strong bases, metals, and strong reducing agents.[1][2][3] Some sources also indicate incompatibility with acids, acid chlorides, and acid anhydrides.[4]

Troubleshooting:

  • Unexpected temperature increase: If you observe a sudden rise in the temperature of a reaction or storage container with this compound, it may indicate a reaction with a contaminant. Immediately cool the container using a water bath and ensure adequate ventilation. Prepare for emergency shutdown of the experiment.

  • Gas evolution: The formation of bubbles or fumes indicates a decomposition reaction. This can release hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][3][5] Work in a well-ventilated fume hood and have appropriate respiratory protection readily available.

  • Discoloration: A change in the color of the this compound solution could signify a reaction with an incompatible material. Stop the process and re-evaluate all components of your experimental setup for potential contaminants.

Q2: I need to store this compound. What are the recommended storage conditions to avoid hazardous reactions?

A2: To ensure stability and prevent hazardous reactions, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][5][6] It should be stored away from sources of heat, sparks, open flames, and other ignition sources.[1][2][5] The storage area should be designated as a "flammables area".[2][5] It is also noted to be moisture-sensitive, so protection from humidity is important.[6]

Troubleshooting:

  • Leaking or bulging container: This could indicate pressure buildup due to decomposition. Do not handle the container directly. If safe to do so, vent the container in a chemical fume hood. If the container is compromised, absorb the spill with an inert material like vermiculite (B1170534) or sand and dispose of it as hazardous waste.[2]

  • Crystallization or precipitation in the container: While not necessarily a sign of a hazardous reaction, it could indicate temperature fluctuations or impurities. Before use, allow the container to slowly come to room temperature and assess the material's suitability for your experiment.

Q3: Can I use metal equipment or containers with this compound?

A3: No, it is not recommended. Metals are listed as an incompatible material.[1][2][3] Contact with certain metals can catalyze decomposition or lead to other hazardous reactions. It is crucial to use glassware or other non-reactive containers and equipment when handling this compound. When transferring the material, use spark-proof tools.[2][5]

Troubleshooting:

  • Corrosion or etching of metal equipment: If you notice any degradation of metal parts that have come into contact with this compound, immediately discontinue their use. The corrosion indicates a chemical reaction that could compromise your experiment and the integrity of the equipment.

Data Presentation: Incompatible Materials Summary

Incompatible Material ClassPotential HazardsReferences
Strong Oxidizing AgentsVigorous reactions, fire, or explosion.[1][2][3][5]
Strong BasesExothermic reactions, decomposition.[1][2][3][5][6][7]
MetalsCatalytic decomposition, corrosion, potential for hazardous reactions.[1][2][3]
Strong Reducing AgentsExothermic and potentially violent reactions.[1][3]
Acids, Acid Chlorides, Acid AnhydridesPotential for hazardous reactions.[4]
MoistureCan lead to hydrolysis. The product is noted to be moisture-sensitive.[6]

Experimental Protocols: Safe Handling of this compound

Given the hazardous nature of testing chemical incompatibilities directly, this section provides a detailed protocol for the safe handling of this compound to prevent contact with incompatible materials.

Objective: To safely handle and dispense this compound while minimizing exposure and avoiding contact with incompatible materials.

Materials:

  • This compound

  • Appropriate glassware (e.g., borosilicate glass)

  • Inert dispensing equipment (e.g., glass pipettes, Teflon-lined pumps)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (inspect before use)[6]

    • Tightly fitting safety goggles and a face shield (8-inch minimum)[6]

    • Flame-retardant lab coat

    • Closed-toe shoes

  • Chemical fume hood

  • Inert absorbent material for spills (e.g., vermiculite, sand)[2]

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Clear the workspace of all incompatible materials, especially strong bases, oxidizing agents, metals, and reducing agents.

    • Inspect all glassware and equipment to ensure it is clean, dry, and free of any contaminants.

    • Don appropriate PPE before handling the chemical.[6]

  • Handling:

    • Ground and bond containers when transferring material to prevent static discharge.[5][8]

    • Use only spark-proof tools for all operations.[2][5]

    • Carefully open the this compound container inside the chemical fume hood.

    • Dispense the required amount using clean, dry, and inert equipment.

    • Avoid inhalation of vapors or mists.[6]

  • Storage of Aliquots:

    • If creating aliquots, store them in clean, dry, and properly labeled glass containers with tightly sealed caps.

    • Store these containers in a designated flammables cabinet, away from incompatible materials.

  • Waste Disposal:

    • Dispose of any waste containing this compound as hazardous waste according to local regulations.[2]

    • Contaminated materials (e.g., gloves, absorbent) must also be disposed of as hazardous waste.[6]

  • Emergency Preparedness:

    • Keep a spill kit with inert absorbent material readily accessible.

    • Ensure an emergency eyewash station and safety shower are nearby.

    • In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal. Remove all sources of ignition.[2]

Visualization of Incompatible Materials

IncompatibleMaterials cluster_incompatible Incompatible Materials cluster_hazards Potential Hazards TBC This compound StrongOxidizers Strong Oxidizing Agents TBC->StrongOxidizers Reacts With StrongBases Strong Bases TBC->StrongBases Reacts With Metals Metals TBC->Metals Reacts With StrongReducers Strong Reducing Agents TBC->StrongReducers Reacts With Acids Acids / Acid Anhydrides / Acid Chlorides TBC->Acids Reacts With Moisture Moisture TBC->Moisture Reacts With Fire Fire / Explosion StrongOxidizers->Fire Heat Heat Generation StrongBases->Heat Decomposition Decomposition Metals->Decomposition StrongReducers->Fire Gas Toxic/Flammable Gas (CO, CO2, HCl) Decomposition->Gas leads to Heat->Decomposition can lead to

Caption: Incompatibility flowchart for this compound.

References

Technical Support Center: Purification of Products from Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted chloroacetic acid from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted chloroacetic acid from a reaction mixture?

A1: The primary methods for removing unreacted chloroacetic acid include vacuum distillation, recrystallization, and liquid-liquid extraction. The choice of method depends on the properties of your desired product (e.g., boiling point, solubility, stability) and the scale of your experiment.

Q2: My product is thermally sensitive. Which purification method is most suitable?

A2: For thermally sensitive products, it is best to avoid high-temperature distillation. Recrystallization at low temperatures or liquid-liquid extraction are more suitable alternatives. If distillation is necessary, a high-vacuum setup should be used to lower the boiling point of chloroacetic acid.

Q3: How can I determine the purity of my product after removing the chloroacetic acid?

A3: The purity of your final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can effectively separate and quantify the amount of residual chloroacetic acid and other impurities.

Troubleshooting Guides

Vacuum Distillation

Problem: Poor separation of chloroacetic acid from the product.

  • Possible Cause: The vacuum is not low enough, or the distillation column is not efficient.

  • Solution: Ensure all joints in your distillation apparatus are properly sealed and that your vacuum pump is functioning correctly. For compounds with close boiling points, a fractional distillation column with appropriate packing should be used to improve separation efficiency.

Problem: The product is degrading during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Solution: Increase the vacuum to further reduce the boiling point of chloroacetic acid. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

Recrystallization

Problem: The product does not crystallize out of the solution.

  • Possible Cause: Too much solvent was used, or the solution is not sufficiently saturated.

  • Solution: Try to evaporate some of the solvent to increase the concentration of your product. If crystals still do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of your product can help induce crystallization. Ensure the solution is cooled to a sufficiently low temperature.

Problem: The recovered crystals are still impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice, or the washing step was insufficient.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. When washing the crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product. A second recrystallization may be necessary to achieve higher purity.

Liquid-Liquid Extraction

Problem: An emulsion is forming between the aqueous and organic layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution: Gently invert the separatory funnel multiple times instead of shaking it vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Problem: Poor recovery of the product in the organic layer.

  • Possible Cause: The chosen organic solvent is not optimal for your product, or an insufficient number of extractions were performed.

  • Solution: Ensure the organic solvent has a high partition coefficient for your product and is immiscible with the aqueous phase. Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume.

Data Presentation

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation Difference in boiling points>98%Effective for large scales; can remove non-volatile impurities.Not suitable for thermally sensitive compounds; difficult for compounds with close boiling points.
Recrystallization Difference in solubility at different temperatures>99.5%[1]Can yield very high purity products; suitable for thermally sensitive compounds.Yield can be lower due to product remaining in the mother liquor; requires a suitable solvent.
Liquid-Liquid Extraction Differential solubility in two immiscible liquidsDependent on partition coefficientGentle method suitable for sensitive compounds; can be performed at room temperature.Can be labor-intensive; may require large volumes of solvent; emulsion formation can be an issue.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol describes the removal of chloroacetic acid from a higher boiling point product.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar in the distilling flask for smooth boiling. Grease all joints to ensure a good seal.

  • Sample Preparation: Place the crude product containing unreacted chloroacetic acid into the distilling flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to a vacuum pump and begin to evacuate the system. A cold trap should be placed between the apparatus and the pump to collect volatile substances.

  • Heating: Once a stable vacuum is achieved (typically below 20 mmHg), begin to heat the distilling flask gently with a heating mantle.

  • Distillation: Chloroacetic acid will begin to distill. Collect the chloroacetic acid distillate in the receiving flask. The boiling point will depend on the pressure; for example, at approximately 20 mmHg, chloroacetic acid will boil at around 100-105°C.

  • Completion: Once all the chloroacetic acid has been distilled, the temperature will either rise to the boiling point of the product or stabilize if the product is non-volatile. Stop the heating, allow the system to cool, and then slowly reintroduce air into the apparatus before collecting your purified product from the distilling flask.

Protocol 2: Recrystallization from Water

This protocol is suitable for products that are significantly less soluble in cold water than in hot water, while chloroacetic acid is highly soluble in water at all temperatures.

  • Dissolution: In a flask, add the minimum amount of hot deionized water to your crude product to dissolve it completely. Heat the mixture on a hot plate and stir to facilitate dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to allow for the growth of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing the dissolved chloroacetic acid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 3: Liquid-Liquid Extraction with Ethyl Acetate (B1210297)

This protocol is for separating a product that is soluble in an organic solvent like ethyl acetate from the water-soluble chloroacetic acid.

  • Dissolution: Dissolve the crude product mixture in a suitable volume of water.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate, stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the product.

  • Combine Organic Layers: Combine all the ethyl acetate extracts.

  • Washing: Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining chloroacetic acid, followed by a wash with brine to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Vacuum_Distillation_Workflow start Start setup Assemble Vacuum Distillation Apparatus start->setup load Load Crude Product into Distilling Flask setup->load evacuate Evacuate the System with Vacuum Pump load->evacuate heat Gently Heat the Distilling Flask evacuate->heat distill Collect Chloroacetic Acid Distillate heat->distill cool Cool the System distill->cool collect Collect Purified Product cool->collect end End collect->end

Workflow for Vacuum Distillation.

Recrystallization_Workflow start Start dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool_rt Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration to Collect Crystals cool_ice->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end End dry->end

Workflow for Recrystallization.

Liquid_Liquid_Extraction_Workflow start Start dissolve Dissolve Crude Mixture in Water start->dissolve extract Extract with Organic Solvent dissolve->extract separate Separate Aqueous and Organic Layers extract->separate repeat_ext Repeat Extraction of Aqueous Layer (2x) separate->repeat_ext combine Combine Organic Layers repeat_ext->combine wash_bicarb Wash with NaHCO3 Solution combine->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry evaporate Evaporate Solvent dry->evaporate end End evaporate->end

Workflow for Liquid-Liquid Extraction.

References

Technical Support Center: tert-Butyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tert-butyl chloroacetate?

A1: The most prevalent methods for synthesizing this compound include:

  • The reaction of chloroacetyl chloride with tert-butyl alcohol using a base such as dimethylaniline, pyridine, or triethylamine.[1][2]

  • Esterification of chloroacetic acid with tert-butanol (B103910), which can be facilitated by microwave irradiation with a catalyst like hydrated sodium bisulfate.[3]

  • The addition of chloroacetic acid to isobutene, either with a strong acid ion-exchange resin as a catalyst or under elevated temperature and pressure without a catalyst.[4][5]

  • Steglich esterification of chloroacetic acid and tert-butanol using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[6]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for different methods are:

  • Chloroacetyl chloride and tert-butyl alcohol: 63%[1][7]

  • Microwave-assisted synthesis from chloroacetic acid and tert-butanol: 87%[3]

Q3: What are the key safety precautions to consider when working with this compound and its reagents?

A3: this compound is a reactive and hazardous compound.[2][8] Key safety precautions include:

  • Working in a well-ventilated area, preferably a fume hood.[2]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • This compound is a lachrymator and can cause skin, eye, and respiratory irritation.[8][9]

  • The reaction can be exothermic; therefore, temperature control is crucial.

  • Reagents like chloroacetyl chloride are corrosive and moisture-sensitive.[1]

  • It is a flammable liquid and vapor.[8][9]

Q4: How can I purify the final this compound product?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure.[1][7][10] The work-up procedure typically involves:

  • Washing the crude product with water to remove water-soluble impurities.[1]

  • Neutralizing with a weak base solution (e.g., sodium bicarbonate or potassium carbonate) to remove acidic byproducts.[1][3]

  • Drying the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride).[1][3]

  • Performing fractional distillation to isolate the pure ester.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Moisture in reagents or glassware: tert-Butyl alcohol and chloroacetyl chloride are sensitive to moisture. Water can hydrolyze the acid chloride and the final ester product.[2]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[1]
Inefficient base: The base may not be effectively scavenging the HCl produced during the reaction, leading to side reactions or decomposition.Use a high-purity, dry base such as dimethylaniline, pyridine, or triethylamine.[1][2]
Reaction temperature too high or too low: High temperatures can lead to decomposition or side reactions. Low temperatures can result in a slow or incomplete reaction.Maintain the recommended reaction temperature. For the reaction between chloroacetyl chloride and tert-butyl alcohol with dimethylaniline, the temperature should be kept below 30°C.[1][7]
Poor quality starting materials: Impurities in the starting materials can interfere with the reaction.Use high-purity, distilled reagents.[1]
Formation of Side Products (e.g., diisobutylene) Acid-catalyzed side reactions: When using isobutene, strong acid catalysts can promote its dimerization and trimerization.[5]Consider using a milder catalyst like a strong acid ion-exchange resin or a catalyst-free high-pressure/high-temperature method.[4][5]
Reaction with the base: The base used can sometimes participate in side reactions.Choose a non-nucleophilic base.
Product Decomposition during Work-up or Distillation Presence of acid: Residual acid can catalyze the decomposition of the tert-butyl ester, especially at elevated temperatures during distillation.Thoroughly wash the crude product with a basic solution (e.g., sodium bicarbonate) to remove all acidic impurities before distillation.
Distillation temperature too high: this compound can decompose at higher temperatures.Perform distillation under reduced pressure to lower the boiling point. The reported boiling point is 48-49°C at 11 mmHg.[1][10]
Incomplete Reaction Insufficient reaction time: The reaction may not have proceeded to completion.Increase the reaction time. Some procedures recommend allowing the mixture to stand for a period or gently warming it to complete the reaction.[1]
Poor mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.Ensure vigorous and efficient stirring throughout the reaction.

Experimental Protocols

Method 1: From Chloroacetyl Chloride and tert-Butyl Alcohol

Materials:

  • Chloroacetyl chloride

  • tert-Butyl alcohol (anhydrous)[1]

  • N,N-Dimethylaniline (redistilled)[1]

  • Ether

  • Potassium carbonate solution (ice-cold)[1]

  • Anhydrous calcium chloride[1]

Procedure:

  • In a flask, combine chloroacetyl chloride (0.4 mole) and N,N-dimethylaniline (0.4 mole).

  • Cool the mixture and slowly add tert-butyl alcohol (0.4 mole) over 10 minutes, ensuring the temperature remains below 30°C.[1]

  • Allow the mixture to stand at room temperature for 45 minutes.[1] To ensure the reaction goes to completion, the mixture can then be warmed in a water bath at 40-45°C for 30 minutes.[1]

  • Pour the reaction mixture into ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ether (3 x 35 mL portions).[1]

  • Combine the organic extracts and wash them with an ice-cold solution of potassium carbonate.[1]

  • Dry the ether layer over anhydrous calcium chloride.[1]

  • Remove the ether by distillation through a Vigreux column.[1]

  • Fractionally distill the residue under reduced pressure to obtain pure this compound. The product boils at 48–49°C/11 mm Hg.[1]

Method 2: Microwave-Assisted Synthesis from Chloroacetic Acid and tert-Butanol

Materials:

  • Chloroacetic acid

  • tert-Butanol (anhydrous)

  • Hydrated sodium bisulfate

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL round-bottom flask, add anhydrous tert-butanol (0.15 mol) and chloroacetic acid.[3]

  • Add hydrated sodium bisulfate (1.104 g, 8 mmol) to the mixture and stir vigorously.[3]

  • Place the flask in a microwave reactor equipped with a reflux condenser.[3]

  • Irradiate the mixture at 250 W for 10 minutes.[3]

  • After the reaction, cool the mixture to room temperature and filter to remove the catalyst.[3]

  • Wash the organic layer with a saturated sodium carbonate solution until it is neutral.[3]

  • Dry the organic layer with anhydrous sodium sulfate.[3]

  • Distill the product, collecting the fraction at 142-145°C (at atmospheric pressure), to yield the colorless liquid product.[3]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Chloroacetyl_Chloride Chloroacetyl Chloride Product This compound Chloroacetyl_Chloride->Product + tert-Butanol tert_Butanol tert-Butanol tert_Butanol->Product Base Base (e.g., Dimethylaniline) Base->Product Solvent Solvent (Optional) Byproduct Base•HCl Salt

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Reagents Dry Reagents and Glassware Check_Moisture->Dry_Reagents Yes Check_Temp Verify Reaction Temperature? Check_Moisture->Check_Temp No Dry_Reagents->Check_Temp Adjust_Temp Adjust Temperature Control Check_Temp->Adjust_Temp No Check_Base Assess Base Quality and Stoichiometry? Check_Temp->Check_Base Yes Adjust_Temp->Check_Base Use_Pure_Base Use High-Purity, Dry Base in Correct Amount Check_Base->Use_Pure_Base No Check_Time Sufficient Reaction Time? Check_Base->Check_Time Yes Use_Pure_Base->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Increase_Time->Success

Caption: Troubleshooting workflow for low-yield this compound synthesis.

References

Preventing polymerization of tert-butyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of tert-butyl chloroacetate (B1199739), focusing on preventing unwanted chemical reactions and ensuring compound stability.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the polymerization of tert-butyl chloroacetate?

A1: According to numerous safety data sheets and chemical literature, hazardous polymerization of this compound has not been reported.[1] The molecule does not contain a vinyl group or other functionality typically associated with radical polymerization. Therefore, self-polymerization is not a primary stability concern under normal conditions. The main stability issues are hydrolysis and thermal decomposition. Efforts should be focused on preventing these degradation pathways.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Hydrolysis: The compound is moisture-sensitive and decomposes in water to form tert-butanol (B103910) and chloroacetic acid.[2][3]

  • Thermal Decomposition: At elevated temperatures (the decomposition temperature is reported as 223°C), it breaks down to produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[4]

Q3: My this compound has a yellow tint. Is it still usable?

A3: Pure this compound is described as a clear, colorless to yellow liquid.[2][5] A yellow tint does not necessarily indicate significant degradation. However, a noticeable change in color from the time of receipt could suggest the presence of impurities or minor degradation. It is recommended to verify the purity by an analytical method such as NMR or GC before use in a sensitive reaction. If significant impurities are detected, purification by vacuum distillation may be required.

Q4: Can I store this compound at room temperature?

A4: While it is stable at room temperature under normal conditions, the recommended storage is in a cool, dry, and well-ventilated place.[1][5] For optimal shelf life and to minimize potential degradation, storing in a refrigerator (below 15°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is best practice.

Q5: Are any inhibitors added to commercial this compound?

A5: Since polymerization is not a known hazard for this compound, commercial suppliers typically do not add polymerization inhibitors. The focus is on ensuring the product is anhydrous and free from impurities that could catalyze hydrolysis or other decomposition reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cloudy appearance or phase separation Exposure to moisture leading to hydrolysis.Discard the material as it is likely contaminated with water, tert-butanol, and chloroacetic acid. Ensure future storage is in a tightly sealed, dry container.
Pressure buildup in the container Storage at elevated temperatures causing vaporization or slow decomposition.Vent the container carefully in a chemical fume hood. Store the material in a cool, designated flammables area.
Unexpected peaks in NMR/GC analysis (e.g., signals for tert-butanol or chloroacetic acid) Hydrolysis due to moisture contamination in the product or analytical solvent.Use fresh, anhydrous solvents for analysis. If the product is contaminated, it may be purified by vacuum distillation, though discarding it might be safer and more cost-effective.
Reaction failure or low yield Degraded starting material.Verify the purity of this compound before use. If degradation is suspected, use a fresh bottle or purify the existing stock.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container seal for integrity.

  • Storage: Store the container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.[1] For long-term storage, refrigeration (<15°C) is recommended. Store under an inert gas (nitrogen or argon) to prevent moisture ingress.

  • Handling:

    • All handling should be performed in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]

    • Use spark-proof tools and ground/bond containers when transferring large quantities.

    • Keep the container tightly closed when not in use. Containers that have been opened must be carefully resealed and kept upright.[3]

  • Dispensing: To withdraw the liquid, use a dry syringe or cannula under a positive pressure of inert gas to prevent introducing moist air into the container.

Protocol 2: Purification by Vacuum Distillation

This protocol should only be performed by personnel experienced with vacuum distillation of reactive chemicals.

  • Apparatus Setup: Assemble a clean, dry distillation apparatus suitable for vacuum operation. Use ground glass joints with appropriate vacuum grease.

  • Initial Washing (if necessary): If acidic or basic impurities are suspected, dissolve the material in diethyl ether. Wash sequentially with water, 10% sulfuric acid (only if basic impurities like N,N-dimethylaniline from synthesis are present), water again, and finally with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Distillation:

    • Filter the dried solution into the distillation flask. Add a few boiling chips or a magnetic stir bar.

    • Carefully apply vacuum. The boiling point of this compound is 48-49°C at 11 mmHg (1.46 kPa).[2][6]

    • Collect the fraction boiling at the correct temperature and pressure into a receiver cooled with an ice bath.

  • Storage of Purified Product: Immediately transfer the distilled product into a clean, dry container, preferably an amber glass bottle with a PTFE-lined cap. Purge the headspace with inert gas before sealing.

Data Presentation

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Cool place (<15°C recommended)Reduces vapor pressure and slows potential degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture, minimizing hydrolysis.
Container Tightly sealed, dry, opaque or amber glassPrevents moisture ingress and protects from light.
Location Well-ventilated, flammables-areaCompound is a flammable liquid.[1]
Table 2: Chemical Incompatibilities
Incompatible MaterialHazard
Strong Oxidizing Agents Risk of vigorous, exothermic reaction.
Strong Bases Can catalyze hydrolysis and other decomposition reactions.
Metals Potential for reaction or corrosion.
Water / Moisture Causes hydrolysis to tert-butanol and chloroacetic acid.[2][3]

Visualizations

experimental_workflow cluster_storage Storage Protocol cluster_handling Handling Protocol receive Receive & Inspect Seal store Store in Cool, Dry, Flammables Area (<15°C) receive->store inert Store Under Inert Gas (N2 or Ar) store->inert fume_hood Work in Fume Hood inert->fume_hood Transfer for Use ppe Wear Appropriate PPE fume_hood->ppe dispense Dispense Under Inert Gas ppe->dispense reseal Reseal Tightly After Use dispense->reseal reseal->store Return to Storage degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Decomposition Pathway tbc This compound h2o H₂O (Moisture) tbc->h2o + heat Heat (Δ, >223°C) tbc->heat + butanol tert-Butanol h2o->butanol chloroacetic Chloroacetic Acid h2o->chloroacetic hcl Hydrogen Chloride (HCl) heat->hcl co Carbon Monoxide (CO) heat->co co2 Carbon Dioxide (CO₂) heat->co2

References

Troubleshooting low yield in Darzens reaction with tert-butyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Darzens reaction, specifically when using tert-butyl chloroacetate (B1199739).

Troubleshooting Guide

This guide addresses common issues encountered during the Darzens reaction with tert-butyl chloroacetate, presented in a question-and-answer format to help you identify and resolve potential problems in your experiment.

Question 1: My reaction yield is very low or I'm not observing any product formation. What are the most likely causes?

Answer:

Low or no product formation in a Darzens reaction can stem from several factors. The most critical aspects to investigate are the choice of base, the reaction solvent, and the temperature.

  • Inappropriate Base Selection: The base is crucial for deprotonating the α-carbon of this compound to form the enolate. A base that is too weak may not generate a sufficient concentration of the enolate, while an overly strong base can lead to side reactions. Common bases include potassium tert-butoxide, sodium hydride, and phosphazene bases. For instance, using a weak inorganic base like K₂CO₃ without a suitable catalyst may be ineffective.

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Aprotic solvents are generally preferred. Acetonitrile (B52724) has been shown to be effective in many cases.[1] In contrast, solvents like dry ethyl acetate (B1210297) may result in no conversion.[2] Using a solvent of very low polarity, such as toluene, might lead to impractically long reaction times and poor yields.[1]

  • Suboptimal Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. While many Darzens reactions are run at room temperature, cooling the reaction to 0°C or even lower temperatures can sometimes improve selectivity and yield by minimizing side reactions.

Question 2: I'm observing the formation of side products. What are they and how can I minimize them?

Answer:

The most common side reaction is the hydrolysis of the resulting α,β-epoxy ester (glycidic ester), particularly the trans isomer.[1][3] This can be a significant issue, especially when using aqueous bases or during the workup.

Strategies to Minimize Side Product Formation:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. The use of aprotic organic solvents of low polarity can help minimize the hydrolysis of the glycidic ester.[1]

  • Careful Base Selection: Very strong bases, such as P₄-t-Bu, have been reported to create complex mixtures with unidentified byproducts.[1] Opting for a moderately strong base like P₁-t-Bu or potassium tert-butoxide can be a better choice.

  • Workup at Low Temperature: Perform the aqueous workup at a low temperature to reduce the rate of ester hydrolysis.

  • Avoid Metal Alkoxide Bases if Aldehyde is Prone to Cannizzaro Reaction: If your aldehyde substrate can undergo a Cannizzaro reaction, avoid bases like sodium ethoxide, especially if there is any residual water.

Question 3: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?

Answer:

Incomplete conversion can be due to several factors related to reaction kinetics and equilibrium.

  • Insufficient Reaction Time: Some Darzens reactions can be slow and may require extended reaction times, sometimes up to 16 hours or more.[4] It is advisable to monitor the reaction by TLC or another analytical method to determine the optimal reaction time.

  • Inadequate Molar Ratio of Reactants: Typically, a slight excess of the this compound and the base relative to the aldehyde is used (e.g., a 1.5:1:1.5 molar ratio of α-haloester/aldehyde/base).[1] Ensure your stoichiometry is appropriate.

  • Poor Solubility: If your aldehyde or another reagent has poor solubility in the chosen solvent, this can hinder the reaction rate. Consider a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Darzens reaction with this compound?

A1: The optimal base can depend on the specific aldehyde substrate. Phosphazene bases like P₁-t-Bu have been shown to give nearly quantitative yields under mild conditions.[1] Potassium tert-butoxide is another commonly used and effective strong base.[5] For certain systems, inorganic bases like K₂CO₃ or Cs₂CO₃ in acetonitrile can be effective, particularly when used with a catalyst.[4]

Q2: Which solvent is recommended?

A2: Acetonitrile is often a good choice and has been identified as an optimal solvent in several studies, leading to high conversion and isolated yields.[1] Other aprotic solvents like THF and dichloromethane (B109758) (DCM) can also be used, but may result in lower yields or longer reaction times.[1][2]

Q3: Can I use a catalyst to improve the yield?

A3: Yes, catalysts can be very effective. Organocatalysts like cyclopropenimine superbases have been used to achieve good to excellent conversions.[4] Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed, especially when using solid or concentrated aqueous alkali metal hydroxides as the base.[3]

Q4: How does the tert-butyl group affect the reaction compared to other alkyl esters?

A4: The bulky tert-butyl group can influence the reaction in a few ways. It can slow down the reaction rate compared to methyl esters.[1] However, the tert-butyl ester is generally more resistant to hydrolysis than methyl or ethyl esters, which can be advantageous in preventing this common side reaction.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Darzens reaction, highlighting the impact of different reaction conditions on yield and conversion.

Table 1: Effect of Solvent on the Darzens Reaction of this compound and 4-Bromobenzaldehyde

EntrySolventCatalystTime (h)Conversion (%)Isolated Yield (%)Reference
1AcetonitrileCyclopropenimine I164434[2][4]
2Ethyl Acetate (dry)Cyclopropenimine I240-[2]
3Dichloromethane (DCM)I·HCl (Stoichiometric) + aq. KOH-LowLow[2][4]
4TolueneI·HCl (Stoichiometric) + aq. KOH-LowLow[2][4]

Table 2: Effect of Base and Catalyst on the Darzens Reaction in Acetonitrile

EntryAldehydeBaseCatalyst (mol%)Time (h)Conversion (%)Isolated Yield (%)Reference
14-BromobenzaldehydeK₂CO₃I·HCl (30%)169367[4]
24-BromobenzaldehydeCs₂CO₃None--Low[4]
34-BromobenzaldehydeP₁-t-BuNone6>9592 (for methyl ester)[1]

Experimental Protocols

General Procedure for the Darzens Reaction using a Phosphazene Base

This protocol is adapted from a procedure using the phosphazene base P₁-t-Bu.[1]

  • To a solution of the aldehyde (0.5 mmol, 1.0 equiv.) and this compound (0.75 mmol, 1.5 equiv.) in anhydrous acetonitrile (2 mL), add P₁-t-Bu (0.75 mmol, 1.5 equiv.) at 25 °C.

  • Stir the resulting mixture at 25 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

Visualizations

Darzens_Troubleshooting start Low Yield in Darzens Reaction check_base Is the base appropriate? start->check_base check_solvent Is the solvent optimal? check_base->check_solvent Yes solution_base Consider stronger base (e.g., K-tert-butoxide, P1-t-Bu) or add a catalyst. check_base->solution_base No check_conditions Are reaction conditions controlled? check_solvent->check_conditions Yes solution_solvent Switch to a suitable aprotic solvent like acetonitrile. check_solvent->solution_solvent No side_reactions Are side products observed? check_conditions->side_reactions Yes solution_conditions Ensure anhydrous conditions and optimize temperature. check_conditions->solution_conditions No incomplete_conversion Is the reaction incomplete? side_reactions->incomplete_conversion No solution_side_reactions Use anhydrous conditions and perform a cold workup to prevent hydrolysis. side_reactions->solution_side_reactions Yes solution_incomplete_conversion Increase reaction time and/or adjust stoichiometry. incomplete_conversion->solution_incomplete_conversion Yes end Improved Yield incomplete_conversion->end No solution_base->end solution_solvent->end solution_conditions->end solution_side_reactions->end solution_incomplete_conversion->end

Caption: Troubleshooting workflow for low yield in Darzens reaction.

Darzens_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde and This compound in Anhydrous Solvent add_base Add Base at Controlled Temperature reagents->add_base stir Stir at Reaction Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup (Cold) quench->extract purify Column Chromatography extract->purify product Isolated Glycidic Ester purify->product

Caption: General experimental workflow for the Darzens reaction.

References

Validation & Comparative

A Comparative Guide to tert-Butyl Chloroacetate and Ethyl Chloroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of alkylating agent is pivotal to the success of a reaction. Among the various options, α-haloesters are a prominent class of reagents. This guide provides a detailed, objective comparison of two commonly used α-haloesters: tert-butyl chloroacetate (B1199739) and ethyl chloroacetate. We will delve into their respective performances in key synthetic transformations, supported by experimental data, detailed protocols, and visual aids to assist researchers in making informed decisions for their synthetic strategies.

Core Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application. The table below summarizes the key physicochemical data for tert-butyl chloroacetate and ethyl chloroacetate.

PropertyThis compoundEthyl Chloroacetate
CAS Number 107-59-5105-39-5
Molecular Formula C₆H₁₁ClO₂C₄H₇ClO₂
Molecular Weight 150.60 g/mol 122.55 g/mol
Boiling Point 48-49 °C at 11 mmHg143 °C at 760 mmHg
Density 1.053 g/mL at 25 °C1.145 g/mL at 25 °C
Refractive Index n20/D 1.423n20/D 1.422
Solubility Soluble in organic solvents, insoluble in water.Soluble in organic solvents, slightly soluble in water.

Performance in Key Synthetic Reactions

The utility of this compound and ethyl chloroacetate is most evident in their application in alkylation and condensation reactions. Their performance, however, can differ significantly due to the nature of their ester groups.

N-Alkylation of Amines

Both reagents are effective for the N-alkylation of primary and secondary amines. The choice between them often hinges on the desired characteristics of the final product and the reaction conditions.

Experimental Data:

ReagentAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Butylamine (B146782)- (excess amine)None30-70190US Patent 4101653
Ethyl Chloroacetate Cyclohexylamine (B46788)K₂CO₃AcetonitrileRTOvernight81Química Nova, 2016 , 39, 62-67

Discussion:

The bulky tert-butyl group in this compound can influence the reaction rate due to steric hindrance, potentially requiring more forcing conditions compared to ethyl chloroacetate. However, the tert-butyl ester group offers the significant advantage of being a protecting group that can be selectively removed under acidic conditions, leaving other ester functionalities intact. This is particularly valuable in multi-step syntheses of complex molecules.

Experimental Protocol: N-Alkylation of Butylamine with this compound

  • Materials: Butylamine, this compound.

  • Procedure: To 36.5 g of butylamine, 15.05 g of this compound is added dropwise with stirring over 30 minutes, maintaining the temperature between 30-70°C. The reaction mixture is then held at 70°C for an additional hour. Excess butylamine is removed under reduced pressure. The residue is taken up in 40 mL of 2N NaOH solution and 50 mL of benzene (B151609) and transferred to a separatory funnel. After shaking, the benzene layer is separated, washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated, and the residue is distilled under reduced pressure to yield N-butylglycine tert-butyl ester.

Experimental Protocol: N-Alkylation of Cyclohexylamine with Ethyl Chloroacetate

  • Materials: Cyclohexylamine, ethyl chloroacetate, potassium carbonate, acetonitrile.

  • Procedure: In a round-bottom flask, cyclohexylamine (1.0 eq) is dissolved in acetonitrile. Potassium carbonate (1.5 eq) is added, followed by the dropwise addition of ethyl chloroacetate (1.2 eq). The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

O-Alkylation of Phenols

The O-alkylation of phenols to produce aryloxyacetates is another important application of these reagents. Similar to N-alkylation, the choice of reagent can impact reaction efficiency and subsequent synthetic steps.

Experimental Data:

ReagentPhenol (B47542)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenolNaHTHFRT12~85 (estimated)General Protocol
Ethyl Chloroacetate 4-MethoxyphenolK₂CO₃AcetoneReflux892Synth. Commun., 2007 , 37, 2459-2465

Discussion:

Ethyl chloroacetate is widely used for the O-alkylation of phenols, often providing high yields under standard conditions. While less common, this compound can also be employed, offering the same advantage of the tert-butyl ester as a protecting group.

Experimental Protocol: O-Alkylation of Phenol with this compound (General)

  • Materials: Phenol, sodium hydride (60% dispersion in mineral oil), this compound, anhydrous THF.

  • Procedure: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, a solution of phenol (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. A solution of this compound (1.1 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Darzens Condensation

The Darzens condensation is a classic reaction for the synthesis of α,β-epoxy esters (glycidic esters). The choice of chloroacetate ester can significantly influence the stereoselectivity of the reaction.

Experimental Data: Darzens Condensation with Benzaldehyde

ReagentBaseCatalystSolventtrans:cis RatioYield (%)Reference
This compound NaOHNone-2.38 - 7.75-Org. Process Res. Dev., 2010 , 14, 838-842
This compound NaOHTBAB-1.67 - 4.52 (cis:trans)-Org. Process Res. Dev., 2010 , 14, 838-842
Ethyl Chloroacetate NaOEt-Ethanol-65J. Am. Chem. Soc., 1953 , 75, 4995

Discussion:

In the Darzens condensation, this compound often leads to a mixture of cis and trans isomers, with the ratio being influenced by the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The steric bulk of the tert-butyl group plays a crucial role in determining the stereochemical outcome of the reaction. Ethyl chloroacetate is also widely used and can provide good yields of the corresponding glycidic esters.

Reactivity and Steric Effects

The primary difference in reactivity between this compound and ethyl chloroacetate stems from the steric bulk of the tert-butyl group. This steric hindrance can:

  • Slow down the rate of S(_N)2 reactions: The bulky tert-butyl group can impede the approach of a nucleophile to the electrophilic carbon atom.

  • Influence stereoselectivity: As seen in the Darzens condensation, the steric demand of the tert-butyl group can favor the formation of one stereoisomer over another.

  • Promote elimination reactions: In some cases, the steric congestion can favor E2 elimination pathways over S(_N)2 substitution.

The tert-Butyl Ester as a Protecting Group

A key advantage of this compound is the utility of the tert-butyl ester as a protecting group for the carboxylic acid functionality.

  • Stability: Tert-butyl esters are stable to a wide range of nucleophilic and basic conditions.

  • Cleavage: They are readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in an organic solvent) to afford the corresponding carboxylic acid. This orthogonality allows for the selective deprotection of the tert-butyl ester in the presence of other functional groups that are sensitive to basic hydrolysis, such as methyl or ethyl esters.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

N_Alkylation_Workflow cluster_reagents Starting Materials Amine Primary/Secondary Amine Reaction N-Alkylation (S(_N)2 Reaction) Amine->Reaction AlkylatingAgent This compound or Ethyl Chloroacetate AlkylatingAgent->Reaction Base Base (e.g., K₂CO₃, Et₃N, or excess amine) Base->Reaction Solvent Solvent (e.g., Acetonitrile, THF) Solvent->Reaction Product N-Alkylated Product Reaction->Product

Caption: General workflow for the N-alkylation of amines.

Protecting_Group_Strategy Start Molecule with Carboxylic Acid Precursor Alkylation Alkylation with This compound Start->Alkylation Protected tert-Butyl Ester Protected Intermediate Alkylation->Protected FurtherSteps Further Synthetic Transformations (Base Stable Conditions) Protected->FurtherSteps Deprotection Acidic Cleavage (e.g., TFA, HCl) FurtherSteps->Deprotection FinalProduct Final Product with Free Carboxylic Acid Deprotection->FinalProduct

Caption: Logic of using this compound for protecting group strategy.

Conclusion

Both this compound and ethyl chloroacetate are valuable reagents in organic synthesis, each with its own set of advantages and disadvantages.

  • Ethyl chloroacetate is a workhorse for general alkylation reactions, often providing high yields and being a more cost-effective option. Its smaller size leads to faster reaction rates in S(_N)2 reactions.

  • This compound offers the unique advantage of introducing a sterically bulky group that can influence stereoselectivity and a tert-butyl ester that serves as a robust protecting group. This makes it an excellent choice for complex, multi-step syntheses where orthogonal protecting group strategies are required.

The ultimate decision of which reagent to use will depend on the specific requirements of the synthetic target, including the need for a protecting group, the desired stereochemistry, and the overall synthetic strategy. This guide provides the necessary data and protocols to aid researchers in making a well-informed choice between these two versatile building blocks.

A Comparative Guide to the Synthesis of Tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Tert-butyl chloroacetate (B1199739) is a vital intermediate in the pharmaceutical and chemical industries, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other organic compounds.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical manufacturers. This guide provides an objective comparison of the most common methods for synthesizing tert-butyl chloroacetate, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The selection of a synthesis route for this compound depends on various factors, including the desired scale of production, available equipment, cost of starting materials, and environmental considerations. The following table summarizes the key quantitative data for the four primary synthesis methods.

ParameterMethod 1: Chloroacetyl Chloride & tert-ButanolMethod 2a: Chloroacetic Acid & Isobutylene (B52900) (Catalyst-Free)Method 2b: Chloroacetic Acid & Isobutylene (Catalyzed)Method 3: Microwave-Assisted Esterification
Yield 63%[3][4][5][6]High (calculated from example: ~50% based on isobutene)High (not specified)[7]87%[8]
Purity High (distilled)97.7%[9][10]High (purified by rectification)[7]High (distilled)[8]
Reaction Time 45 minutes[3]1-12 hours (6 hours in example)[9][10][11]6-10 hours[7]10 minutes[8]
Reaction Temperature < 30°C[3][4][5]80-110°C[9][10]20-35°C[7]Not specified (250W microwave power)[8]
Pressure Atmospheric3-12 bar[9][10]Atmospheric[7]Atmospheric
Key Reagents Chloroacetyl chloride, tert-butanol, N,N-dimethylanilineChloroacetic acid, isobutyleneChloroacetic acid, isobutylene, strong acid ion-exchange resinChloroacetic acid, tert-butanol, hydrated sodium bisulfate
Advantages Relatively short reaction time, well-established procedure.Catalyst-free, avoids chlorinated solvents, high purity.Mild reaction conditions, avoids waste production, suitable for continuous production.[7]Extremely short reaction time, high yield, green chemistry approach.[8]
Disadvantages Use of corrosive and moisture-sensitive chloroacetyl chloride, formation of amine salt waste.High temperature and pressure required, requires specialized equipment (autoclave).Longer reaction time compared to microwave method, requires catalyst.May not be suitable for very large-scale production, requires specialized microwave equipment.

Experimental Protocols

Method 1: Reaction of Chloroacetyl Chloride with tert-Butyl Alcohol

This classical laboratory method involves the esterification of an acid chloride with an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.

Procedure: Thirty-five and four-tenths milliliters (0.4 mole) of tert-butyl alcohol is added over a period of 10 minutes to a mixture of 30.6 ml (0.4 mole) of chloroacetyl chloride and 50 ml (0.4 mole) of N,N-dimethylaniline, while maintaining the temperature below 30°C.[3] After the addition is complete, the mixture is allowed to stand for 45 minutes at room temperature.[3] The reaction mixture is then poured into water and the organic layer is separated, washed, and dried. The crude product is purified by vacuum fractionation to yield this compound.[3][4][5]

Method 2a: Addition of Chloroacetic Acid to Isobutylene (Catalyst-Free)

This industrial method involves the direct addition of a carboxylic acid to an alkene under high temperature and pressure without the need for a catalyst.

Procedure: In a pressure vessel, 189 g (2 mol) of molten chloroacetic acid and approximately 112 g (1.98 mol) of isobutylene are combined.[11] The vessel is sealed and heated to 90°C, at which the internal pressure reaches approximately 10 bar.[11] The reaction mixture is stirred vigorously at this temperature for 6 hours.[9][11] After cooling to room temperature, the product mixture is withdrawn and purified by distillation under reduced pressure without prior neutralization.[9][10]

Method 2b: Addition of Chloroacetic Acid to Isobutylene (Catalyzed)

This method is an adaptation of the previous one, utilizing a solid acid catalyst to enable milder reaction conditions.

Procedure: Chloroacetic acid is dissolved in dichloromethane (B109758) and the solution is pumped into a reactor containing a strong acid type ion-exchange resin.[7] The temperature is maintained between 20-35°C, and isobutene gas is bubbled through the reactor for 6-10 hours.[7] This setup allows for continuous production. The resulting crude this compound is then purified by high-purity rectification to separate it from the solvent, any unreacted starting materials, and byproducts.[7]

Method 3: Microwave-Assisted Esterification of Chloroacetic Acid and tert-Butanol

A modern and highly efficient method that utilizes microwave irradiation to dramatically reduce reaction times.

Procedure: In a 50 mL round-bottom flask, chloroacetic acid is added to 0.15 mol of anhydrous tert-butanol. To this mixture, 1.104 g (8 mmol) of hydrated sodium bisulfate is added, and the mixture is stirred vigorously.[8] The flask is then placed in a microwave reactor equipped with a reflux condenser and irradiated at a power of 250 W for 10 minutes.[8] After the reaction, the mixture is cooled to room temperature and the catalyst is removed by filtration. The organic layer is washed with a saturated sodium carbonate solution until it is neutral, then dried with anhydrous sodium sulfate. The final product is obtained by distillation.[8]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and workflows for the described synthesis methods.

G cluster_0 Method 1: Chloroacetyl Chloride & tert-Butanol chloroacetyl_chloride Chloroacetyl Chloride product1 tert-Butyl Chloroacetate chloroacetyl_chloride->product1 + tert-Butanol tert_butanol1 tert-Butanol tert_butanol1->product1 dma N,N-Dimethylaniline dma->product1 Base G cluster_1 Method 2: Chloroacetic Acid & Isobutylene cluster_2a Catalyst-Free cluster_2b Catalyzed chloroacetic_acid2 Chloroacetic Acid product2 tert-Butyl Chloroacetate chloroacetic_acid2->product2 + Isobutylene isobutylene Isobutylene isobutylene->product2 temp_press 80-110°C 3-12 bar catalyst Strong Acid Ion-Exchange Resin G Method 3: Microwave-Assisted Synthesis Workflow start Mix Chloroacetic Acid, tert-Butanol, and Hydrated Sodium Bisulfate microwave Microwave Irradiation (250W, 10 min) start->microwave cool_filter Cool and Filter Catalyst microwave->cool_filter wash Wash with Na2CO3 Solution cool_filter->wash dry Dry with Na2SO4 wash->dry distill Distillation dry->distill product3 tert-Butyl Chloroacetate distill->product3

References

A Comparative Guide to Using Tert-butyl Chloroacetate in the Darzens Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The Darzens reaction, a cornerstone in organic synthesis for the creation of α,β-epoxy esters (glycidic esters), involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base.[1] The choice of the α-halo ester is critical as it significantly influences reaction yield, stereoselectivity, and the potential for side reactions. Tert-butyl chloroacetate (B1199739) has emerged as a particularly advantageous reagent compared to simpler alternatives like methyl or ethyl chloroacetate. This guide provides a detailed comparison, supported by experimental data, to assist researchers in optimizing their synthetic strategies.

Core Advantages of Tert-butyl Chloroacetate

The primary benefits of using this compound stem from the unique properties of the tert-butyl group: steric hindrance and its function as an acid-labile protecting group.[2][3]

  • Steric Hindrance : The bulky tert-butyl group provides significant steric shielding around the ester's carbonyl carbon.[4] This bulkiness minimizes undesirable side reactions, such as base-catalyzed hydrolysis (saponification) and self-condensation of the ester, which can lower the yield of the desired glycidic ester.[2]

  • Enhanced Stereoselectivity : The steric demand of the tert-butyl group can influence the geometry of the transition state during the nucleophilic attack on the carbonyl compound, often leading to higher diastereoselectivity in the formation of the α,β-epoxy ester.[5] The reaction generally favors the formation of the trans glycidic derivative.[5]

  • Orthogonal Deprotection : Tert-butyl esters are exceptionally stable under neutral and basic conditions but are readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid).[3][4] This "orthogonal" reactivity is invaluable in multi-step syntheses, allowing for the selective removal of the tert-butyl group without affecting other ester functionalities (like methyl or ethyl esters) that require basic conditions for hydrolysis.[4] This prevents unwanted reactions at other sensitive sites within a complex molecule.[2]

Comparative Performance Data

The selection of the chloroacetate ester has a demonstrable impact on reaction outcomes. The following table summarizes comparative data from studies involving the Darzens reaction with 4-bromobenzaldehyde, highlighting the differences in reaction time, yield, and stereoselectivity.

α-Halo EsterBaseReaction Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
This compound P1-t-Bu24851:0.75
Methyl ChloroacetateP1-t-Bu2921:0.75
tert-Butyl Bromoacetate P1-t-Bu48831:0.75
Methyl BromoacetateP1-t-Bu24871:0.75

Data sourced from a study using phosphazene base P1-t-Bu in acetonitrile (B52724) at 25°C.[6]

While methyl chloroacetate shows a faster reaction rate in this specific system, this compound provides comparable yields and stereoselectivity.[6] The slower reaction rate for tert-butyl esters can be attributed to steric hindrance.[6] It is crucial to note that in other systems, particularly those prone to side reactions, the higher stability of the tert-butyl ester can lead to superior overall isolated yields of the desired product.

Experimental Protocols & Methodologies

General Protocol for Darzens Reaction with this compound

This protocol is a representative example for the Darzens condensation between an aromatic aldehyde and this compound.

Materials:

  • Aromatic aldehyde (e.g., 4-bromobenzaldehyde)

  • This compound

  • Base (e.g., Potassium tert-butoxide, Phosphazene base P1-t-Bu, K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, THF, DCM)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 mmol).

  • Cool the mixture to the desired reaction temperature (e.g., 0°C or 25°C).

  • Add the base (1.5 mmol) portion-wise over 10-15 minutes, maintaining the reaction temperature.

  • Stir the reaction mixture at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 24 hours.[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure α,β-epoxy ester.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualizing Reaction Pathways and Workflows

Darzens Reaction Mechanism

The reaction proceeds via a multi-step mechanism involving the formation of an enolate, nucleophilic attack, and subsequent intramolecular substitution.[1]

Darzens_Mechanism Start α-Halo Ester + Carbonyl Compound Enolate Enolate (Carbanion) Start->Enolate Base (Deprotonation) Halohydrin Halohydrin Intermediate Enolate->Halohydrin Nucleophilic Attack Product α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Product Intramolecular SN2 (Ring Closure) Side_Reactions cluster_main Desired Pathway cluster_side Potential Side Reactions Enolate Enolate of Chloroacetate Product Glycidic Ester Enolate->Product SelfCondensation Self-Condensation (Claisen) Enolate->SelfCondensation Leads to Aldehyde Aldehyde/ Ketone Aldehyde->Product Saponification Saponification (Ester Hydrolysis) tertButyl Use of this compound (Steric Hindrance) tertButyl->Saponification Inhibits tertButyl->SelfCondensation Inhibits Deprotection_Strategy Molecule Molecule with: - Tert-butyl Ester - Ethyl Ester Acid Acidic Conditions (e.g., TFA) Molecule->Acid Selective Cleavage Base Basic Conditions (e.g., NaOH) Molecule->Base Non-Selective Cleavage Product_Acid Result: - Free Carboxylic Acid - Ethyl Ester Intact Acid->Product_Acid Product_Base Result: - Both Esters Cleaved (Non-selective) Base->Product_Base

References

Navigating N-Alkylation: A Guide to Alternatives for Tert-butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-alkylation is a cornerstone reaction for synthesizing a vast array of molecules, including active pharmaceutical ingredients (APIs). Tert-butyl chloroacetate (B1199739) is a common reagent for introducing the tert-butoxycarbonylmethyl group, a valuable moiety in peptide synthesis and for installing a protected carboxylic acid function. However, its reactivity can be sluggish, prompting the need for more efficient alternatives. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.

Direct Replacement: The Halogen Exchange

The most direct alternative to tert-butyl chloroacetate is its bromine-containing counterpart, tert-butyl bromoacetate (B1195939). The choice between these two reagents hinges on the fundamental principles of nucleophilic substitution (SN2) reactions.

Principle of Reactivity: Leaving Group Ability

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. In the case of haloacetates, the halide ion is the leaving group. The reactivity order for halogens as leaving groups is I > Br > Cl > F.[1] This is because larger halide ions (like bromide) are more polarizable and their corresponding acids (HBr) are stronger, making them more stable as anions in solution.[1][2] Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, leading to a faster reaction rate for bromoacetate esters compared to their chloroacetate analogs.[3][4]

Performance Comparison: this compound vs. Tert-butyl Bromoacetate

While direct side-by-side kinetic studies for the N-alkylation of a single substrate with both reagents are not prevalent in the literature—as researchers often default to the more reactive bromo-derivative—the established principles of chemical reactivity allow for a clear comparison.

FeatureThis compoundTert-butyl BromoacetateRationale
Reactivity ModerateHighBromide is a superior leaving group compared to chloride.[1]
Reaction Time LongerShorterFaster SN2 kinetics.[2]
Reaction Temp. Often requires heatingOften proceeds at room temp. or with mild heatingHigher activation energy needed for C-Cl bond cleavage.
Cost Generally lowerGenerally higherBromine is typically more expensive than chlorine.
Handling LachrymatorPotent LachrymatorBoth are irritants; caution is required.[5]
Applications Suitable for less hindered or highly nucleophilic amines.Preferred for sterically hindered amines or when mild conditions are critical.[5]Higher reactivity overcomes steric hindrance and allows for lower temperatures.

Alternative Synthetic Methodologies

Beyond direct halogen substitution, other synthetic strategies offer significant advantages, particularly in controlling selectivity and improving the green chemistry profile of the N-alkylation process.

Reductive Amination

Reductive amination is a powerful and highly selective method for forming C-N bonds that completely avoids the issue of overalkylation often seen with alkyl halides.[6] The process involves two steps, which can often be performed in one pot: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[7] To install the tert-butoxycarbonylmethyl group, one would use tert-butyl glyoxylate (B1226380) as the carbonyl partner.

Key Advantages:

  • High Selectivity: Excellent for achieving mono-alkylation, as the resulting secondary amine is generally less reactive towards imine formation than the starting primary amine.[6]

  • Broad Scope: Works for a wide range of primary and secondary amines and carbonyl compounds.[7]

  • Milder Reagents: Avoids the use of potent lachrymatory alkyl halides.

N-Alkylation via "Borrowing Hydrogen" Catalysis

This modern approach uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ruthenium or Iridium).[8] The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the reduction step.

Key Advantages:

  • Green Chemistry: Alcohols are often less toxic and more readily available than alkyl halides, and the only byproduct is water.[8]

  • Atom Economy: High atom efficiency as no leaving group is wasted.

  • Direct Use of Alcohols: Avoids the need to pre-functionalize the alkylating agent.

Comparison of Methodologies
MethodologyReagent TypeKey FeaturesProsCons
Direct Alkylation Alkyl Haloacetate (Cl or Br)SN2 reactionSimple, one-step process.Risk of overalkylation; lachrymatory reagents; formation of halide salt waste.
Reductive Amination Carbonyl + Reducing AgentImine/Iminium ion intermediateExcellent control of mono-alkylation; avoids harsh alkylating agents.[6]Two-step (though often one-pot); requires a stoichiometric reducing agent (e.g., NaBH(OAc)3).
Borrowing Hydrogen Alcohol + CatalystIn-situ aldehyde formationHigh atom economy; green (water is the only byproduct); uses readily available alcohols.[8]Requires a metal catalyst which may need to be removed from the final product; may require higher temperatures.

Experimental Protocols

Protocol 1: N-Alkylation of Cyclen with Tert-butyl Bromoacetate

This procedure details the selective tri-alkylation of a polyamine, demonstrating the utility of tert-butyl bromoacetate.[5]

  • Setup: In a 250-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, condenser (with N2 inlet), thermometer, and addition funnel, charge cyclen (5.0 g, 0.029 mol), sodium acetate (B1210297) trihydrate (13.0 g, 0.096 mol), and dimethylacetamide (40 mL).

  • Initial Stirring: Stir the heterogeneous mixture for 30 minutes to allow the initial endotherm to subside.

  • Addition of Reagent: Prepare a solution of tert-butyl bromoacetate (18.7 g, 0.096 mol) in dimethylacetamide (20 mL). Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal reaction temperature between 20-25 °C using a water bath if necessary.[5]

  • Reaction: Allow the mixture to stir at room temperature for 60 hours.

  • Workup: Dilute the mixture with diethyl ether (20 mL) and cool to -10 to -15 °C in an ice-methanol bath. Stir for 2 hours.

  • Isolation: Collect the precipitated solid by filtration, wash with cold (-10 °C) dimethylacetamide (10 mL), followed by cold diethyl ether (2 x 25 mL).

  • Purification: Dissolve the crude solid in chloroform (B151607) (100 mL) and wash sequentially with water (2 x 15 mL) and saturated aqueous NaBr solution (1 x 15 mL). Dry the organic phase over magnesium sulfate, filter, and concentrate by rotary evaporation to yield the product.[5]

Protocol 2: N-Alkylation of Butylamine (B146782) with this compound

This procedure provides a straightforward example of N-alkylation using this compound.[9]

  • Setup: In a reaction vessel, place butylamine (36.5 g, 0.5 mol).

  • Addition of Reagent: With stirring, add this compound (15.05 g, 0.1 mol) over 30 minutes. Maintain the temperature between 30-70 °C.

  • Reaction: After the addition is complete, hold the reaction mixture at 70 °C for an additional hour.

  • Workup: Remove the excess butylamine in vacuo. To the residue, add 40 mL of 2N NaOH solution and 50 mL of benzene (B151609).

  • Extraction: Transfer the mixture to a separatory funnel, shake well, and separate the layers. Wash the benzene layer with water, dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the benzene and distill the residue under reduced pressure to obtain N-butylglycine tert-butyl ester (B.P. 76° C / 4 mmHg). The reported yield is 90%.[9]

Protocol 3: General Procedure for Reductive Amination

This protocol outlines a general method for the N-alkylation of an aniline (B41778) with an aldehyde.[10]

  • Setup: To a stirred solution of the amine (e.g., 4-(oxan-2-yl)aniline) (1.0 eq) in a suitable solvent like dichloroethane (DCE, 0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Continue stirring at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.[10]

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Reductive_Amination_Workflow amine Primary/Secondary Amine (R-NHR') imine Imine / Iminium Ion Intermediate amine->imine carbonyl Carbonyl Compound (e.g., t-Butyl Glyoxylate) carbonyl->imine + H+ cat. - H2O product N-Alkylated Amine Product imine->product reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->product Reduction Reagent_Choice_Logic start Goal: N-Alkylation with t-Butoxycarbonylmethyl Group q1 Is prevention of overalkylation critical? start->q1 q2 Is reaction speed/ mild conditions critical? q1->q2 No reduct_am Use Reductive Amination (t-Butyl Glyoxylate) q1->reduct_am Yes q3 Is cost the primary concern? q2->q3 No bromo Use t-Butyl Bromoacetate q2->bromo Yes q3->bromo No chloro Use t-Butyl Chloroacetate q3->chloro Yes

References

Comparative Reactivity of Haloacetate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of alkylating agents is crucial for designing and executing successful synthetic strategies and biological assays. Among these, haloacetate esters are a versatile class of compounds frequently employed in organic synthesis and as probes in chemical biology. This guide provides an objective comparison of the reactivity of different haloacetate esters, supported by established chemical principles and experimental data, to aid in the selection of the most appropriate reagent for a given application.

Haloacetate esters, with the general structure X-CH₂-COOR (where X is a halogen), are potent electrophiles that readily participate in nucleophilic substitution reactions. Their reactivity is primarily governed by the nature of the halogen atom, which acts as the leaving group. The widely accepted mechanism for the reaction of these primary halides with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.

The SN2 Reaction Mechanism

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This concerted mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the haloacetate ester and the nucleophile.[1][2]

A key factor influencing the rate of an SN2 reaction is the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to being a weak base.[3] For the halogens, the leaving group ability increases down the group in the periodic table.[3] This is because the larger halide ions can better stabilize the negative charge.[3]

Quantitative Comparison of Reactivity

Iodoacetate > Bromoacetate (B1195939) > Chloroacetate (B1199739) > Fluoroacetate (B1212596)

This trend is directly correlated with the leaving group ability of the halide ion (I⁻ > Br⁻ > Cl⁻ > F⁻). A study comparing the reactivity of ethyl α-halogenated acetates with the model nucleophile glutathione (B108866) confirmed this trend, showing rapid reactivity for ethyl iodoacetate and ethyl bromoacetate, lesser reactivity for ethyl chloroacetate, and a lack of reactivity for ethyl fluoroacetate under the tested conditions.

The following table summarizes the expected relative reactivity based on the leaving group. The relative rates are based on typical SN2 reactions of primary alkyl halides and serve as a valuable guide for selecting the appropriate haloacetate ester.

Haloacetate EsterHalogen Leaving GroupRelative Reactivity (Illustrative)
Ethyl IodoacetateI⁻~200,000
Ethyl BromoacetateBr⁻~10,000
Ethyl ChloroacetateCl⁻~200
Ethyl FluoroacetateF⁻1

Note: The relative reactivity values are illustrative and based on the general trend observed for SN2 reactions of primary alkyl halides. The actual relative rates can vary depending on the nucleophile, solvent, and temperature.

Experimental Protocols

To experimentally determine the relative reactivity of haloacetate esters, a competition experiment can be performed. This involves reacting a mixture of two different haloacetate esters with a limited amount of a common nucleophile. The product ratio, determined by techniques such as gas chromatography (GC), will reflect the relative rates of reaction.

Experimental Protocol: Competition Reaction for Determining Relative Reactivity

Objective: To determine the relative reactivity of ethyl bromoacetate and ethyl chloroacetate in an SN2 reaction with iodide ion.

Materials:

  • Ethyl bromoacetate

  • Ethyl chloroacetate

  • Sodium iodide

  • Acetone (anhydrous)

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of ethyl bromoacetate in anhydrous acetone.

    • Prepare a 0.1 M solution of ethyl chloroacetate in anhydrous acetone.

    • Prepare a 0.05 M solution of sodium iodide in anhydrous acetone. This ensures the haloacetate esters are in excess.

    • Prepare a stock solution of the internal standard in acetone.

  • Reaction Setup:

    • In a clean, dry reaction vial, combine 1.0 mL of the ethyl bromoacetate solution and 1.0 mL of the ethyl chloroacetate solution.

    • Add a known amount of the internal standard solution.

    • Initiate the reaction by adding 1.0 mL of the sodium iodide solution to the vial. Start a timer immediately.

    • Seal the vial and allow the reaction to proceed at a constant temperature (e.g., 25 °C) with stirring.

  • Quenching and Analysis:

    • At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of water to precipitate the unreacted sodium iodide.

    • Analyze the organic layer by GC-FID to determine the relative amounts of unreacted ethyl bromoacetate and ethyl chloroacetate, and the formed ethyl iodoacetate.

  • Data Analysis:

    • Calculate the concentration of each haloacetate ester at each time point relative to the internal standard.

    • The ratio of the rate of disappearance of the two haloacetate esters will give their relative reactivity.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(COOR)---X]⁻ Nu->TS Backside Attack Substrate X-CH₂-COOR Substrate->TS Product Nu-CH₂-COOR TS->Product LG X⁻ TS->LG Leaving Group Departure

Caption: SN2 reaction mechanism of a haloacetate ester.

Experimental_Workflow A Prepare Stock Solutions (Haloacetates, NaI, Internal Standard) B Combine Reactants (Haloacetates + Internal Standard) A->B C Initiate Reaction (Add NaI solution) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction E->F G Analyze by GC-FID F->G H Calculate Relative Reactivity G->H

Caption: Workflow for the competition experiment.

Conclusion

The reactivity of haloacetate esters in SN2 reactions is a direct consequence of the leaving group ability of the halide. For researchers engaged in chemical synthesis or the study of biological systems, a clear understanding of this reactivity trend is essential for making informed decisions about reagent selection. Ethyl iodoacetate stands out as the most reactive, offering rapid reaction kinetics, while ethyl fluoroacetate is the least reactive. The choice of a specific haloacetate ester will, therefore, depend on the desired reaction rate and the specific experimental conditions.

References

A Comparative Guide to Validating tert-Butyl Chloroacetate Purity: GC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity of their work. This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical methods for the validation of tert-butyl chloroacetate (B1199739) purity, supported by experimental protocols and data interpretation.

Tert-butyl chloroacetate is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. Gas chromatography with flame ionization detection (GC-FID) is the most common and robust method for assessing the purity of this volatile ester. However, other techniques such as high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy offer alternative approaches.

Comparison of Analytical Methodologies

The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a comparative summary of GC, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei.
Suitability for this compound Excellent, as it is a volatile and thermally stable compound.Moderate; requires a suitable chromophore or derivatization for sensitive UV detection.Excellent; the tert-butyl group provides a distinct and well-resolved singlet for easy quantification.
Common Impurities Detected Volatile impurities from synthesis such as tert-butanol, diisobutylene, and residual solvents.Can detect less volatile and polar impurities.Can identify and quantify any proton-containing impurity with a unique signal.
Advantages High resolution, high sensitivity for volatile compounds, robust, and widely available.Suitable for non-volatile or thermally labile compounds.Provides structural information, no need for reference standards of impurities for quantification, and is a primary analytical method.
Limitations Not suitable for non-volatile or thermally labile impurities.May require derivatization for compounds lacking a UV chromophore, which adds complexity.Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol is based on established methods for similar volatile esters and is optimized for the analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier gas: Helium, constant flow rate of 1.0 mL/min

  • Injector: Split/splitless injector, 250°C, split ratio 50:1

  • Oven temperature program: Initial temperature 50°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.

  • Detector: FID, 280°C

  • Injection volume: 1 µL

  • Sample preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Expected Results: The this compound peak should be sharp and well-resolved. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Potential impurities from the synthesis, such as unreacted chloroacetic acid, tert-butanol, and diisobutylene, would appear as separate peaks with different retention times.

Visualizing the Analytical Workflow

A clear understanding of the analytical process is crucial for accurate and reproducible results. The following diagrams illustrate the logical workflow for each analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Dichloromethane Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on 5% Phenyl Methylpolysiloxane Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for this compound purity analysis by GC-FID.

Method_Comparison_Logic cluster_main Purity Validation of this compound cluster_methods Analytical Methods cluster_considerations Key Considerations Analyte This compound GC Gas Chromatography (GC) Analyte->GC Volatile & Thermally Stable HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Non-volatile Impurities? qNMR Quantitative NMR (qNMR) Analyte->qNMR Primary Method Needed Volatility Volatility GC->Volatility Sensitivity Required Sensitivity GC->Sensitivity Impurity_Profile Expected Impurity Profile HPLC->Impurity_Profile HPLC->Sensitivity qNMR->Sensitivity Structural_Info Need for Structural Info qNMR->Structural_Info

Caption: Decision logic for selecting an analytical method.

Conclusion

For routine purity assessment of this compound, GC-FID stands out as the method of choice due to its high resolution, sensitivity to volatile impurities, and robustness. It is particularly well-suited for quality control in a production environment. HPLC can be a valuable complementary technique, especially when non-volatile or thermally sensitive impurities are suspected. qNMR, as a primary analytical method, offers the distinct advantage of not requiring reference standards for impurity quantification and provides structural confirmation, making it an excellent tool for reference material characterization and in-depth impurity profiling during process development. The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis, including the expected impurities and the intended use of the this compound.

Spectral data comparison of tert-butyl chloroacetate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of tert-Butyl Chloroacetate (B1199739) from Various Suppliers

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectral Data

In the pursuit of scientific research and pharmaceutical development, the quality and consistency of chemical reagents are paramount. tert-Butyl chloroacetate is a key building block in organic synthesis, utilized in the production of a wide array of compounds. Ensuring the purity and structural integrity of this reagent is crucial for the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of the spectral data for this compound from prominent chemical suppliers, offering a baseline for quality assessment.

While comprehensive spectral data from every supplier is not always publicly available, this guide collates accessible data and outlines the expected analytical standards. The primary spectral data presented is from Sigma-Aldrich, a widely recognized supplier. For other suppliers, such as TCI and Alfa Aesar, while specific batch spectra are not publicly disseminated, their products are accompanied by certificates of analysis that confirm the material meets stringent quality control specifications, implicitly verified through techniques like NMR, IR, and GC-MS.

Spectral Data Comparison

The following tables summarize the expected and observed spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

SupplierChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Sigma-Aldrich1.49Singlet9H-(CH₃)₃
3.98Singlet2H-CH₂Cl
TCIData not publicly available; product meets >97.0% (GC) purity specifications.
Alfa AesarData not publicly available; product meets ≥96.0% (GC) purity specifications.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

SupplierChemical Shift (δ) ppmAssignment
Sigma-Aldrich27.9-C(C H₃)₃
42.8-C H₂Cl
82.5-C (CH₃)₃
166.7C =O
TCIData not publicly available; product meets >97.0% (GC) purity specifications.
Alfa AesarData not publicly available; product meets ≥96.0% (GC) purity specifications.

IR (Infrared) Spectroscopy Data

SupplierWavenumber (cm⁻¹)Assignment
Sigma-Aldrich~1750C=O Stretch (Ester)
~1150C-O Stretch
~780C-Cl Stretch
TCIData not publicly available; product meets >97.0% (GC) purity specifications.
Alfa AesarData not publicly available; product meets ≥96.0% (GC) purity specifications.

MS (Mass Spectrometry) Data

Supplierm/zAssignment
Sigma-Aldrich150/152[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
57[C(CH₃)₃]⁺ (tert-Butyl cation)
TCIData not publicly available; product meets >97.0% (GC) purity specifications.
Alfa AesarData not publicly available; product meets ≥96.0% (GC) purity specifications.

Experimental Protocols

The data presented is typically acquired using standard analytical instrumentation and methodologies. Below are representative protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the spectrum is often acquired "neat". A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

  • Data Analysis: The characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS). A small amount of a dilute solution of the sample is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value. The molecular ion peak and the fragmentation pattern are used to confirm the structure of the compound.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing the spectral data of a chemical from different suppliers.

G Spectral Data Comparison Workflow cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Evaluation cluster_3 Conclusion A Procure this compound from Supplier A (e.g., Sigma-Aldrich) D Acquire ¹H NMR, ¹³C NMR, IR, and MS Data for Sample A A->D B Procure this compound from Supplier B (e.g., TCI) E Acquire ¹H NMR, ¹³C NMR, IR, and MS Data for Sample B B->E C Procure this compound from Supplier C (e.g., Alfa Aesar) F Acquire ¹H NMR, ¹³C NMR, IR, and MS Data for Sample C C->F G Compare Chemical Shifts, Peak Positions, and Fragmentation Patterns D->G E->G F->G H Reference against Literature or Known Standards G->H I Assess Purity and Consistency Across Suppliers H->I

Caption: Workflow for comparing spectral data of a chemical from multiple suppliers.

A Comparative Guide to the Synthesis of Tert-Butyl Chloroacetate for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl chloroacetate (B1199739), a vital building block in the production of pharmaceuticals and other specialty chemicals, can be synthesized through various routes. This guide provides a detailed economic and technical comparison of the most common synthetic pathways, supported by experimental data and protocols to aid in methodological selection and process optimization.

Tert-butyl chloroacetate is a critical intermediate in organic synthesis, notably in the Darzens condensation for the creation of glycidic esters, which are precursors to aldehydes and ketones with an extended carbon chain.[1] Its utility in the pharmaceutical industry is widespread, serving as a key component in the synthesis of various drugs.[2] This guide will explore the most prevalent synthesis methods: the reaction of chloroacetyl chloride with tert-butanol (B103910), the direct synthesis from chloroacetic acid and isobutylene (B52900), a microwave-assisted approach, and the Steglich esterification.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for this compound hinges on a balance of factors including yield, purity, reaction conditions, cost, and environmental impact. The following tables provide a comprehensive comparison of the key performance indicators for each major method.

Parameter Chloroacetyl Chloride Route Acid-Alkene Synthesis (Catalyzed) Acid-Alkene Synthesis (Non-Catalyzed) Microwave-Assisted Synthesis Steglich Esterification
Yield ~63%[3][4][5]>80% conversion[6]94% (based on converted isobutene)[7]87%High (Specific data for this product is limited)[8]
Purity High after distillation[3][4]70-85% in crude product[6]97.7% in distillate[1][7]High after distillationHigh, requires removal of urea (B33335) byproduct
Reaction Time ~1 hour[3]6-10 hours[6]1-12 hours (typically 4-8)[7]10 minutes~3 hours (can be longer for sterically hindered substrates)[9]
Temperature < 30°C[3][4][5]20-35°C[6]80-110°C[1][7]Microwave Irradiation (250W)0°C to Room Temperature[9]
Pressure AtmosphericAtmospheric3-12 bar[1][7]Atmospheric (in a reflux setup)Atmospheric
Catalyst Base (e.g., N,N-dimethylaniline)[3][4]Strong acid ion exchange resin[6]None[1][7]Hydrated sodium bisulfateDCC/DMAP[8][9]
Solvent Optional (e.g., ether)[3]Dichloromethane[6]None[1][7]None (uses excess tert-butanol)Dichloromethane or other inert solvents[9]

Economic Analysis

The economic viability of each synthesis route is heavily influenced by the cost of raw materials, energy consumption, and waste disposal. The following table provides an estimated cost comparison based on currently available price data. Note: Prices are subject to market fluctuations.

Route Key Raw Materials & Catalysts Estimated Price Range (USD) Economic Viability
Chloroacetyl Chloride Chloroacetyl chloride, tert-butanol, N,N-dimethylanilineChloroacetyl chloride: ~

0.71-1.21/kg[10]; N,N-dimethylaniline: ~$2.16/kg (180 INR/kg)
Moderate. Higher raw material cost for chloroacetyl chloride but simpler process.
Acid-Alkene (Catalyzed) Chloroacetic acid, isobutylene, strong acid ion exchange resinChloroacetic acid: ~

1.09-1.21/kg[6]; Ion exchange resin: Varies, can be regenerated.[6]
High. Lower raw material costs and potential for continuous production. Catalyst can be reused.
Acid-Alkene (Non-Catalyzed) Chloroacetic acid, isobutyleneChloroacetic acid: ~

1.09-1.21/kg[6]
Very High. Avoids catalyst cost and separation, high selectivity.[7]
Microwave-Assisted Chloroacetic acid, tert-butanol, hydrated sodium bisulfateChloroacetic acid: ~

0.71-1.21/kg[10]; Sodium bisulfate: ~$0.26-1.20/kg (22-100 INR/kg)
Potentially high for small scale due to specialized equipment. Energy costs are a factor.
Steglich Esterification Chloroacetic acid, tert-butanol, DCC, DMAPChloroacetic acid: ~

0.71-1.21/kg[10]; DCC: ~

6-21.60/kg (500-1800 INR/kg)
Low for bulk synthesis due to the high cost of DCC and DMAP. Best suited for lab-scale synthesis of sensitive compounds.

Process Workflow Diagrams

The two primary industrial routes for synthesizing this compound are the reaction of chloroacetyl chloride with tert-butanol and the direct synthesis from chloroacetic acid and isobutylene. The following diagrams illustrate the general workflow for each process.

G cluster_0 Chloroacetyl Chloride Route Start_1 Start Reactants_1 Chloroacetyl Chloride + tert-Butanol + N,N-Dimethylaniline Start_1->Reactants_1 Reaction_1 Reaction (<30°C) Reactants_1->Reaction_1 Workup_1 Aqueous Workup (Wash and Dry) Reaction_1->Workup_1 Purification_1 Vacuum Distillation Workup_1->Purification_1 Product_1 This compound Purification_1->Product_1

Workflow for the Chloroacetyl Chloride Route.

G cluster_1 Acid-Alkene Synthesis Route Start_2 Start Reactants_2 Chloroacetic Acid + Isobutylene Start_2->Reactants_2 Reaction_2 Pressurized Reaction (with or without catalyst) Reactants_2->Reaction_2 Cooling_2 Cooling Reaction_2->Cooling_2 Purification_2 Vacuum Distillation Cooling_2->Purification_2 Product_2 This compound Purification_2->Product_2 Recycle Recycle Unreacted Chloroacetic Acid Purification_2->Recycle Recycle->Reactants_2

Workflow for the Acid-Alkene Synthesis Route.

Experimental Protocols

Synthesis from Chloroacetyl Chloride and tert-Butanol

This method is a classic esterification that is relatively straightforward to perform in a laboratory setting.

  • Materials:

    • Chloroacetyl chloride

    • tert-Butanol (anhydrous)

    • N,N-Dimethylaniline (or pyridine/triethylamine)

    • Ether (optional solvent)

    • Water

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a mixture of chloroacetyl chloride and N,N-dimethylaniline, slowly add tert-butanol while maintaining the temperature below 30°C.[3][4][5]

    • After the addition is complete, allow the mixture to stand at room temperature for approximately 45 minutes.[3]

    • Pour the reaction mixture into water.[3][4][5]

    • If a solvent like ether was used, separate the organic layer. If not, extract the aqueous mixture with ether.

    • Wash the organic layer sequentially with water, 10% sulfuric acid (if needed to remove residual dimethylaniline), water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation, collecting the fraction at 48-49°C (1.46 kPa).[3][4][5]

Synthesis from Chloroacetic Acid and Isobutylene (Non-Catalyzed)

This industrial method is highly efficient and avoids the use of catalysts and solvents.

  • Materials:

    • Chloroacetic acid

    • Isobutylene

  • Procedure:

    • Charge a pressure vessel with molten chloroacetic acid.

    • Introduce isobutylene into the sealed vessel.

    • Heat the mixture to a temperature between 80°C and 110°C for 1 to 12 hours.[1][7] The pressure will self-establish in the range of 3 to 12 bar.[1][7]

    • After the reaction period, cool the pressure vessel to room temperature.

    • Withdraw the product mixture.

    • Purify the crude product directly by distillation under reduced pressure without any prior neutralization.[1][7] Unreacted chloroacetic acid can be recovered as the distillation residue.

Microwave-Assisted Synthesis from Chloroacetic Acid and tert-Butanol

This method offers a significant reduction in reaction time.

  • Materials:

    • Chloroacetic acid

    • tert-Butanol (anhydrous)

    • Hydrated sodium bisulfate (catalyst)

    • Saturated sodium carbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask suitable for microwave synthesis, combine chloroacetic acid, excess anhydrous tert-butanol, and hydrated sodium bisulfate.

    • Place the flask in a microwave reactor equipped with a reflux condenser.

    • Irradiate the mixture at a power of 250 W for 10 minutes.

    • After the reaction, cool the mixture to room temperature.

    • Filter to remove the catalyst.

    • Wash the organic layer with a saturated sodium carbonate solution until it is neutral.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Filter and purify by distillation, collecting the fraction at 142-145°C.

Conclusion

For large-scale industrial production, the acid-alkene synthesis from chloroacetic acid and isobutylene, particularly the non-catalyzed, high-pressure method , appears to be the most economically and environmentally favorable route. It boasts a high yield, avoids the use of solvents and catalysts, and allows for the recycling of unreacted starting material.

The chloroacetyl chloride route remains a viable and relatively simple option for laboratory-scale synthesis, despite the higher cost of the acyl chloride and the need for a base.

Microwave-assisted synthesis offers a compelling advantage in terms of reaction speed, making it an excellent choice for rapid, small-scale production, such as in high-throughput screening or medicinal chemistry applications.

The Steglich esterification , while versatile for other esters, is likely too expensive for the bulk synthesis of this compound due to the high cost of the carbodiimide (B86325) coupling agent.

Ultimately, the optimal synthesis route will depend on the specific requirements of the researcher or organization, considering factors such as the desired scale of production, available equipment, and economic constraints. This guide provides the foundational data to make an informed decision.

References

A Comparative Guide to the Environmental Impact of Tert-Butyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butyl chloroacetate (B1199739), a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various chemical pathways.[1][2] The selection of a specific synthetic route has significant implications for the environmental footprint of the manufacturing process. This guide provides an objective comparison of four distinct methods for synthesizing tert-butyl chloroacetate, with a focus on their environmental impact, supported by experimental data.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for four synthesis methods of this compound, providing a clear comparison of their performance and environmental metrics.

MetricTraditional MethodMicrowave-Assisted SynthesisAcid-Alkene Synthesis (Catalyst-based)Catalyst and Solvent-Free Synthesis
Reactants Chloroacetyl chloride, tert-butyl alcohol, N,N-dimethylanilineChloroacetic acid, tert-butanolChloroacetic acid, IsobutyleneChloroacetic acid, Isobutene
Catalyst None (Base-mediated)Hydrated sodium bisulfateStrong acid ion-exchange resinNone
Solvent None specified, but aqueous work-upNone specified in initial reactionDichloromethane (B109758)None
Reaction Time 45 minutes10 minutes[1]6-10 hours[3]1-12 hours[4]
Temperature < 30°C[5][6]Microwave irradiation (250 W)20-35°C[3]80-110°C[4]
Pressure AtmosphericAtmosphericAtmospheric3-12 bar[4]
Yield 63%[5][6]87%[1]>80% conversion[3]94% (based on converted isobutene)
Atom Economy 56.5%100%100%100%
Theoretical E-Factor 0.770.000.000.00
Key Environmental Considerations - Generates significant aqueous waste containing N,N-dimethylaniline hydrochloride.[3]- N,N-dimethylaniline is toxic.- "Green" synthesis approach with low energy consumption and short reaction time.[1]- Aqueous waste from washing steps.- "Green production process" with no wastewater generation.[3]- Recyclable catalyst and solvent.[3]- Use of a chlorinated solvent (dichloromethane).- Avoids the use of catalysts and solvents.[4]- High energy consumption due to high pressure and temperature.- Unreacted starting materials can be recovered and reused.[4]

Atom Economy and Theoretical E-Factor are calculated based on the stoichiometry of the main reaction and do not account for solvents, catalysts, or work-up chemicals. The actual E-factor, which includes all waste generated, will be higher in all cases.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and processes described, the following diagrams are provided in DOT language.

cluster_0 Traditional Method cluster_1 Greener Alternative (Catalyst-based) Chloroacetyl Chloride Chloroacetyl Chloride Reaction Reaction Chloroacetyl Chloride->Reaction tert-Butyl Alcohol tert-Butyl Alcohol tert-Butyl Alcohol->Reaction N,N-Dimethylaniline N,N-Dimethylaniline N,N-Dimethylaniline->Reaction Aqueous Work-up Aqueous Work-up Reaction->Aqueous Work-up This compound This compound Aqueous Work-up->this compound Aqueous Waste Aqueous Waste Aqueous Work-up->Aqueous Waste Contains Dimethylaniline Hydrochloride Chloroacetic Acid Chloroacetic Acid Catalytic Reaction Catalytic Reaction Chloroacetic Acid->Catalytic Reaction Isobutylene Isobutylene Isobutylene->Catalytic Reaction Ion-Exchange Resin Ion-Exchange Resin Ion-Exchange Resin->Catalytic Reaction Dichloromethane Dichloromethane Dichloromethane->Catalytic Reaction Product Isolation Product Isolation Catalytic Reaction->Product Isolation This compound (Product) This compound (Product) Product Isolation->this compound (Product) Recycled Catalyst Recycled Catalyst Product Isolation->Recycled Catalyst Recycled Recycled Solvent Recycled Solvent Product Isolation->Recycled Solvent Recycled

Caption: Comparative workflow of traditional vs. greener synthesis of this compound.

Start Start Reactant Preparation Prepare and charge reactants and solvent Start->Reactant Preparation Reaction Step Controlled reaction (Temperature, Time, Pressure) Reactant Preparation->Reaction Step Monitoring Reaction complete? Reaction Step->Monitoring Monitoring->Reaction Step No Work-up Quenching, Extraction, Washing Monitoring->Work-up Yes Product Isolation Distillation, Crystallization, or Chromatography Work-up->Product Isolation Waste Waste Work-up->Waste Purification Further purification if necessary Product Isolation->Purification Product Isolation->Waste Final Product Final Product Purification->Final Product Purification->Waste

Caption: General experimental workflow for chemical synthesis.

Detailed Experimental Protocols

Traditional Synthesis using Chloroacetyl Chloride and tert-Butyl Alcohol

This method is a classic approach to the esterification.

Procedure: Thirty-five and four-tenths milliliters (0.4 mole) of tert-butyl alcohol was added over a period of 10 minutes to a mixture of 30.6 ml (0.4 mole) of chloroacetyl chloride and 50 ml (0.4 mole) of N,N-dimethylaniline, with the temperature maintained below 30°C.[6] After standing for 45 minutes at room temperature, the mixture was poured into water.[6] The product is then separated from the aqueous layer, washed, dried, and purified by vacuum distillation to yield this compound (63% yield).[5][6]

Environmental Impact Note: The aqueous work-up generates a significant waste stream containing N,N-dimethylaniline hydrochloride, which is toxic and requires appropriate treatment.[3]

Microwave-Assisted Synthesis

This method represents a greener approach, utilizing microwave energy to accelerate the reaction.

Procedure: To a 50 mL round-bottom flask containing 0.15 mol of anhydrous tert-butanol, chloroacetic acid is added.[1] Hydrated sodium bisulfate (1.104 g, 8 mmol) is then added as a catalyst, and the mixture is stirred vigorously.[1] The flask is placed in a microwave oven with a reflux condenser and irradiated at a power of 250 W for 10 minutes.[1] After cooling, the catalyst is filtered off. The organic layer is washed with a saturated sodium carbonate solution until neutral, dried with anhydrous sodium sulfate, and distilled to give this compound (87% yield).[1]

Environmental Impact Note: This method significantly reduces reaction time and energy consumption. The primary waste stream is the aqueous sodium carbonate solution from the washing step. The catalyst, sodium bisulfate, is a relatively benign salt.

Acid-Alkene Synthesis (Catalyst-based)

This industrial process is designed to be a continuous and more environmentally friendly operation.

Procedure: Chloroacetic acid is dissolved in dichloromethane, and the solution is pumped into a reactor containing a strong acid type ion-exchange resin.[3] The reactor is maintained at a temperature of 20-35°C, and isobutene gas is bubbled through the mixture for 6-10 hours.[3] This continuous process produces a crude product of this compound. The crude product is then purified by high-purity rectification to separate dichloromethane (for recycling), a small amount of diisobutylene, and the final product. Unreacted chloroacetic acid is returned to the synthesis kettle.[3]

Environmental Impact Note: This method is designed to be a "green production process" by avoiding the generation of wastewater and enabling the recycling of the catalyst and solvent.[3] However, it involves the use of dichloromethane, a chlorinated solvent with its own environmental and health concerns. The long-term stability and disposal of the ion-exchange resin are also factors to consider.

Catalyst and Solvent-Free Synthesis

This method aims to minimize waste by eliminating the need for catalysts and solvents.

Procedure: In a pressure vessel, chloroacetic acid is reacted with isobutene at a temperature of 80° to 110°C and a pressure of 3 to 12 bar for a period of 1 to 12 hours.[4] After the reaction, the vessel is cooled, and the product mixture is worked up by distillation under reduced pressure without any prior neutralization.[4] This process allows for the recovery and reuse of unreacted chloroacetic acid.[4]

Environmental Impact Note: The primary environmental advantage of this method is the complete avoidance of catalysts and solvents, leading to a very high atom economy in practice and minimal waste generation. The main environmental consideration is the energy required to maintain the high-pressure and high-temperature conditions.

Conclusion

The synthesis of this compound can be achieved through various routes, each with distinct environmental implications. While the traditional method is straightforward, it suffers from low atom economy and the generation of toxic aqueous waste. In contrast, modern approaches like microwave-assisted synthesis, catalyst-based acid-alkene synthesis, and catalyst- and solvent-free synthesis offer significant environmental advantages.

The Microwave-Assisted Synthesis provides a rapid and high-yielding route with reduced energy consumption. The Acid-Alkene Synthesis is well-suited for continuous industrial production with catalyst and solvent recycling, though the use of a chlorinated solvent is a drawback. The Catalyst and Solvent-Free Synthesis represents the most atom-economical and waste-minimizing approach, with its primary environmental impact being energy consumption.

For researchers and drug development professionals, the choice of synthesis route should be guided by a holistic assessment of factors including yield, purity, cost, and, critically, the environmental impact. The greener alternatives presented here offer viable and often superior pathways to the sustainable production of this compound.

References

A Comparative Guide: Tert-Butyl Chloroacetate as a Substitute for Methyl Chloroacetate in Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic pathway. This guide provides a comprehensive comparison of tert-butyl chloroacetate (B1199739) and methyl chloroacetate, offering experimental data and protocols to inform the selection of the optimal reagent for specific research and development applications.

This document will delve into the nuanced differences in reactivity, applications, and handling of these two important chloroacetate esters. While both serve as valuable C2 building blocks, their distinct ester functionalities impart unique characteristics that render one more suitable than the other depending on the synthetic context.

At a Glance: Key Physicochemical and Safety Data

A clear understanding of the fundamental properties of these reagents is essential for their safe and effective use in the laboratory. The following table summarizes key data for both compounds.

Propertytert-Butyl ChloroacetateMethyl Chloroacetate
CAS Number 107-59-5[1][2]96-34-4[3]
Molecular Formula C₆H₁₁ClO₂[1][2][4]C₃H₅ClO₂[3]
Molecular Weight 150.60 g/mol [1][2][4]108.52 g/mol [3]
Boiling Point 48-49 °C at 11 mmHg[1]129-131 °C at 760 mmHg
Density 1.053 g/mL at 25 °C[1]1.238 g/mL at 20 °C
Flash Point 46 °C (114.8 °F)[1]51.7 °C (125 °F)[5]
Solubility Soluble in many organic solvents like ethanol (B145695) and acetone; insoluble in water.[4]Soluble in organic solvents; slightly soluble in water.[3]
Key Hazards Flammable liquid, harmful if swallowed or in contact with skin, causes skin and eye irritation, toxic if inhaled.[2]Combustible liquid, toxic by inhalation and if swallowed, corrosive, causes burns.[6]

Reactivity and Performance: A Comparative Analysis

The primary divergence in the utility of this compound and methyl chloroacetate stems from the nature of their ester groups. The bulky tert-butyl group offers steric hindrance and unique electronic properties that contrast with the smaller methyl group, influencing their reactivity in key synthetic transformations.

Alkylation Reactions

Both esters are effective electrophiles for the alkylation of nucleophiles such as amines, phenols, and thiols, introducing the valuable carboxymethyl group.[5] However, the steric bulk of the tert-butyl group can influence the reaction rate and selectivity. In reactions with sterically hindered nucleophiles, methyl chloroacetate may exhibit faster reaction kinetics due to its smaller size. Conversely, the tert-butyl ester can sometimes offer improved selectivity in complex molecules with multiple potential reaction sites.

Alkylation_Reaction

Caption: General Alkylation Workflow.

Use as a Protecting Group in Peptide Synthesis

A significant advantage of this compound lies in its application as a protecting group for carboxylic acids, particularly in peptide synthesis. The tert-butyl ester is stable under a wide range of reaction conditions but can be selectively cleaved under specific acidic conditions, a property not shared by the more robust methyl ester.[7][8] This orthogonality is crucial in multi-step syntheses where selective deprotection is required.

Peptide_Synthesis_Protection

Caption: Protecting Group Strategy.

Experimental Protocols

To provide practical guidance, the following sections detail representative experimental procedures for key reactions involving both this compound and methyl chloroacetate.

N-Alkylation of Amines

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound or Methyl chloroacetate (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (B52724) (ACN)

Procedure:

  • To a round-bottom flask, add the amine, anhydrous acetonitrile, and potassium carbonate.

  • Stir the suspension at room temperature for 10 minutes.

  • Add the chloroacetate ester dropwise to the stirring mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter the solid salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Cleavage of tert-Butyl Ester Protecting Group

This protocol describes the standard procedure for the removal of a tert-butyl ester using trifluoroacetic acid (TFA).

Materials:

  • tert-Butyl ester-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the tert-butyl ester-containing compound in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude carboxylic acid can then be purified by precipitation, crystallization, or chromatography.[7]

Potential Side Reactions

As with any chemical transformation, it is crucial to be aware of potential side reactions.

  • Over-alkylation: In the case of primary amines, dialkylation can be a significant side reaction. Using a larger excess of the amine can help to minimize this.

  • Hydrolysis: Both esters are susceptible to hydrolysis, particularly under basic conditions. Anhydrous reaction conditions are recommended.[4][5]

  • Elimination: With sterically hindered bases, elimination reactions can compete with substitution.

  • Side Reactions in Peptide Synthesis: The use of chloroacetyl groups can lead to side reactions with nucleophilic amino acid side chains, such as cysteine. Careful planning of the synthetic route and protecting group strategy is essential.

Conclusion

Both this compound and methyl chloroacetate are versatile and valuable reagents in organic synthesis and drug development. The choice between them is not a matter of direct superiority but rather of strategic selection based on the specific requirements of the synthetic transformation.

  • Methyl chloroacetate is a cost-effective and reactive alkylating agent suitable for a wide range of applications where the stability of the methyl ester is not a concern.

  • This compound offers the distinct advantage of being a readily cleavable protecting group, providing crucial orthogonality in complex, multi-step syntheses. Its steric bulk can also be leveraged to achieve higher selectivity in certain reactions.

For researchers and drug development professionals, a thorough understanding of the properties and reactivity of both compounds is paramount for designing efficient and successful synthetic strategies. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Efficacy of Triazole Fungicides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of triazole fungicides, exemplified by tebuconazole (B1682727) and propiconazole (B1679638), benchmarked against leading chemical and biological alternatives. This guide offers a comprehensive review of their efficacy, mode of action, and the experimental protocols used for their evaluation.

The quest for effective and sustainable crop protection strategies is a cornerstone of modern agricultural research. Among the chemical arsenal (B13267) available to combat fungal pathogens, triazole fungicides have long been recognized for their broad-spectrum activity and systemic properties. This guide provides a detailed comparison of the efficacy of triazole fungicides, using tebuconazole and propiconazole as primary examples. Their performance is objectively compared with other widely used synthetic fungicides, such as strobilurins and succinate (B1194679) dehydrogenase inhibitors (SDHIs), as well as biological control agents like Bacillus subtilis and Trichoderma harzianum.

The synthesis of complex active ingredients like triazole fungicides often involves versatile chemical intermediates. While not always directly documented in publicly available literature for specific commercial products, a plausible synthetic route for triazoles can involve intermediates derived from foundational molecules like tert-butyl chloroacetate, highlighting its role as a building block in organic synthesis.

Case Study 1: Tebuconazole for the Control of Fusarium Head Blight

Fusarium head blight (FHB), primarily caused by Fusarium graminearum, is a devastating disease in cereal crops, leading to significant yield losses and mycotoxin contamination. Tebuconazole is a widely used triazole fungicide for the management of FHB.

Comparative Efficacy Data

The following table summarizes the efficacy of tebuconazole in comparison to a strobilurin fungicide (azoxystrobin) and a biological control agent (Bacillus subtilis) for the control of Fusarium head blight in wheat.

TreatmentActive Ingredient/AgentTarget PathogenEfficacy MetricResultCitation
Triazole Fungicide TebuconazoleFusarium graminearumFHB Index Control (%)40.3[1]
Deoxynivalenol (B1670258) (DON) Reduction (%)21.6[1]
Fusarium culmorumDisease Severity Reduction (%)56.0[2]
Strobilurin Fungicide AzoxystrobinFusarium graminearumMycelial Growth Inhibition (%) at 150 ppm60.33[3]
Biological Control Agent Bacillus subtilis CE1Fusarium verticillioidesFungal Colonization ReductionSignificant reduction in rhizoplane and endorhizosphere colonization
Bacillus subtilis 1JN2Fusarium oxysporumBiocontrol Efficacy (%)58.5[4]
Mode of Action: Tebuconazole

Tebuconazole's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[3][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Tebuconazole specifically inhibits the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol (B1674476) to ergosterol.[6][7] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[3]

Tebuconazole_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Tebuconazole Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane Tebuconazole Tebuconazole Inhibition Tebuconazole->Inhibition Inhibition->Lanosterol Blocks conversion Fungal_Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Fungal_Growth_Inhibition

Figure 1. Tebuconazole's inhibition of the ergosterol biosynthesis pathway.

Case Study 2: Propiconazole for the Control of Wheat Stem Rust

Wheat stem rust, caused by Puccinia graminis f. sp. tritici, is a highly destructive disease of wheat worldwide. Propiconazole is a systemic triazole fungicide widely used for its control.

Comparative Efficacy Data

The following table presents a comparison of the efficacy of propiconazole with a succinate dehydrogenase inhibitor (SDHI) fungicide and a biological control agent (Trichoderma harzianum) for the control of rust diseases in wheat.

TreatmentActive Ingredient/AgentTarget PathogenEfficacy MetricResultCitation
Triazole Fungicide Propiconazole 25% ECPuccinia striiformis (Stripe Rust)Disease Incidence Reduction after 14 days (%)High, next to Tebuconazole[8]
Puccinia graminis f. sp. tritici (Stem Rust)Yield Increase (%)Economically best for enhancing grain yield[9]
SDHI Fungicide Benzovindiflupyr (in Trivapro®)Puccinia graminis subsp. graminicola (Stem Rust)Disease ControlStatistically lower disease ratings compared to control[10]
Biological Control Agent Trichoderma harzianum HE22Puccinia graminis f. sp. tritici (Stem Rust)Disease Severity Reduction (%)77.7[11]
Grain Yield Improvement (%)116.2[11]
Mode of Action: Propiconazole

Similar to tebuconazole, propiconazole is a demethylation inhibitor (DMI) fungicide that targets the 14-alpha demethylase enzyme, a key component in the ergosterol biosynthesis pathway of fungi.[6][12] By inhibiting this enzyme, propiconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[7]

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments cited.

In Vitro Antifungal Assay: Poisoned Food Technique

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

Objective: To determine the concentration of a fungicide that inhibits fungal growth by 50% (EC50).

Materials:

  • Pure culture of the target fungus (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test fungicide (e.g., Tebuconazole)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Fungicide Incorporation: Cool the molten PDA to approximately 45-50°C. Add the required volume of the fungicide stock solution to the PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). A control set is prepared with PDA and the solvent used for the fungicide stock, but without the fungicide.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the periphery of an actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The EC50 value is then determined by probit analysis of the inhibition data.[2]

Poisoned_Food_Technique cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Collection & Analysis Prepare_PDA Prepare & Sterilize PDA Cool_PDA Cool PDA to 45-50°C Prepare_PDA->Cool_PDA Add_Fungicide Add Fungicide Stock to achieve desired concentrations Cool_PDA->Add_Fungicide Pour_Plates Pour Amended & Control PDA into Petri Dishes Add_Fungicide->Pour_Plates Cut_Disc Cut 5mm Mycelial Disc from Active Fungal Culture Pour_Plates->Cut_Disc Inoculate Place Disc in Center of Plates Cut_Disc->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure_Growth Measure Radial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 via Probit Analysis Calculate_Inhibition->Determine_EC50

Figure 2. Experimental workflow for the poisoned food technique.

Field Trial for Fungicide Efficacy

Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.

Objective: To assess the efficacy of a fungicide in controlling a target disease and its impact on crop yield.

Methodology:

  • Site Selection: Choose a field with a history of the target disease and uniform soil characteristics.

  • Experimental Design: Use a randomized complete block design (RCBD) with at least four replications. Treatments should include the test fungicide at different application rates, a standard registered fungicide for comparison, and an untreated control.

  • Plot Establishment: Each plot should be of a size that allows for representative data collection and minimizes interference from adjacent plots (e.g., 3m x 5m).

  • Crop Management: Follow standard agronomic practices for the crop, including fertilization, irrigation, and weed and insect control, ensuring these are applied uniformly across all plots.

  • Inoculation (if necessary): If natural disease pressure is low or unpredictable, artificial inoculation with the target pathogen may be performed to ensure a uniform disease outbreak.

  • Fungicide Application: Apply the fungicides at the recommended crop growth stage and timing for the target disease, using calibrated spray equipment to ensure accurate and uniform application. Record all application details, including date, time, weather conditions, and spray volume.

  • Disease Assessment: At regular intervals after application, assess disease severity and incidence using standardized rating scales. For example, for Fusarium head blight, the disease index can be calculated as:

    • FHB Index = (% incidence * % severity) / 100

  • Yield Data Collection: At crop maturity, harvest the central rows of each plot to avoid edge effects. Measure the grain yield and, if relevant, assess grain quality parameters (e.g., thousand-kernel weight, mycotoxin levels).

  • Statistical Analysis: Analyze the collected data (disease ratings, yield, etc.) using Analysis of Variance (ANOVA). Compare treatment means using a suitable test (e.g., Tukey's HSD) to determine statistically significant differences.[13]

Conclusion

Triazole fungicides, exemplified by tebuconazole and propiconazole, remain highly effective tools for the management of critical fungal diseases in major crops. Their specific mode of action, inhibiting ergosterol biosynthesis, provides robust and systemic protection. However, the agricultural landscape is continually evolving, with increasing emphasis on integrated pest management strategies that incorporate a diverse range of control measures.

Strobilurin and SDHI fungicides offer alternative chemical modes of action, which are crucial for resistance management programs. Furthermore, the growing body of evidence supporting the efficacy of biological control agents like Bacillus subtilis and Trichoderma harzianum highlights their potential to complement or, in some cases, replace synthetic fungicides. For researchers and drug development professionals, a thorough understanding of the comparative efficacy and mechanisms of these different control options, as determined through rigorous experimental evaluation, is paramount for the development of innovative and sustainable solutions for global food security.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of tert-Butyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. tert-Butyl chloroacetate (B1199739), a versatile reagent, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl chloroacetate, reinforcing a culture of safety and environmental responsibility within your operations.

Immediate Safety and Handling Considerations:

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable, corrosive, and toxic liquid that can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also a lachrymator, meaning it can cause tearing.[1][2]

Personal Protective Equipment (PPE):

When handling this compound, the use of appropriate PPE is mandatory to minimize exposure risks.[1] This includes:

  • Gloves: Chemically resistant gloves, such as nitrile, are required.

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) must be worn.[1][2]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling protocols.

PropertyValue
Molecular FormulaC₆H₁₁ClO₂
Molecular Weight150.52 g/mol
Boiling Point48-49 °C @ 11 mmHg
Flash Point46 °C (114.8 °F)
Specific Gravity1.053 g/cm³
Solubility in Water<0.1 g/L (20°C)

Source: Cole-Parmer, 2021[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1] The safest and most compliant method is to collect and segregate the waste for pickup by a licensed environmental health and safety (EHS) vendor.[1]

1. Waste Segregation:

As a halogenated organic compound, this compound waste must be kept separate from non-halogenated solvent waste streams.

2. Waste Container Selection:

  • Use a designated, leak-proof container constructed from a material compatible with halogenated organic waste (e.g., coated glass or a specific polymer bottle).

  • The container must have a secure, tight-fitting screw cap to prevent the escape of flammable and toxic vapors.

3. Waste Container Labeling:

Properly label the waste container immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards: Flammable, Corrosive, Toxic

  • The approximate concentration of this compound if in a solution

  • The date the waste was first added to the container

4. Waste Accumulation and Storage:

  • Keep the waste container tightly closed at all times, except when actively adding waste.

  • Store the container in a designated, well-ventilated, and cool area away from sources of ignition.[2][4] Flammables-area storage is recommended.[2][4]

5. Arranging for Disposal:

Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[5][6]

Experimental Protocol: Neutralization of Small Residual Amounts

For trace amounts of this compound, such as rinsing of contaminated glassware, a neutralization step can be performed prior to collection as hazardous aqueous waste. This procedure should be carried out in a chemical fume hood with appropriate PPE.

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • pH paper

  • Stir plate and stir bar

  • Beaker large enough to accommodate the reaction and potential foaming

Procedure:

  • Carefully add the aqueous solution containing residual this compound to the beaker.

  • While stirring, slowly and portion-wise add a 5% aqueous solution of sodium bicarbonate to the beaker. This will control the effervescence from the evolution of carbon dioxide gas.

  • Continue adding the sodium bicarbonate solution until gas evolution ceases.

  • Test the pH of the solution with pH paper to ensure it is neutral (pH ~7).

  • The resulting neutralized aqueous solution, containing tert-butanol (B103910) and sodium chloroacetate, must still be collected as hazardous aqueous waste.

  • Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous waste.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Select Compatible Halogenated Waste Container B->C D Label Container Clearly 'Hazardous Waste: this compound' C->D E Add Waste to Container D->E F Keep Container Tightly Closed E->F G Store in a Cool, Ventilated Area Away from Ignition Sources F->G H Contact EHS for Pickup G->H I Waste Manifesting and Transport by Licensed Vendor H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling tert-Butyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl Chloroacetate (B1199739)

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like tert-Butyl chloroacetate are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step procedures for the safe management of this compound, establishing a foundation of trust and safety in your laboratory operations.

This compound is a flammable, corrosive, and toxic liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] It is also a lachrymator, meaning it can cause tearing.[1][3][4] Adherence to the following safety protocols is mandatory.

Immediate Safety and Handling Considerations

Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1][3][5]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]

Personal Protective Equipment (PPE): The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8 inches).[1][6]
Skin Protection Chemically resistant gloves (e.g., nitrile) and a standard laboratory coat.[1] Impervious clothing should be worn to prevent skin contact.[7]
Respiratory Protection All handling must be performed in a chemical fume hood.[1][2] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Confirm the chemical fume hood is functioning properly. Have spill control materials readily available.

  • Handling: Use spark-proof tools and explosion-proof equipment.[2][3][5] Avoid contact with skin, eyes, and clothing.[5][6][7] Do not breathe vapors or mist.[2][3] Ground and bond containers when transferring material to prevent static discharge.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][6][7] Keep containers tightly closed.[3][6][7] This material is moisture-sensitive.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, metals, and strong reducing agents.[2]

First Aid Measures

Immediate medical attention is required for any exposure.[2]

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air.[3][6][7] If not breathing, give artificial respiration.[3][6][7] Consult a physician.[3][6][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][7] Immediate medical attention is required.[2][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][3][7] Consult a physician.[7]
Ingestion Do NOT induce vomiting.[2][5] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[5][7] Call a physician or poison control center immediately.[2]
Disposal Plan: Step-by-Step Waste Management

The primary and most critical directive for the disposal of this compound is that it must be treated as hazardous waste.[1][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1]

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.[7]

  • Waste Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated solvent waste streams.[1]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1][7] The recommended method is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[7]

Spill and Leak Procedures
  • Immediate Action: Evacuate personnel to a safe area.[6] Remove all sources of ignition.[2][3][6]

  • Containment: Absorb the spill with inert material such as vermiculite, sand, or earth.[3][5]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[3][5]

  • Ventilation: Ensure adequate ventilation.[6]

Quantitative Data for this compound
PropertyValue
Molecular Formula C₆H₁₁ClO₂
Molecular Weight 150.60 g/mol
CAS Number 107-59-5
Flash Point 46 °C (114.8 °F)
Boiling Point 48-49 °C @ 11 mmHg
Decomposition Temp. 223 °C
Solubility in Water <0.1 g/L (20 °C)
Specific Gravity 1.053

Source:[3]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory environment.

start Start: Prepare for Handling ppe_check Step 1: Don Personal Protective Equipment (PPE) start->ppe_check fume_hood Step 2: Verify Chemical Fume Hood Operation ppe_check->fume_hood handling Step 3: Handle tert-Butyl chloroacetate fume_hood->handling storage Step 4: Store Properly or Proceed to Disposal handling->storage spill_leak Emergency: Spill or Leak handling->spill_leak disposal_prep Step 5: Prepare for Disposal storage->disposal_prep If disposing end End: Procedure Complete storage->end If storing segregate_waste Step 6: Segregate Halogenated Organic Waste disposal_prep->segregate_waste professional_disposal Step 7: Arrange for Professional Waste Disposal segregate_waste->professional_disposal professional_disposal->end evacuate Evacuate Area spill_leak->evacuate contain Contain Spill with Inert Material evacuate->contain cleanup Clean Up with Spark-Proof Tools contain->cleanup cleanup->disposal_prep

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.